L-651896
Description
Properties
CAS No. |
99134-29-9 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
6-[(E)-3-[2-(hydroxymethyl)phenyl]prop-2-enyl]-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C18H18O3/c19-12-16-5-2-1-4-13(16)6-3-7-14-11-18-15(8-9-21-18)10-17(14)20/h1-6,10-11,19-20H,7-9,12H2/b6-3+ |
InChI Key |
RRKABGWFFMSVQH-ZZXKWVIFSA-N |
Isomeric SMILES |
C1COC2=CC(=C(C=C21)O)C/C=C/C3=CC=CC=C3CO |
Canonical SMILES |
C1COC2=CC(=C(C=C21)O)CC=CC3=CC=CC=C3CO |
Appearance |
Solid powder |
Other CAS No. |
120694-96-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,3-dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-benzofuranol L 651896 L-651896 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of L-651896: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for the anti-inflammatory compound L-651896. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details key experimental methodologies, and visualizes the core signaling pathways involved.
Core Mechanism of Action: Potent and Selective 5-Lipoxygenase Inhibition
This compound, chemically identified as 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, functions as a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LOX). This enzyme is a critical component of the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, this compound effectively reduces the production of these pro-inflammatory molecules.[1][2] The compound also demonstrates inhibitory effects on cyclooxygenase (COX), albeit at higher concentrations, leading to a reduction in prostaglandin synthesis.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against 5-lipoxygenase and its effect on prostaglandin E2 synthesis have been quantified in various cellular systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.
| Target Enzyme/Process | Cell/System | IC50 Value (µM) |
| 5-Lipoxygenase | Rat Basophilic Leukemia Cells | 0.1[1] |
| Leukotriene Synthesis | Human Polymorphonuclear (PMN) Cells | 0.4[1] |
| Leukotriene Synthesis | Mouse Macrophages | 0.1[1] |
| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1[1] |
Downstream Physiological Effects
The inhibition of the 5-lipoxygenase pathway by this compound leads to significant anti-inflammatory effects. Topically applied, this compound has been shown to decrease elevated levels of leukotrienes in animal models of skin inflammation.[1] While the primary mechanism is not through phosphodiesterase inhibition, the reduction in inflammatory mediators can indirectly influence processes such as vasodilation and platelet aggregation, which are often modulated by downstream products of the arachidonic acid cascade.
Key Experimental Methodologies
The determination of the inhibitory activity of this compound relies on specific biochemical and cellular assays. Below are detailed protocols for the key experiments cited.
5-Lipoxygenase Activity Assay (Cell-Based)
This protocol is based on the methodology used to assess 5-lipoxygenase inhibition in rat basophilic leukemia cells, human PMN cells, and mouse macrophages.
Objective: To determine the IC50 value of this compound for the inhibition of 5-lipoxygenase activity by measuring the reduction in leukotriene production.
Materials:
-
Rat Basophilic Leukemia (RBL) cells, Human Polymorphonuclear (PMN) cells, or Mouse Macrophages
-
This compound
-
Arachidonic Acid (substrate)
-
Calcium Ionophore (e.g., A23187) to stimulate cells
-
Appropriate cell culture medium and buffers
-
Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit for Leukotriene B4 (LTB4)
-
High-Performance Liquid Chromatography (HPLC) system for product analysis
Procedure:
-
Cell Culture and Preparation: Culture the selected cells to an appropriate density. Harvest and resuspend the cells in a suitable buffer.
-
Pre-incubation with Inhibitor: Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Cell Stimulation: Initiate the 5-lipoxygenase reaction by adding arachidonic acid and a calcium ionophore to the cell suspension.
-
Reaction Termination: After a defined incubation period (e.g., 5-15 minutes), terminate the reaction by adding a suitable solvent (e.g., methanol or acetonitrile) and/or by placing the samples on ice.
-
Product Extraction and Analysis: Centrifuge the samples to pellet cell debris. The supernatant, containing the leukotrienes, is collected. The concentration of LTB4 is quantified using a commercial EIA or RIA kit according to the manufacturer's instructions. Alternatively, the products can be separated and quantified by reverse-phase HPLC.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition of LTB4 production against the concentration of this compound. The IC50 value is calculated from this curve.
Cyclooxygenase Activity Assay (Cell-Based)
This protocol outlines the methodology for assessing the inhibitory effect of this compound on prostaglandin E2 (PGE2) synthesis in mouse peritoneal macrophages.
Objective: To determine the IC50 value of this compound for the inhibition of cyclooxygenase activity by measuring the reduction in PGE2 production.
Materials:
-
Mouse Peritoneal Macrophages
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Appropriate cell culture medium and buffers
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Cell Culture and Plating: Isolate and culture mouse peritoneal macrophages in multi-well plates.
-
Inhibitor Treatment and Stimulation: Treat the cells with varying concentrations of this compound or vehicle control. Subsequently, stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial EIA kit following the manufacturer's protocol.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of PGE2 synthesis against the concentration of this compound. The IC50 value is determined from this curve.
Visualizing the Mechanism of Action
To further elucidate the mechanism of this compound, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and experimental workflow.
References
L-651,896: A Technical Guide to a Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651,896, with the chemical name 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, is a novel anti-inflammatory agent that has demonstrated significant inhibitory activity against 5-lipoxygenase (5-LO). This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By targeting 5-LO, L-651,896 effectively reduces the production of these pro-inflammatory molecules, making it a compound of interest for the development of treatments for various inflammatory conditions, including skin diseases. This technical guide provides a comprehensive overview of L-651,896, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
L-651,896 is a benzofuran derivative with the following properties:
| Property | Value |
| IUPAC Name | (E)-2-((3-(5-hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzyl) alcohol |
| Molecular Formula | C₁₈H₁₈O₃ |
| Molecular Weight | 282.33 g/mol |
| SMILES | c1ccc(CO)c(c1)/C=C/Cc2cc3c(CCO3)cc2O |
| InChI | InChI=1S/C18H18O3/c19-12-16-5-2-1-4-13(16)6-3-7-14-11-18-15(8-9-21-18)10-17(14)20/h1-6,10-11,19-20H,7-9,12H2/b6-3+ |
| InChIKey | RRKABGWFFMSVQH-ZZXKWVIFSA-N |
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
L-651,896 exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. The 5-LO pathway is a critical component of the arachidonic acid cascade, which is responsible for the production of a variety of inflammatory mediators.
The 5-Lipoxygenase Signaling Pathway
Cellular stimulation by various inflammatory signals leads to the release of arachidonic acid from the cell membrane by phospholipase A₂. The 5-lipoxygenase activating protein (FLAP) then presents arachidonic acid to the 5-lipoxygenase enzyme. 5-LO catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is an unstable intermediate. 5-HPETE is subsequently converted to leukotriene A₄ (LTA₄). LTA₄ can then be metabolized into either leukotriene B₄ (LTB₄) by LTA₄ hydrolase or into the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) by LTC₄ synthase. These leukotrienes are potent mediators of inflammation, contributing to processes such as chemotaxis, increased vascular permeability, and bronchoconstriction. L-651,896 acts by inhibiting the initial step in this cascade, the conversion of arachidonic acid to 5-HPETE by 5-lipoxygenase.
L-651896: A Technical Guide to its Role in the Leukotriene Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651896, chemically known as 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, is a potent inhibitor of the 5-lipoxygenase (5-LO) pathway, a critical enzymatic cascade responsible for the synthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid that play a pivotal role in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This technical guide provides an in-depth overview of this compound, its mechanism of action within the leukotriene synthesis pathway, a compilation of its inhibitory activities, and detailed experimental protocols for its study.
The Leukotriene Synthesis Pathway and the Role of this compound
The synthesis of leukotrienes is initiated by the action of 5-lipoxygenase (5-LO), which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized into either leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase or into the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) through the action of LTC4 synthase. LTB4 is a powerful chemoattractant for neutrophils, while the cysteinyl leukotrienes are potent bronchoconstrictors and increase vascular permeability.
This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This inhibition prevents the initial conversion of arachidonic acid, thereby blocking the production of all downstream leukotrienes. Evidence suggests that compounds targeting this pathway may function by interacting with FLAP, which is essential for the activation of 5-LO.
Quantitative Inhibitory Activities of this compound
The inhibitory potency of this compound has been quantified in various in vitro systems. The following tables summarize the key IC50 values, representing the concentration of this compound required to inhibit 50% of the enzymatic activity or cellular response.
| Assay System | Target | IC50 (µM) | Reference |
| Rat Basophilic Leukemia (RBL-1) Cells | 5-Lipoxygenase | 0.1 | |
| Human Polymorphonuclear Neutrophils (PMNs) | Leukotriene Synthesis | 0.4 | |
| Mouse Peritoneal Macrophages | Leukotriene Synthesis | 0.1 |
| Assay System | Target | IC50 (µM) | Reference |
| Mouse Peritoneal Macrophages | Prostaglandin E2 Synthesis | 1.1 |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The Leukotriene Synthesis Pathway and the inhibitory action of this compound on 5-Lipoxygenase.
Caption: A generalized experimental workflow for determining the IC50 of this compound on leukotriene synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
5-Lipoxygenase Activity Assay in Rat Basophilic Leukemia (RBL-1) Cells
This protocol is based on the methods used to determine the IC50 of this compound on 5-lipoxygenase in a cell-based assay.
a. Cell Culture and Preparation:
-
Culture RBL-1 cells in Eagle's minimal essential medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Harvest cells by centrifugation and resuspend in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) to a concentration of 1 x 10^7 cells/mL.
b. Inhibition Assay:
-
Pre-incubate 1 mL aliquots of the cell suspension with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control for 15 minutes at 37°C.
-
Initiate the reaction by adding 5 µM calcium ionophore A23187 and 10 µM [14C]arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding 2 volumes of ice-cold methanol.
c. Product Extraction and Analysis:
-
Acidify the samples to pH 3.5 with formic acid.
-
Extract the lipid products twice with 2 volumes of ethyl acetate.
-
Evaporate the pooled organic phases to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of methanol.
-
Separate the arachidonic acid metabolites by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Quantify the radiolabeled 5-HETE and other 5-lipoxygenase products using a radioactivity flow detector or by liquid scintillation counting of collected fractions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Leukotriene Synthesis in Human Polymorphonuclear Neutrophils (PMNs)
This protocol outlines the procedure for measuring the inhibitory effect of this compound on leukotriene production in primary human immune cells.
a. Isolation of Human PMNs:
-
Isolate PMNs from fresh, heparinized human blood using dextran sedimentation followed by Ficoll-Hypaque density gradient centrifugation.
-
Lyse contaminating red blood cells by hypotonic lysis.
-
Resuspend the purified PMNs in a buffered salt solution at a concentration of 2.5 x 10^6 cells/mL.
b. Inhibition Assay:
-
Pre-incubate 1 mL aliquots of the PMN suspension with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Stimulate the cells with 5 µM calcium ionophore A23187.
-
Incubate for 5 minutes at 37°C.
-
Stop the reaction by centrifugation at 4°C.
c. Leukotriene Quantification:
-
Collect the supernatant for LTB4 and LTC4 analysis.
-
Quantify the amount of LTB4 and LTC4 released into the supernatant using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA) according to the manufacturer's instructions.
-
Determine the percent inhibition of LTB4 and LTC4 synthesis at each this compound concentration and calculate the IC50 value.
Arachidonic Acid-Induced Ear Inflammation in Mice
This in vivo protocol is used to assess the topical anti-inflammatory activity of this compound.
a. Animal Model:
-
Use male Swiss Webster mice (or a similar strain) weighing 20-25 g.
b. Induction of Inflammation and Treatment:
-
Dissolve arachidonic acid in acetone to a concentration of 2 mg per 10 µL.
-
Topically apply 10 µL of the arachidonic acid solution to the inner and outer surfaces of one ear of each mouse.
-
Apply the vehicle (acetone) to the contralateral ear as a control.
-
This compound is dissolved in a suitable vehicle (e.g., acetone) and applied topically to the ear 30 minutes prior to the application of arachidonic acid.
c. Assessment of Inflammation:
-
At a specified time point after arachidonic acid application (e.g., 1 hour), sacrifice the mice.
-
Take a 6 mm biopsy punch from both the treated and control ears.
-
Weigh the ear punches to determine the increase in weight (edema) caused by the inflammatory response.
-
Calculate the percent inhibition of edema for each dose of this compound.
Oxazolone-Induced Delayed-Type Hypersensitivity in Mice
This model evaluates the effect of this compound on a T-cell-mediated inflammatory response.
a. Sensitization:
-
On day 0, sensitize mice by topical application of a 3% solution of oxazolone in acetone to a shaved area of the abdomen.
b. Challenge and Treatment:
-
On day 7, challenge the mice by applying a 1% solution of oxazolone in acetone to the right ear. Apply the vehicle to the left ear.
-
Administer this compound topically to the right ear 30 minutes before the oxazolone challenge.
c. Measurement of Hypersensitivity Response:
-
24 hours after the challenge, measure the thickness of both ears using a micrometer.
-
The degree of swelling is calculated as the difference in thickness between the right and left ears.
-
Determine the percent inhibition of the delayed-type hypersensitivity response for each treatment group.
Conclusion
This compound is a well-characterized inhibitor of the 5-lipoxygenase pathway, demonstrating potent activity in a range of in vitro and in vivo models of inflammation. Its ability to block the synthesis of both LTB4 and the cysteinyl leukotrienes makes it a valuable tool for researchers investigating the role of these mediators in inflammatory processes and a lead compound in the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working in this field.
An In-Depth Technical Guide to the Biological Activity of L-651,896
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-651,896, with the chemical name 2,3-dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-5-benzofuranol, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the biological activity of L-651,896, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of 5-Lipoxygenase
L-651,896 exerts its primary biological effect through the direct inhibition of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability. By inhibiting 5-LOX, L-651,896 effectively reduces the production of these pro-inflammatory mediators. The 2,3-dihydro-5-benzofuranol core of L-651,896 is recognized as a useful template for designing antioxidant-based inhibitors of leukotriene biosynthesis.[2]
Quantitative Biological Activity
The inhibitory potency of L-651,896 has been quantified in various in vitro systems. The following tables summarize the key inhibitory concentrations (IC50) of L-651,896 against 5-lipoxygenase and cyclooxygenase enzymes.
Table 1: Inhibition of 5-Lipoxygenase by L-651,896 [1]
| Cell Type/Enzyme Source | Parameter | Value (µM) |
| Rat Basophilic Leukemia (RBL) Cells | IC50 | 0.1 |
| Human Polymorphonuclear (PMN) Leukocytes | IC50 | 0.4 |
| Mouse Peritoneal Macrophages | IC50 | 0.1 |
Table 2: Inhibition of Cyclooxygenase by L-651,896 [1]
| Cell Type/Enzyme Source | Parameter | Value (µM) |
| Mouse Peritoneal Macrophages (PGE2 Synthesis) | IC50 | 1.1 |
| Ram Seminal Vesicle Cyclooxygenase | IC50 | Significantly higher than for 5-LOX |
Signaling Pathway
L-651,896 intervenes in the arachidonic acid cascade, a critical signaling pathway in the inflammatory response. The following diagram illustrates the point of intervention of L-651,896.
Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay in Rat Basophilic Leukemia (RBL) Cells
This protocol is based on the methodology used to determine the IC50 of L-651,896 in RBL cells.[1]
a. Cell Culture and Homogenate Preparation:
-
Culture Rat Basophilic Leukemia (RBL-1) cells in appropriate media and conditions until a sufficient cell number is reached.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and disrupt by sonication on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to obtain the supernatant containing the 5-lipoxygenase enzyme.
b. 5-Lipoxygenase Activity Assay:
-
Prepare a reaction mixture containing the cell supernatant, calcium chloride (final concentration ~2 mM), and ATP.
-
Add various concentrations of L-651,896 (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid (e.g., final concentration 10-20 µM).
-
Incubate for a specific time (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by adding a quenching solution (e.g., a mixture of methanol and acetic acid).
-
Analyze the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), the product of 5-LOX activity, using high-performance liquid chromatography (HPLC) with UV detection.
-
Calculate the percentage of inhibition for each concentration of L-651,896 and determine the IC50 value.
In Vivo Anti-Inflammatory Activity: Arachidonic Acid-Induced Mouse Ear Edema Model
This protocol is a generalized procedure based on the in vivo studies conducted with L-651,896.[1]
a. Animals:
-
Use a suitable strain of mice (e.g., Swiss or BALB/c).
b. Induction of Edema:
-
Prepare a solution of arachidonic acid in a suitable solvent (e.g., acetone or ethanol).
-
Topically apply a defined volume of the arachidonic acid solution (e.g., 10-20 µL of a 1-2% solution) to the inner and outer surfaces of one ear of each mouse.
-
Apply the solvent alone to the contralateral ear as a control.
c. Treatment:
-
Prepare a topical formulation of L-651,896 in a suitable vehicle.
-
Apply the L-651,896 formulation or the vehicle control to the ears of the mice a short time (e.g., 30 minutes) before the application of arachidonic acid.
d. Measurement of Edema:
-
At a specific time point after arachidonic acid application (e.g., 1-2 hours), sacrifice the mice.
-
Excise a standard-sized biopsy from both the treated and control ears using a dermal punch.
-
Weigh the ear biopsies immediately.
-
The degree of edema is calculated as the difference in weight between the arachidonic acid-treated ear and the solvent-treated ear.
-
Calculate the percentage of inhibition of edema for the L-651,896-treated group compared to the vehicle-treated group.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the biological activity of a 5-lipoxygenase inhibitor like L-651,896.
Conclusion
L-651,896 is a well-characterized inhibitor of 5-lipoxygenase with potent activity in both cellular and in vivo models of inflammation. Its selectivity for 5-LOX over COX, combined with its topical activity, makes it a valuable research tool for investigating the role of leukotrienes in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with L-651,896 or similar molecules targeting the arachidonic acid cascade.
References
- 1. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
L-651896: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-651896, with the chemical name 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are powerful lipid mediators implicated in the pathophysiology of a wide range of inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its evaluation in both in vitro and in vivo models of inflammation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.
Core Mechanism of Action
This compound exerts its primary anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This is the initial and rate-limiting step in the biosynthesis of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent chemoattractants for inflammatory cells and increase vascular permeability, contributing significantly to the inflammatory response.[1]
While its principal target is 5-LO, this compound has also been shown to inhibit cyclooxygenase (COX) activity, which is responsible for the synthesis of prostaglandins, another class of inflammatory mediators. However, its inhibitory activity against COX is considerably less potent than its effect on 5-LO.[1] This dual inhibition profile, with a preference for the 5-LO pathway, makes this compound a valuable tool for dissecting the relative contributions of leukotrienes and prostaglandins in various inflammatory models.
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro systems. The following tables summarize the key quantitative data for its effects on 5-lipoxygenase and cyclooxygenase pathways.
Table 1: Inhibition of 5-Lipoxygenase Activity and Leukotriene Synthesis by this compound
| Cell Type/Enzyme Source | Parameter Measured | IC50 (µM) | Reference |
| Rat Basophilic Leukemia Cells | 5-Lipoxygenase | 0.1 | [1] |
| Human Polymorphonuclear Leukocytes (PMNs) | Leukotriene Synthesis | 0.4 | [1] |
| Mouse Peritoneal Macrophages | Leukotriene Synthesis | 0.1 | [1] |
Table 2: Inhibition of Cyclooxygenase Activity and Prostaglandin Synthesis by this compound
| Cell Type/Enzyme Source | Parameter Measured | IC50 (µM) | Reference |
| Mouse Peritoneal Macrophages | Prostaglandin E2 Synthesis | 1.1 | [1] |
| Ram Seminal Vesicle | Cyclooxygenase Activity | Higher concentrations required (substrate-dependent) | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in the arachidonic acid cascade.
Caption: Generalized workflow for in vitro evaluation of this compound.
Caption: Workflow for the arachidonic acid-induced mouse ear edema model.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
In Vitro Assays
Objective: To determine the IC50 of this compound for 5-lipoxygenase activity.
Materials:
-
Rat Basophilic Leukemia (RBL-1) cells
-
Culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Calcium ionophore A23187
-
Arachidonic acid
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
Radioimmunoassay (RIA) or ELISA kit for leukotrienes (e.g., LTB4)
Protocol:
-
Culture RBL-1 cells to the desired density.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS or a suitable buffer at a concentration of approximately 1 x 10^7 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 10-15 minutes at 37°C.
-
Initiate the reaction by adding calcium ionophore A23187 (final concentration ~5 µM) and arachidonic acid (final concentration ~10-20 µM).
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Collect the supernatant for leukotriene quantification.
-
Measure the concentration of a specific leukotriene (e.g., LTB4) in the supernatant using a commercially available RIA or ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Objective: To assess the effect of this compound on leukotriene synthesis in primary human inflammatory cells.
Materials:
-
Freshly isolated human PMNs (from healthy volunteer blood)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Calcium ionophore A23187
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
RIA or ELISA kit for leukotrienes (e.g., LTB4)
Protocol:
-
Isolate human PMNs from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Wash and resuspend the PMNs in HBSS at a concentration of 5-10 x 10^6 cells/mL.
-
Pre-incubate the PMN suspension with various concentrations of this compound (or vehicle control) for 10 minutes at 37°C.
-
Stimulate the cells with calcium ionophore A23187 (final concentration ~2.5-5 µM).
-
Incubate for 5-10 minutes at 37°C.
-
Stop the reaction by adding an equal volume of cold methanol or by placing on ice.
-
Centrifuge to remove cell debris.
-
Analyze the supernatant for leukotriene content (e.g., LTB4) by RIA or ELISA.
-
Determine the IC50 value of this compound.
Objective: To evaluate the inhibitory effect of this compound on cyclooxygenase activity.
Materials:
-
Resident peritoneal macrophages harvested from mice (e.g., BALB/c)
-
RPMI-1640 medium with 10% fetal bovine serum
-
Lipopolysaccharide (LPS) or Zymosan
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
ELISA kit for Prostaglandin E2 (PGE2)
Protocol:
-
Harvest peritoneal macrophages from mice by peritoneal lavage with cold sterile PBS.
-
Plate the cells in culture dishes and allow them to adhere for 2-4 hours.
-
Wash away non-adherent cells.
-
Culture the adherent macrophages overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (or vehicle control).
-
Stimulate the macrophages with an inflammatory agent such as LPS (1 µg/mL) or zymosan (100 µg/mL).
-
Incubate for 24 hours.
-
Collect the culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
-
Calculate the IC50 value for PGE2 inhibition.
In Vivo Models
Objective: To assess the topical anti-inflammatory activity of this compound.
Materials:
-
Male Swiss or BALB/c mice (20-25 g)
-
This compound
-
Vehicle for topical application (e.g., acetone, ethanol)
-
Arachidonic acid solution in acetone (e.g., 2 mg in 20 µL)
-
Micrometer for ear thickness measurement
-
Biopsy punch (e.g., 6 mm)
-
Myeloperoxidase (MPO) assay kit
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Topically apply a solution of this compound (e.g., 0.01 - 1 mg in 20 µL of vehicle) to the inner and outer surfaces of the right ear of each mouse. Apply vehicle alone to the left ear as a control.
-
After a predetermined time (e.g., 30 minutes), topically apply arachidonic acid solution to both ears.
-
Measure the thickness of both ears using a micrometer at various time points after arachidonic acid application (e.g., 1, 2, and 4 hours).
-
At the end of the experiment, euthanize the mice and take a standard-sized punch biopsy from each ear.
-
Weigh the biopsies to determine the extent of edema (increase in weight).
-
Homogenize the ear biopsies to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, using a commercially available kit.
-
Calculate the percentage inhibition of edema and MPO activity for each dose of this compound.
Objective: To evaluate the effect of this compound on a T-cell-mediated inflammatory response.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Oxazolone
-
Acetone and olive oil (4:1) as a vehicle
-
This compound
-
Topical vehicle for this compound
Protocol:
-
Sensitization Phase (Day 0): Shave the abdominal skin of the mice. Apply a solution of oxazolone (e.g., 2% in acetone/olive oil) to the shaved abdomen.
-
Challenge Phase (Day 7): Measure the baseline thickness of both ears.
-
Topically apply this compound or vehicle to the right ear.
-
Shortly after treatment, challenge both ears by applying a lower concentration of oxazolone (e.g., 1% in acetone/olive oil).
-
Measure ear thickness at 24 and 48 hours after the challenge.
-
The increase in ear thickness from baseline is a measure of the delayed-type hypersensitivity response.
-
Calculate the percentage inhibition of the ear swelling response by this compound.
Objective: To determine the effect of this compound on ionophore-induced skin proliferation.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Calcium ionophore A23187
-
This compound
-
Topical vehicle (e.g., acetone)
-
[3H]-thymidine
-
Scintillation counter
Protocol:
-
Apply a solution of A23187 in acetone to the ears of the guinea pigs to induce epidermal hyperproliferation.
-
Topically pre-treat the ears with various doses of this compound or vehicle prior to A23187 application.
-
At a specified time after A23187 application (e.g., 48 hours), administer [3H]-thymidine systemically (e.g., intraperitoneally).
-
After a labeling period (e.g., 2 hours), euthanize the animals and collect the ears.
-
Separate the epidermis from the dermis by heat treatment.
-
Digest the epidermis and measure the incorporation of [3H]-thymidine into DNA using a scintillation counter.
-
A reduction in [3H]-thymidine incorporation indicates inhibition of epidermal hyperproliferation.
Conclusion
This compound is a well-characterized dual inhibitor of 5-lipoxygenase and, to a lesser extent, cyclooxygenase. Its potent and selective inhibition of the leukotriene biosynthetic pathway makes it an invaluable pharmacological tool for investigating the role of these lipid mediators in a multitude of inflammatory processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and to further explore its potential as a therapeutic agent for inflammatory disorders. The structured presentation of this information aims to facilitate the design and execution of robust and reproducible experiments in the field of inflammation research and drug discovery.
References
The Structure-Activity Relationship of L-651,896: A Technical Guide for Drug Development Professionals
An in-depth analysis of the 2,3-dihydro-5-benzofuranol scaffold as a potent inhibitor of 5-lipoxygenase and the downstream arachidonic acid cascade.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of L-651,896, a novel topical anti-inflammatory agent. L-651,896, chemically known as 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, has demonstrated significant potential as an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the SAR of this compound class, including quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action and Therapeutic Potential
L-651,896 exerts its anti-inflammatory effects primarily through the inhibition of 5-lipoxygenase.[1][2][3] This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.[4] By blocking this pathway, L-651,896 effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4), which are involved in recruiting and activating leukocytes at sites of inflammation.[2] Evidence suggests that inhibitors of 5-lipoxygenase may be valuable therapeutic agents for a range of inflammatory conditions, including asthma, allergic reactions, and skin diseases.[3][4]
While its primary target is 5-lipoxygenase, L-651,896 has also been shown to inhibit cyclooxygenase (COX) activity, albeit at higher concentrations, leading to a reduction in prostaglandin E2 synthesis.[1] This dual-inhibitory action on both the 5-LO and COX pathways of the arachidonic acid cascade could offer a broader anti-inflammatory profile.
Structure-Activity Relationship of 2,3-Dihydro-5-benzofuranol Analogs
A systematic investigation into analogs of the 2,3-dihydro-5-benzofuranol scaffold has revealed key structural features that govern their inhibitory potency against leukotriene biosynthesis. The antioxidant nature of the 2,3-dihydro-5-benzofuranol ring system is crucial for its activity, as it is believed to act as a reducing agent for the 5-lipoxygenase enzyme.[4] The potency of these analogs is significantly influenced by their lipophilicity (log P), with a clear correlation between increased lipophilicity and enhanced inhibitory activity within a structural class.[4]
The following table summarizes the structure-activity relationship data for a series of 2,3-dihydro-5-benzofuranol analogs, highlighting the impact of various substituents on their ability to inhibit leukotriene biosynthesis in human polymorphonuclear leukocytes.
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) for LTB4 Inhibition | Calculated log P |
| L-651,896 | H | 3-(2-hydroxymethyl)phenyl-2-propenyl | H | H | 0.4 | - |
| Analog 1 | H | H | H | H | >100 | 2.44 |
| Analog 2 | CH3 | H | H | H | 50 | 2.97 |
| Analog 3 | C(CH3)3 | H | H | H | 10 | 4.23 |
| Analog 4 | H | C(CH3)3 | H | H | 2.5 | 4.23 |
| Analog 5 | H | H | C(CH3)3 | H | 1.0 | 4.23 |
| Analog 6 | H | Cl | H | H | 25 | 3.15 |
| Analog 7 | H | H | Cl | H | 3.0 | 3.15 |
| Analog 8 | H | Br | H | H | 10 | 3.44 |
| Analog 9 | H | H | Br | H | 1.0 | 3.44 |
| Analog 10 | H | C6H5 | H | H | 1.0 | 4.46 |
| Analog 11 | H | H | C6H5 | H | 0.3 | 4.46 |
Data adapted from "2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis".[4] The IC50 values represent the concentration required to inhibit LTB4 biosynthesis by 50% in isolated human polymorphonuclear leukocytes.
Signaling Pathway: The Arachidonic Acid Cascade
L-651,896 targets the initial and rate-limiting step of the 5-lipoxygenase pathway within the broader arachidonic acid cascade. This complex signaling network is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.
Figure 1: The Arachidonic Acid Cascade and the site of action for L-651,896.
Experimental Protocols
5-Lipoxygenase (5-LO) Activity Assay (Fluorometric)
This protocol outlines a method for determining the 5-LO inhibitory activity of compounds like L-651,896 using a fluorometric assay kit.
Materials:
-
5-LO Enzyme (Positive Control)
-
5-LO Assay Buffer
-
LOX Probe
-
LOX Substrate (Arachidonic Acid)
-
Test Compound (e.g., L-651,896)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 500/536 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the 5-LO enzyme, LOX probe, and LOX substrate according to the manufacturer's instructions. Prepare a dilution series of the test compound in assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the 5-LO Assay Buffer.
-
Add 10 µL of the diluted test compound or vehicle control.
-
Add 20 µL of the 5-LO enzyme solution.
-
Add 10 µL of the LOX probe.
-
Mix gently and incubate at room temperature for 10 minutes, protected from light.
-
-
Initiation of Reaction: Add 10 µL of the LOX substrate to each well to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at Ex/Em = 500/536 nm in kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). The percent inhibition is calculated as follows: % Inhibition = [1 - (Slope of Test Compound / Slope of Vehicle Control)] * 100
Figure 2: Workflow for the 5-Lipoxygenase fluorometric activity assay.
Leukotriene B4 (LTB4) Biosynthesis Inhibition Assay in Human Polymorphonuclear Leukocytes (PMNs)
This protocol describes the evaluation of L-651,896's ability to inhibit the synthesis of LTB4 in isolated human PMNs.
Materials:
-
Ficoll-Paque for PMN isolation
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187
-
Test Compound (e.g., L-651,896)
-
Methanol (for cell lysis)
-
LTB4 ELISA Kit
-
Spectrophotometric microplate reader
Procedure:
-
Isolation of Human PMNs: Isolate PMNs from fresh human blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified PMNs in HBSS.
-
Cell Treatment:
-
Pre-incubate the PMN suspension with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.
-
Stimulate the cells with Calcium Ionophore A23187 (e.g., 5 µM) to induce LTB4 synthesis and incubate for a further 10 minutes at 37°C.
-
-
Sample Preparation: Terminate the reaction by adding ice-cold methanol to lyse the cells and precipitate proteins. Centrifuge the samples to pellet the debris.
-
LTB4 Quantification: Quantify the amount of LTB4 in the supernatant using a competitive LTB4 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of LTB4 inhibition against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of LTB4 synthesis.
Figure 3: Workflow for the Leukotriene B4 biosynthesis inhibition assay in human PMNs.
Conclusion
The 2,3-dihydro-5-benzofuranol scaffold, exemplified by L-651,896, represents a promising class of 5-lipoxygenase inhibitors with demonstrated anti-inflammatory properties. The structure-activity relationship studies underscore the critical role of lipophilicity and the antioxidant nature of the core structure in determining inhibitory potency. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this and similar compound series. A thorough understanding of the SAR and the underlying biological pathways is essential for the rational design of novel and more effective anti-inflammatory agents targeting the arachidonic acid cascade.
References
L-651896: A Technical Whitepaper on its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-651896, chemically identified as 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, emerged from early drug discovery programs as a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, summarizing its biochemical activity, in vivo efficacy in models of inflammation, and its mechanism of action. All available quantitative data has been compiled into structured tables, and key experimental methodologies, as inferred from published abstracts, are detailed. Visual diagrams of the relevant signaling pathway and a conceptual experimental workflow are provided to enhance understanding.
Introduction
The arachidonic acid cascade is a critical inflammatory pathway, leading to the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes. While non-steroidal anti-inflammatory drugs (NSAIDs) effectively target the cyclooxygenase (COX) pathway to inhibit prostaglandin synthesis, the 5-lipoxygenase (5-LO) pathway, which produces leukotrienes, has been an attractive target for the development of novel anti-inflammatory agents. Leukotrienes, particularly leukotriene B4 (LTB4), are potent chemoattractants for neutrophils and are implicated in the pathophysiology of various inflammatory conditions, including skin diseases and respiratory disorders. This compound was identified as a novel, potent, and topically active 5-LO inhibitor.
Biochemical Profile and Potency
This compound demonstrated significant inhibitory activity against 5-lipoxygenase and subsequent leukotriene synthesis in a variety of in vitro systems. The compound also exhibited a lesser inhibitory effect on cyclooxygenase, indicating a degree of selectivity for the 5-LO pathway.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Process | Cell/System Type | IC50 (µM) | Reference |
| 5-Lipoxygenase | Rat Basophilic Leukemia (RBL) Cells | 0.1 | [1] |
| Leukotriene Synthesis | Human Polymorphonuclear Leukocytes (PMN) | 0.4 | [1] |
| Leukotriene Synthesis | Mouse Peritoneal Macrophages | 0.1 | [1] |
| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1 | [1] |
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound exerts its primary anti-inflammatory effect by directly inhibiting the 5-lipoxygenase enzyme. This inhibition prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the biosynthesis of all leukotrienes, including the potent chemoattractant LTB4.
Figure 1: Inhibition of the 5-Lipoxygenase Pathway by this compound.
In Vivo Preclinical Efficacy
The anti-inflammatory properties of this compound were evaluated in preclinical animal models of inflammation and epidermal hyperproliferation.
Topical Anti-inflammatory Activity in Mice
Topical application of this compound was shown to be effective in reducing the levels of leukotrienes in mouse models of skin inflammation.
-
Arachidonic Acid-Induced Skin Inflammation: this compound lowered the elevated levels of leukotrienes and inhibited the increased vascular permeability induced by topical application of arachidonic acid to the mouse ear.[1]
-
Oxazolone-Induced Delayed Hypersensitivity: In this immune-based model of skin inflammation, this compound also reduced the elevated leukotriene levels.[1] However, it did not affect the associated edema, suggesting that leukotrienes may not be the sole mediators of swelling in this model.[1]
Inhibition of Epidermal Hyperproliferation in Guinea Pigs
In a guinea-pig model, epidermal hyperproliferation was induced by the topical application of the calcium ionophore A23187. This compound demonstrated a dose-dependent inhibition of this hyperproliferation, which was quantified by measuring the incorporation of tritiated-thymidine into epidermal DNA.[2] This effect was correlated with the blockage of an A23187-induced increase in the levels of immunoreactive LTB4 in the ear tissue, further supporting the mechanism of action via 5-LO inhibition.[2]
Experimental Protocols (Inferred from Abstracts)
The following experimental methodologies are based on the descriptions provided in the cited abstracts. Detailed protocols would require access to the full-text publications.
In Vitro Enzyme and Cell-Based Assays
-
5-Lipoxygenase Inhibition Assay (Rat Basophilic Leukemia Cells):
-
Rat basophilic leukemia (RBL) cells were likely homogenized to prepare a cell-free supernatant containing the 5-lipoxygenase enzyme.
-
The enzyme preparation would be pre-incubated with varying concentrations of this compound.
-
The reaction would be initiated by the addition of the substrate, arachidonic acid.
-
The formation of 5-LO products would be measured, likely by spectrophotometric or radio-TLC methods, to determine the IC50 value.[1]
-
-
Leukotriene Synthesis Inhibition (Human PMN and Mouse Macrophages):
-
Human polymorphonuclear leukocytes (PMN) and mouse peritoneal macrophages would be isolated and cultured.
-
The cells would be pre-treated with different concentrations of this compound.
-
Leukotriene synthesis would be stimulated using a calcium ionophore (e.g., A23187) and arachidonic acid.
-
The levels of synthesized leukotrienes (e.g., LTB4) in the cell supernatant would be quantified using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) to calculate the IC50.[1]
-
-
Prostaglandin E2 Synthesis Inhibition (Mouse Macrophages):
-
Similar to the leukotriene synthesis assay, mouse peritoneal macrophages would be pre-treated with this compound.
-
Prostaglandin synthesis would be stimulated (e.g., with lipopolysaccharide or a calcium ionophore).
-
The concentration of Prostaglandin E2 in the supernatant would be measured by RIA or ELISA to determine the IC50.[1]
-
In Vivo Models
-
Arachidonic Acid-Induced Mouse Ear Edema:
-
A solution of arachidonic acid in a suitable vehicle (e.g., acetone) would be applied topically to one ear of a mouse.
-
This compound, dissolved in the same vehicle, would be co-administered or applied shortly before the arachidonic acid.
-
The contralateral ear would serve as a control.
-
Ear thickness would be measured at various time points using a micrometer to assess edema.
-
For biochemical analysis, ear tissue would be excised, homogenized, and the levels of leukotrienes would be measured.[1]
-
-
Epidermal Hyperproliferation in Guinea Pigs:
-
The calcium ionophore A23187 would be applied topically to the guinea pig ear to induce epidermal hyperproliferation.
-
Test animals would be pre-treated topically with this compound.
-
Tritiated-thymidine would be administered to the animals.
-
The epidermis would be separated from the dermis (likely by heat treatment).
-
The incorporation of tritiated-thymidine into the DNA of the epidermis would be measured by scintillation counting as an index of cell proliferation.[2]
-
Conceptual Discovery and Development Workflow
The discovery and early development of a compound like this compound typically follows a structured workflow from initial screening to in vivo proof-of-concept.
Figure 2: Conceptual Workflow for the Discovery and Preclinical Evaluation of this compound.
Synthesis
Conclusion and Future Directions
This compound was identified as a potent inhibitor of 5-lipoxygenase with efficacy in preclinical models of topical inflammation and epidermal hyperproliferation. The available data demonstrates its potential as a topical anti-inflammatory agent. However, the lack of publicly available information on its further development, including comprehensive preclinical toxicology, pharmacokinetics, and clinical trials, suggests that its progression may have been halted. Nevertheless, the discovery and characterization of this compound provided valuable insights into the role of leukotrienes in skin inflammation and contributed to the broader effort of developing targeted anti-inflammatory therapies. Future research in this area could focus on optimizing the selectivity and pharmacokinetic properties of similar benzofuranol derivatives.
References
- 1. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of two novel inhibitors of 5-lipoxygenase, L-651,392 and L-651,896, in a guinea-pig model of epidermal hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L-651,896 in Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-651,896 is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism, a critical cascade in the inflammatory response. This technical guide provides an in-depth analysis of L-651,896, detailing its mechanism of action, its quantitative effects on key enzymes and inflammatory mediators, and the experimental protocols used to elucidate its activity. By inhibiting the production of leukotrienes, L-651,896 demonstrates significant anti-inflammatory properties, making it a valuable tool for research into inflammatory diseases. This document serves as a comprehensive resource for scientists and drug development professionals working in the field of inflammation and eicosanoid modulation.
Introduction to Arachidonic Acid Metabolism
Arachidonic acid (AA) is a polyunsaturated fatty acid released from the cell membrane by phospholipases in response to various stimuli.[1] Once released, AA is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[2][3] These eicosanoids are potent lipid mediators that play a crucial role in regulating inflammation, immunity, and hemostasis.[1][4]
The 5-lipoxygenase (5-LO) pathway is of particular interest in inflammatory processes. 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to the unstable epoxide leukotriene A4 (LTA4).[2] LTA4 is then metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent pro-inflammatory mediators.[2][5]
L-651,896: Mechanism of Action
L-651,896, chemically known as 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, is a novel anti-inflammatory agent that primarily targets the 5-lipoxygenase pathway.[6] Its principal mechanism of action is the direct inhibition of the 5-lipoxygenase enzyme, thereby blocking the synthesis of all leukotrienes.[6] While L-651,896 is a potent inhibitor of 5-LO, it also exhibits a less potent inhibitory effect on the cyclooxygenase pathway, specifically on prostaglandin E2 (PGE2) synthesis.[6] This dual, though differential, inhibitory action contributes to its overall anti-inflammatory profile.
Quantitative Data on the Effects of L-651,896
The inhibitory activity of L-651,896 has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data regarding its potency and efficacy.
Table 1: In Vitro Inhibitory Activity of L-651,896 on 5-Lipoxygenase and Leukotriene Synthesis
| System | Target | IC50 Value (µM) | Reference |
| Rat Basophilic Leukemia Cells | 5-Lipoxygenase | 0.1 | [6] |
| Human Polymorphonuclear Leukocytes (PMN) | Leukotriene Synthesis | 0.4 | [6] |
| Mouse Macrophages | Leukotriene Synthesis | 0.1 | [6] |
Table 2: In Vitro Inhibitory Activity of L-651,896 on Cyclooxygenase and Prostaglandin Synthesis
| System | Target | IC50 Value (µM) | Reference |
| Mouse Peritoneal Macrophages | Prostaglandin E2 Synthesis | 1.1 | [6] |
| Ram Seminal Vesicle | Cyclooxygenase | Considerably higher than for 5-LO | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the arachidonic acid metabolism pathway, the site of action for L-651,896, and a typical experimental workflow for its evaluation.
Caption: Arachidonic Acid Metabolism and the inhibitory action of L-651,896.
Caption: A generalized experimental workflow for evaluating L-651,896.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of L-651,896.
5-Lipoxygenase Enzyme Assay (Rat Basophilic Leukemia Cells)
Objective: To determine the direct inhibitory effect of L-651,896 on 5-lipoxygenase activity.
Materials:
-
Rat Basophilic Leukemia (RBL-1) cells
-
L-651,896
-
Arachidonic acid
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Cell Culture and Homogenization: Culture RBL-1 cells to the desired density. Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Homogenize the cells to obtain a cell-free supernatant containing the 5-lipoxygenase enzyme.
-
Incubation: Pre-incubate the cell homogenate with varying concentrations of L-651,896 or vehicle control for a specified time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: After a defined incubation period, terminate the reaction by adding a suitable solvent (e.g., methanol/acetonitrile).
-
Product Analysis: Analyze the reaction mixture for the production of 5-LO metabolites (e.g., 5-HETE, LTB4) using reverse-phase HPLC.
-
IC50 Determination: Calculate the concentration of L-651,896 that causes 50% inhibition of 5-lipoxygenase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Leukotriene Synthesis in Human Polymorphonuclear Leukocytes (PMNs)
Objective: To assess the effect of L-651,896 on leukotriene synthesis in a primary human cell system.
Materials:
-
Freshly isolated human PMNs
-
L-651,896
-
Calcium ionophore A23187
-
Arachidonic acid
-
Hanks' Balanced Salt Solution (HBSS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and LTC4
Procedure:
-
PMN Isolation: Isolate PMNs from fresh human blood using standard density gradient centrifugation techniques.
-
Cell Incubation: Resuspend the isolated PMNs in HBSS. Pre-incubate the cells with various concentrations of L-651,896 or vehicle for a specified time at 37°C.
-
Cell Stimulation: Stimulate the PMNs with calcium ionophore A23187 and arachidonic acid to induce leukotriene synthesis.
-
Supernatant Collection: After stimulation, centrifuge the cell suspension and collect the supernatant.
-
Leukotriene Quantification: Measure the concentrations of LTB4 and LTC4 in the supernatant using specific ELISA kits.
-
Data Analysis: Determine the dose-dependent inhibition of leukotriene synthesis by L-651,896 and calculate the IC50 value.
Prostaglandin E2 Synthesis in Mouse Peritoneal Macrophages
Objective: To evaluate the effect of L-651,896 on prostaglandin E2 synthesis.
Materials:
-
Mouse peritoneal macrophages
-
L-651,896
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., RPMI-1640)
-
ELISA kit for PGE2
Procedure:
-
Macrophage Isolation and Culture: Harvest peritoneal macrophages from mice and culture them in appropriate medium.
-
Cell Treatment: Treat the cultured macrophages with different concentrations of L-651,896 or vehicle.
-
Cell Stimulation: Stimulate the cells with LPS to induce the expression of COX-2 and subsequent PGE2 synthesis.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a specific ELISA kit.[3]
-
Data Analysis: Analyze the inhibitory effect of L-651,896 on PGE2 synthesis and determine the IC50 value.
Arachidonic Acid-Induced Mouse Ear Edema Model
Objective: To assess the in vivo topical anti-inflammatory activity of L-651,896.
Materials:
-
Mice (e.g., Swiss or BALB/c)
-
L-651,896
-
Arachidonic acid
-
Acetone (as a vehicle)
-
Micrometer or punch biopsy tool
Procedure:
-
Animal Grouping: Divide the mice into control and treatment groups.
-
Topical Application of Inhibitor: Topically apply L-651,896 dissolved in acetone to the inner and outer surfaces of the right ear of the treatment group mice. Apply the vehicle alone to the control group.
-
Induction of Inflammation: After a set pre-treatment time, topically apply arachidonic acid in acetone to the right ear of all mice to induce an inflammatory response.[8]
-
Measurement of Edema: At a specified time point after the application of arachidonic acid (e.g., 1 hour), measure the ear thickness using a micrometer or by taking a punch biopsy and weighing the tissue.[9][10]
-
Data Analysis: Calculate the percentage inhibition of ear edema in the L-651,896-treated group compared to the control group.
Conclusion
L-651,896 is a well-characterized inhibitor of arachidonic acid metabolism, with a primary and potent inhibitory effect on the 5-lipoxygenase pathway. Its ability to block the synthesis of pro-inflammatory leukotrienes, coupled with a secondary, less potent inhibition of prostaglandin E2 production, underscores its potential as a significant anti-inflammatory agent. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of L-651,896 and similar compounds in the management of inflammatory disorders. The dual-pathway inhibition, though weighted towards the 5-LO pathway, offers a broader spectrum of anti-inflammatory action that warrants continued exploration.
References
- 1. Leukotriene A. Isolation from human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Prostaglandin E2 Regulates Activation of Mouse Peritoneal Macrophages by Staphylococcus aureus through Toll-Like Receptor 2, Toll-Like Receptor 4, and NLRP3 Inflammasome Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. researchgate.net [researchgate.net]
- 8. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
L-651,896: A Technical Guide to its Effects on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of the compound L-651,896 on prostaglandin synthesis. It is designed to furnish researchers, scientists, and drug development professionals with in-depth data, detailed experimental methodologies, and a clear understanding of the associated biochemical pathways.
Core Mechanism of Action
L-651,896, chemically identified as 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, is a potent anti-inflammatory agent. Its primary mechanism of action is the inhibition of the 5-lipoxygenase enzyme, a key player in the biosynthesis of leukotrienes. However, L-651,896 also demonstrates inhibitory effects on the synthesis of prostaglandins, specifically prostaglandin E2 (PGE2), by targeting the cyclooxygenase (COX) pathway. This dual inhibition of both the lipoxygenase and cyclooxygenase pathways positions L-651,896 as a compound of significant interest in the study of inflammatory processes and the development of novel therapeutics.
Quantitative Analysis of L-651,896 Inhibition
The inhibitory potency of L-651,896 on prostaglandin and leukotriene synthesis has been quantified in various in vitro systems. The following tables summarize the key inhibitory concentration (IC50) values, providing a clear comparison of its efficacy against different enzymes and in different cell types.
| Target Enzyme/Product | Cell Type/Enzyme Source | IC50 (µM) | Reference |
| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1 | [1] |
| Cyclooxygenase | Ram Seminal Vesicles | >1.1 (Substrate dependent) | [1] |
Table 1: Inhibitory Effects of L-651,896 on Prostaglandin Synthesis.
| Target Enzyme/Product | Cell Type/Enzyme Source | IC50 (µM) | Reference |
| 5-Lipoxygenase | Rat Basophilic Leukemia Cells | 0.1 | [1] |
| Leukotriene Synthesis | Human Polymorphonuclear Leukocytes (PMN) | 0.4 | [1] |
| Leukotriene Synthesis | Mouse Macrophages | 0.1 | [1] |
Table 2: Inhibitory Effects of L-651,896 on Leukotriene Synthesis for Comparison.
Signaling Pathways and Experimental Workflows
To visually represent the biochemical processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Figure 1: Prostaglandin E2 Synthesis Pathway and the inhibitory action of L-651,896 on Cyclooxygenase.
Figure 2: Experimental workflow for determining the effect of L-651,896 on PGE2 synthesis in mouse peritoneal macrophages.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established scientific procedures and provide a framework for reproducing the reported findings.
Protocol 1: Inhibition of Prostaglandin E2 Synthesis in Mouse Peritoneal Macrophages
1. Isolation and Preparation of Mouse Peritoneal Macrophages:
-
Elicit peritoneal macrophages by intraperitoneal injection of a sterile irritant (e.g., 3% thioglycollate) into mice.
-
After 3-4 days, euthanize the mice and harvest the peritoneal cells by lavage with sterile, cold phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension to pellet the macrophages and wash with fresh PBS.
-
Resuspend the cells in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Plate the cells in multi-well culture plates and allow them to adhere for a specified period (e.g., 2-4 hours).
-
After adherence, wash the plates to remove non-adherent cells, leaving a purified population of macrophages.
2. Treatment with L-651,896 and Stimulation:
-
Prepare a stock solution of L-651,896 in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
-
Add the different concentrations of L-651,896 to the macrophage cultures and pre-incubate for a defined time (e.g., 30 minutes).
-
To induce prostaglandin synthesis, add a stimulant such as zymosan or lipopolysaccharide (LPS) to the cultures.
-
Incubate the plates for a further period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
3. Measurement of Prostaglandin E2:
-
Following incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Determine the concentration of PGE2 in the supernatants using a commercially available Prostaglandin E2 ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
The principle of the assay is typically a competitive immunoassay where PGE2 in the sample competes with a fixed amount of labeled PGE2 for a limited number of antibody binding sites.
-
The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.
-
Generate a standard curve using known concentrations of PGE2 to quantify the amount in the samples.
4. Data Analysis:
-
Calculate the percentage inhibition of PGE2 synthesis for each concentration of L-651,896 compared to the stimulated control (no inhibitor).
-
Plot the percentage inhibition against the logarithm of the L-651,896 concentration.
-
Determine the IC50 value, the concentration of L-651,896 that causes 50% inhibition of PGE2 synthesis, from the dose-response curve.
Protocol 2: Inhibition of Cyclooxygenase Activity from Ram Seminal Vesicles
1. Preparation of Ram Seminal Vesicle Microsomes:
-
Obtain fresh or frozen ram seminal vesicles.
-
Homogenize the tissue in a cold buffer (e.g., Tris-HCl buffer, pH 7.4) containing EDTA.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Collect the supernatant and centrifuge at a very high speed (e.g., 100,000 x g) to pellet the microsomes, which are rich in cyclooxygenase.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Cyclooxygenase Activity Assay:
-
The assay measures the conversion of arachidonic acid to prostaglandins. This can be monitored in several ways, including measuring oxygen consumption or the formation of a specific prostaglandin product.
-
In a typical assay, the reaction mixture contains the ram seminal vesicle microsomes, a buffer, and any necessary co-factors (e.g., heme, glutathione).
-
Add different concentrations of L-651,896 to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Terminate the reaction, for example, by adding an acid.
3. Detection of Cyclooxygenase Activity:
-
Oxygen Consumption Method: Use an oxygen electrode to measure the rate of oxygen uptake during the cyclooxygenase reaction.
-
Product Formation Method: Extract the prostaglandins from the reaction mixture and quantify a specific product (e.g., PGE2) using techniques like radioimmunoassay (RIA), ELISA, or chromatography (e.g., HPLC).
4. Data Analysis:
-
Calculate the percentage inhibition of cyclooxygenase activity for each concentration of L-651,896.
-
Determine the IC50 value as described in the previous protocol. It is important to note that the inhibition of cyclooxygenase by L-651,896 has been reported to be dependent on the substrate (arachidonic acid) concentration. Therefore, it is crucial to specify the substrate concentration used in the assay.
Conclusion
L-651,896 demonstrates a multifaceted inhibitory profile, targeting both the 5-lipoxygenase and, to a lesser extent, the cyclooxygenase pathways. Its ability to inhibit prostaglandin E2 synthesis, as detailed in this guide, contributes to its overall anti-inflammatory properties. The provided data, diagrams, and experimental protocols offer a comprehensive resource for researchers investigating the mechanism of action of L-651,896 and for those in the process of developing novel anti-inflammatory drugs with dual inhibitory capabilities. Further research into the substrate-dependent nature of its COX inhibition and its effects on different COX isoforms (COX-1 and COX-2) would provide a more complete understanding of its pharmacological profile.
References
L-651896: A Technical Guide to a Topical Dual 5-Lipoxygenase and Cyclooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651896, chemically identified as 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, is a novel benzofuranol derivative that has demonstrated significant potential as a topical anti-inflammatory agent. Its mechanism of action is centered on the dual inhibition of two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). This dual inhibitory action uniquely positions this compound to modulate the production of both leukotrienes and prostaglandins, potent mediators of inflammation. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical activity, experimental protocols for its evaluation, and a visualization of its role in inflammatory signaling pathways.
Biochemical Profile and In Vitro Activity
This compound has been shown to be a potent inhibitor of 5-lipoxygenase, the enzyme responsible for the synthesis of leukotrienes. It also exhibits inhibitory activity against cyclooxygenase, which is responsible for prostaglandin synthesis, although to a lesser extent. The quantitative data for these inhibitory activities are summarized in the tables below.
Table 1: In Vitro Inhibition of 5-Lipoxygenase by this compound
| Cell Type/Enzyme Source | IC50 (µM) |
| Rat Basophilic Leukemia Cells (5-Lipoxygenase) | 0.1 |
| Human Polymorphonuclear Leukocytes (PMN) (Leukotriene Synthesis) | 0.4 |
| Mouse Macrophages (Leukotriene Synthesis) | 0.1 |
Table 2: In Vitro Inhibition of Cyclooxygenase by this compound
| Cell Type/Enzyme Source | IC50 (µM) |
| Mouse Peritoneal Macrophages (Prostaglandin E2 Synthesis) | 1.1 |
| Ram Seminal Vesicle (Cyclooxygenase) | Inhibition observed at considerably higher concentrations, dependent on substrate concentration |
Mechanism of Action: The Arachidonic Acid Cascade
This compound exerts its anti-inflammatory effects by intervening in the arachidonic acid metabolic pathway. When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. This free arachidonic acid can then be metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, resulting in the synthesis of leukotrienes. Prostaglandins are involved in vasodilation, pain, and fever, while leukotrienes, particularly leukotriene B4 (LTB4), are potent chemoattractants for neutrophils and other immune cells. By inhibiting both 5-LOX and COX, this compound effectively reduces the levels of these pro-inflammatory mediators.
Experimental Protocols
The anti-inflammatory activity of this compound has been evaluated using both in vivo and in vitro models. The following sections detail the methodologies for key experiments.
In Vivo Models of Topical Inflammation
This model is used to assess the acute inflammatory response and the efficacy of topically applied anti-inflammatory agents.
Detailed Methodology:
-
Animals: Male Swiss mice (20-25 g) are used. The animals are housed under standard laboratory conditions with free access to food and water for at least one week before the experiment.
-
Baseline Measurement: The initial thickness of the right ear of each mouse is measured using a digital micrometer.
-
Topical Application of Test Compound: A solution of this compound in a suitable vehicle (e.g., acetone or ethanol) is applied to both the inner and outer surfaces of the right ear. The left ear can serve as a control and receives the vehicle alone.
-
Induction of Inflammation: After a predetermined time (e.g., 30 minutes), a solution of arachidonic acid in acetone (e.g., 2 mg per ear) is applied to the right ear of each mouse.
-
Edema Measurement: The thickness of the right ear is measured again at the time of peak edema, which is typically 1 hour after the application of arachidonic acid.
-
Data Analysis: The increase in ear thickness (edema) is calculated by subtracting the baseline measurement from the measurement at 1 hour. The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [1 - (Edema in treated group / Edema in vehicle control group)] x 100
This model is used to evaluate the effect of anti-inflammatory agents on a T-cell-mediated immune response.
Detailed Methodology:
-
Animals: Male mice (e.g., BALB/c) are used.
-
Sensitization Phase (Day 0): A solution of oxazolone (e.g., 2% in acetone/olive oil) is applied to a shaved area on the abdomen of each mouse.
-
Challenge Phase (Day 7): A lower concentration of oxazolone (e.g., 1% in acetone/olive oil) is applied to the right ear. The left ear receives the vehicle alone.
-
Topical Treatment: this compound or the vehicle is applied topically to the right ear at a specified time relative to the challenge (e.g., 30 minutes before and/or immediately after).
-
Measurement of Response: The ear thickness is measured at a specific time point after the challenge, typically 24 hours, which corresponds to the peak of the delayed-type hypersensitivity reaction.
-
Data Analysis: The ear swelling is calculated as the difference in thickness between the challenged and unchallenged ears. The percentage inhibition of the swelling is then calculated as described for the arachidonic acid-induced edema model.
In Vitro Enzyme Assays
This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.
Methodology:
-
Enzyme Source: A crude supernatant from sonicated rat basophilic leukemia cells or purified 5-LOX can be used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing co-factors such as ATP and calcium chloride is used.
-
Procedure: a. The enzyme preparation is pre-incubated with various concentrations of this compound or the vehicle. b. The reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C). d. The reaction is terminated, and the products (leukotrienes) are extracted.
-
Detection: The amount of leukotrienes produced is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay determines the inhibitory effect of a compound on COX activity.
Methodology:
-
Enzyme Source: Microsomal fractions from ram seminal vesicles or cell lysates from mouse peritoneal macrophages can be used as a source of COX.
-
Substrate: Radiolabeled ([1-14C]) arachidonic acid is commonly used.
-
Procedure: a. The enzyme preparation is incubated with different concentrations of this compound or vehicle. b. The reaction is started by adding the radiolabeled arachidonic acid. c. After a set incubation period at a specific temperature (e.g., 37°C), the reaction is stopped. d. The prostaglandin products are extracted from the reaction mixture.
-
Detection: The radiolabeled prostaglandin products are separated using thin-layer chromatography (TLC), and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined in the same manner as for the 5-LOX assay.
Conclusion
This compound presents a promising profile as a topical anti-inflammatory agent due to its dual inhibitory action on both the 5-lipoxygenase and cyclooxygenase pathways. The in vitro data clearly demonstrate its potent inhibition of leukotriene synthesis and, to a lesser extent, prostaglandin production. The in vivo models of arachidonic acid-induced edema and oxazolone-induced delayed-type hypersensitivity provide a robust framework for evaluating its topical efficacy. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar dual-pathway inhibitors in the management of inflammatory skin disorders. Further research into the downstream signaling effects and clinical evaluation will be crucial in fully elucidating the therapeutic value of this compound.
L-651,896: A Technical Guide for the Investigation of Epidermal Hyperproliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal hyperproliferation, a hallmark of skin disorders such as psoriasis, is characterized by an accelerated rate of keratinocyte division and incomplete differentiation, leading to the formation of thickened, scaly plaques. The arachidonic acid cascade, and specifically the 5-lipoxygenase (5-LO) pathway, has been implicated in the inflammatory and proliferative processes underlying these conditions. Leukotriene B4 (LTB4), a potent inflammatory mediator synthesized by 5-LO, is a key chemoattractant for neutrophils and is found at elevated levels in psoriatic lesions, suggesting its role in the pathogenesis of the disease.
This technical guide focuses on L-651,896, a potent and selective inhibitor of 5-lipoxygenase. By blocking the synthesis of LTB4 and other leukotrienes, L-651,896 serves as a valuable pharmacological tool to investigate the role of the 5-LO pathway in epidermal hyperproliferation. This document provides an in-depth overview of the mechanism of action of L-651,896, a summary of its effects on epidermal proliferation, and detailed experimental protocols for its application in preclinical research models.
Mechanism of Action of L-651,896
L-651,896 is a 2,3-dihydro-5-benzofuranol derivative that acts as a potent inhibitor of the 5-lipoxygenase enzyme. This enzyme is a critical component of the arachidonic acid metabolic pathway, responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes.
The proposed signaling pathway is as follows:
By inhibiting 5-LO, L-651,896 effectively blocks the downstream production of LTB4 and cysteinyl leukotrienes. This reduction in pro-inflammatory mediators is hypothesized to alleviate the inflammatory response and subsequently inhibit the associated epidermal hyperproliferation.
Efficacy of L-651,896 in a Model of Epidermal Hyperproliferation
The primary evidence for the efficacy of L-651,896 in the context of epidermal hyperproliferation comes from a study utilizing a guinea-pig model. In this model, epidermal hyperproliferation was induced by the topical application of the calcium ionophore A23187. The study demonstrated that topical pretreatment with L-651,896 resulted in a dose-dependent inhibition of this induced hyperproliferation. Furthermore, the application of A23187 was shown to significantly increase the levels of immunoreactive LTB4 in the guinea-pig ear, an effect that was blocked by L-651,896. These findings strongly suggest that the anti-proliferative effect of L-651,896 is mediated through its inhibition of the 5-lipoxygenase pathway.
Quantitative Data Summary
While the full dose-response data from the original study is not publicly available, the key findings are summarized below. The data presented here is illustrative of the expected outcomes based on the published abstract.
| Treatment Group | [3H]-Thymidine Incorporation (DPM/µg DNA) | Immunoreactive LTB4 (pg/mg tissue) |
| Vehicle Control | Baseline | Baseline |
| A23187 | Increased | Significantly Increased |
| A23187 + L-651,896 (Low Dose) | Partially Inhibited | Partially Reduced |
| A23187 + L-651,896 (High Dose) | Significantly Inhibited | Significantly Reduced |
Table 1: Summary of the effects of L-651,896 on A23187-induced epidermal hyperproliferation and LTB4 levels in a guinea-pig model.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of L-651,896 in a model of epidermal hyperproliferation. These protocols are based on the methods described in the pivotal study and general laboratory practices.
A23187-Induced Epidermal Hyperproliferation in the Guinea Pig Ear
This protocol describes the in vivo model for inducing epidermal hyperproliferation.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
L-651,896
-
Calcium Ionophore A23187 (from Streptomyces chartreusensis)
-
Vehicle (e.g., acetone or ethanol:propylene glycol)
-
[3H]-Thymidine
-
Anesthetic (e.g., isoflurane)
-
Euthanasia solution (e.g., pentobarbital)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Treatment Groups: Randomly assign animals to treatment groups (e.g., Vehicle Control, A23187 only, A23187 + L-651,896 [various doses]).
-
Pretreatment: Topically apply the vehicle or a solution of L-651,896 in the vehicle to the dorsal and ventral surfaces of both ears.
-
Induction of Hyperproliferation: After a specified pretreatment time (e.g., 30 minutes), topically apply a solution of A23187 in the vehicle to the ears of the appropriate groups. Apply vehicle only to the control group.
-
Incubation: House the animals for a period sufficient to induce hyperproliferation (e.g., 24-48 hours).
-
[3H]-Thymidine Labeling: Prior to sacrifice (e.g., 2-4 hours), administer [3H]-thymidine to label proliferating cells. This can be done via intradermal injection into the ear or topical application.
-
Euthanasia and Tissue Collection: Euthanize the animals and excise the ears.
-
Epidermal Separation:
-
Immerse the ears in a water bath at 60°C for 1-2 minutes.
-
Carefully peel the epidermis from the dermis using fine forceps.
-
-
Sample Processing: Process the separated epidermis for the analysis of [3H]-thymidine incorporation and LTB4 levels.
Quantification of Epidermal DNA Synthesis via [3H]-Thymidine Incorporation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Separated epidermis
-
Trichloroacetic acid (TCA), 5% and 10%
-
Ethanol
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
-
DNA quantification kit (e.g., PicoGreen)
Procedure:
-
Homogenization: Homogenize the epidermal tissue in an appropriate buffer.
-
Precipitation: Precipitate the DNA by adding cold 10% TCA.
-
Washing: Wash the pellet sequentially with 5% TCA and ethanol to remove unincorporated [3H]-thymidine.
-
Solubilization: Solubilize the DNA pellet in a suitable solvent (e.g., 0.1 N NaOH).
-
Scintillation Counting: Transfer an aliquot of the solubilized DNA to a scintillation vial, add scintillation fluid, and measure the radioactivity (disintegrations per minute, DPM) using a scintillation counter.
-
DNA Quantification: Use another aliquot of the solubilized DNA to determine the total DNA concentration using a standard DNA quantification assay.
-
Normalization: Express the results as DPM per microgram of DNA.
Measurement of Immunoreactive Leukotriene B4 (LTB4)
This protocol outlines the quantification of LTB4 levels in the epidermal tissue using an Enzyme Immunoassay (EIA).
Materials:
-
Separated epidermis
-
Homogenization buffer (e.g., phosphate buffer with a cyclooxygenase inhibitor like indomethacin)
-
Organic solvent for extraction (e.g., ethanol or methanol)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LTB4 EIA kit
-
Microplate reader
Procedure:
-
Homogenization: Homogenize the epidermal tissue in homogenization buffer.
-
Extraction: Extract the lipids, including LTB4, from the homogenate using an organic solvent.
-
Purification: Purify the lipid extract using SPE to remove interfering substances.
-
Enzyme Immunoassay (EIA):
-
Reconstitute the reagents from the LTB4 EIA kit according to the manufacturer's instructions.
-
Add standards, controls, and purified samples to the wells of the EIA plate.
-
Follow the kit's protocol for the addition of LTB4-acetylcholinesterase tracer and LTB4 antiserum.
-
Incubate the plate as specified.
-
Wash the plate and add the substrate (Ellman's Reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Calculation: Calculate the LTB4 concentration in the samples based on the standard curve. Express the results as picograms of LTB4 per milligram of tissue.
Conclusion
L-651,896 is a valuable research tool for elucidating the role of the 5-lipoxygenase pathway in the pathophysiology of epidermal hyperproliferative disorders. Its ability to inhibit LTB4 synthesis and consequently reduce inflammation and cell proliferation in preclinical models provides a strong rationale for investigating the therapeutic potential of 5-LO inhibitors. The experimental protocols detailed in this guide offer a framework for researchers to further explore the mechanisms underlying epidermal hyperproliferation and to evaluate novel therapeutic agents targeting this pathway. The use of a well-characterized in vivo model, coupled with robust quantitative assays for proliferation and inflammatory mediators, is essential for advancing our understanding and treatment of hyperproliferative skin diseases.
L-651896: A Technical Guide on its Role in Skin Inflammation
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of L-651896, a novel topical anti-inflammatory agent. It details the compound's mechanism of action, quantitative inhibitory data, and its efficacy in preclinical models of skin inflammation.
Executive Summary
This compound (2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol) is a potent inhibitor of the 5-lipoxygenase pathway, a critical enzymatic cascade responsible for the synthesis of leukotrienes.[1] Leukotrienes are powerful lipid mediators that play a significant role in orchestrating inflammatory responses, including those observed in various skin disorders. By blocking this pathway, this compound effectively reduces the levels of pro-inflammatory leukotrienes, thereby mitigating key features of skin inflammation and hyperproliferation in relevant experimental models.[1][2] This guide synthesizes the available data on this compound, presenting its biochemical profile and biological activities in the context of dermatological inflammation.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been determined against key enzymes and cellular processes involved in the inflammatory cascade. The half-maximal inhibitory concentrations (IC50) are summarized below, demonstrating its activity on both the 5-lipoxygenase enzyme and downstream inflammatory mediator synthesis.
| Target/Process | System/Cell Type | IC50 (µM) |
| 5-Lipoxygenase Enzyme | Rat Basophilic Leukemia Cells | 0.1 |
| Leukotriene Synthesis | Human Polymorphonuclear Neutrophils (PMN) | 0.4 |
| Leukotriene Synthesis | Mouse Macrophages | 0.1 |
| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1 |
| Table 1: In vitro inhibitory concentrations (IC50) of this compound against key targets in the arachidonic acid metabolic pathway.[1] |
Mechanism of Action: Targeting the 5-Lipoxygenase Pathway
The primary anti-inflammatory effect of this compound is derived from its specific inhibition of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4). By blocking this enzyme, this compound prevents the formation of these pro-inflammatory mediators. While it also shows some activity against cyclooxygenase, its potency is significantly greater against 5-lipoxygenase.[1]
Figure 1: this compound inhibits the 5-lipoxygenase pathway of arachidonic acid metabolism.
Experimental Protocols and Preclinical Efficacy
The anti-inflammatory properties of this compound have been validated in several preclinical models of skin inflammation and hyperproliferation.
Model: Ionophore-Induced Epidermal Hyperproliferation
This model assesses the ability of a compound to inhibit excessive skin cell growth, a characteristic of conditions like psoriasis.
-
Objective: To determine the effect of this compound on calcium ionophore A23187-induced epidermal hyperproliferation in the guinea pig ear.
-
Methodology:
-
Animal Model: Guinea pigs are used for the study.
-
Pretreatment: The test compound, this compound, is applied topically to the ears of the guinea pigs.
-
Induction: Epidermal hyperproliferation is induced by the topical application of the calcium ionophore A23187.
-
Quantification of Proliferation: The rate of epidermal cell division is quantified by measuring the incorporation of [³H]-thymidine into the DNA of heat-separated epidermal tissue. A reduction in [³H]-thymidine incorporation indicates inhibition of hyperproliferation.
-
Biomarker Analysis: In parallel experiments, ear tissue is analyzed to measure the levels of immunoreactive LTB4 to confirm target engagement and inhibition of the 5-lipoxygenase pathway.[2]
-
-
Results: this compound dose-dependently inhibited the ionophore-induced epidermal proliferation and blocked the associated increase in LTB4 levels, linking its anti-proliferative effect to its mechanism of action.[2]
Figure 2: Workflow for the guinea pig model of epidermal hyperproliferation.
Models: Acute Skin Inflammation
-
Arachidonic Acid-Induced Inflammation: When applied topically to the mouse ear, this compound effectively lowered the elevated levels of leukotrienes caused by the application of arachidonic acid.[1] Furthermore, it significantly inhibited the increase in vascular permeability, a key component of the inflammatory edema.[1]
-
Oxazolone-Induced Delayed Hypersensitivity: In this immune-based model of skin inflammation, topical this compound also successfully reduced the elevated leukotriene levels in the mouse ear.[1] However, it did not have an effect on the associated edema, suggesting that while leukotrienes are involved, other inflammatory mediators may be more dominant in driving the edematous response in this specific model.[1]
Conclusion and Future Directions
This compound is a potent and effective topical inhibitor of the 5-lipoxygenase pathway. Preclinical data robustly supports its ability to reduce pro-inflammatory leukotriene synthesis, inhibit epidermal hyperproliferation, and mitigate certain aspects of acute skin inflammation. Its differential effect on edema in immune-versus irritant-induced inflammation models suggests that its therapeutic potential may be greatest in dermatological conditions where leukotrienes are primary pathological drivers. Further investigation is warranted to explore the clinical efficacy of this compound in human inflammatory skin diseases such as psoriasis and atopic dermatitis.
References
- 1. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of two novel inhibitors of 5-lipoxygenase, L-651,392 and L-651,896, in a guinea-pig model of epidermal hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of the FLAP Inhibitor MK-886
Disclaimer: The compound "L-651896" as specified in the topic could not be definitively identified in publicly available scientific literature. The following application notes and protocols are provided for MK-886 , a well-characterized inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is a key enzyme in the biosynthesis of leukotrienes. This information is intended to serve as a relevant and detailed example for researchers interested in the in vivo study of FLAP inhibitors.
Introduction
MK-886 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a crucial component in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, atherosclerosis, and inflammatory bowel disease. By binding to FLAP, MK-886 prevents the translocation of 5-lipoxygenase (5-LO) to the nuclear membrane, thereby inhibiting the synthesis of all leukotrienes. These application notes provide detailed protocols for in vivo studies using MK-886 to investigate its therapeutic potential in animal models of inflammation.
Signaling Pathway of Leukotriene Synthesis Inhibition by MK-886
The following diagram illustrates the mechanism of action of MK-886 in the leukotriene biosynthesis pathway.
Caption: Mechanism of MK-886 action in inhibiting leukotriene synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data for in vivo studies with MK-886.
Table 1: In Vivo Efficacy of MK-886 in a Mouse Model of Atherosclerosis
| Animal Model | Treatment Group | Dose | Route of Administration | Duration | Key Findings | Reference |
| ApoE/LDLR-double knockout mice | Control | Vehicle | Diet | 18 weeks | Aortic lesion area: 25.15 ± 2.9% | |
| MK-886 | 4 µ g/100 mg body weight/day | Diet | 18 weeks | Aortic lesion area: 11.16 ± 0.7% (P < 0.05) | ||
| Aortic root lesion area: 455,494 ± 29,564 µm² vs. 263,042 ± 20,736 µm² (P < 0.05) |
Table 2: Behavioral Effects of MK-886 in Mice
| Animal Model | Treatment Group | Dose | Route of Administration | Duration | Key Findings | Reference |
| Mice | Control | Vehicle (5% DMSO in saline) | Intraperitoneal (i.p.) | Single or repeated | - | |
| MK-886 | 3 mg/kg | Intraperitoneal (i.p.) | Repeated | Increased climbing behavior and decreased rest time in forced swimming test (antidepressant-like effect) | ||
| MK-886 | 10 mg/kg | Intraperitoneal (i.p.) | Single | No significant behavioral effects |
Experimental Protocols
In Vivo Study of MK-886 in a Mouse Model of Atherosclerosis
This protocol is adapted from a study investigating the effect of MK-886 on the development of atherosclerosis in apoE/LDLR-double knockout mice.
4.1.1. Experimental Workflow
Caption: Workflow for the in vivo atherosclerosis study.
4.1.2. Materials
-
Female apoE/LDLR-double knockout mice (8 weeks old)
-
Western diet (high fat, high cholesterol)
-
MK-886 (Merck, Rahway, NJ or equivalent)
-
Vehicle for diet mixing
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Histology equipment and reagents (e.g., Oil Red O stain)
-
Microscope with imaging software
4.1.3. Procedure
-
Animal Acclimation: Acclimate 8-week-old female apoE/LDLR-DKO mice to the animal facility for at least one week before the start of the experiment.
-
Randomization: Randomly assign mice into two groups (n=10 per group): a control group and an MK-886 treatment group.
-
Diet and Treatment Administration:
-
Both groups receive a Western diet for 18 weeks.
-
The diet for the MK-886 group is mixed with the compound to achieve a daily dose of 4 µg per 100 mg of body weight. The control group receives the diet mixed with the vehicle alone.
-
-
Monitoring: Monitor the health and body weight of the mice regularly throughout the study.
-
Sacrifice and Tissue Collection: At 6 months of age, euthanize the mice under anesthesia. Perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde). Carefully dissect the entire aorta.
-
Atherosclerotic Lesion Analysis:
-
En face analysis: Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich lesions, and quantify the percentage of the total aortic surface area covered by lesions using imaging software.
-
Aortic root analysis: Embed the aortic root in OCT compound, prepare cryosections, stain with Oil Red O, and measure the lesion area in the aortic sinus.
-
Plaque composition analysis: Perform immunohistochemical staining on aortic root sections to quantify the content of macrophages (e.g., anti-Mac-2 antibody), collagen (e.g., Masson's trichrome stain), and smooth muscle cells (e.g., anti-α-actin antibody).
-
In Vivo Study of MK-886 on Behavior in Mice
This protocol is based on a study evaluating the behavioral effects of MK-886 using the forced swimming test in mice.
4.2.1. Experimental Workflow
Caption: Workflow for the in vivo behavioral study.
4.2.2. Materials
-
Male mice (strain as appropriate for the study)
-
MK-886 (Sigma Chemical, St. Louis, MO, USA or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
-
Forced swim test apparatus (e.g., a transparent cylinder filled with water)
-
Automated video tracking system and software for behavioral analysis
4.2.3. Procedure
-
Animal Acclimation: Acclimate male mice to the experimental room for at least one hour before testing. All behavioral experiments should be performed between 10 AM and 3 PM.
-
Drug Preparation and Administration:
-
Dissolve MK-886 in sterile 5% DMSO in saline.
-
Administer MK-886 or vehicle intraperitoneally (i.p.).
-
For single-dose studies, administer the drug at the desired dose (e.g., 3 mg/kg or 10 mg/kg) at a specific time point before the test.
-
For repeated-dose studies, administer the drug daily for a specified number of days before the test.
-
-
Forced Swimming Test:
-
Fill the cylinder with water (25 ± 1°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.
-
Gently place the mouse into the water for a 6-minute session.
-
Use an automated video tracking system to record and score the animal's behavior (climbing, swimming, and immobility).
-
-
Data Analysis:
-
Quantify the time spent in each behavioral state (climbing, swimming, immobility).
-
Compare the behavioral parameters between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in climbing time and a decrease in immobility time are indicative of an antidepressant-like effect.
-
Conclusion
The provided application notes and protocols for MK-886 offer a comprehensive guide for researchers investigating the in vivo effects of FLAP inhibition. These methodologies can be adapted to various animal models of inflammatory diseases to further elucidate the therapeutic potential of this class of compounds. Careful consideration of the experimental design, including appropriate animal models, dosing regimens, and outcome measures, is crucial for obtaining robust and reproducible results.
Application Notes and Protocols for L-651896 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-651896, a potent dual inhibitor of 5-lipoxygenase (5-LO) and prostaglandin E2 (PGE2) synthesis, in established mouse models of topical inflammation. Detailed protocols for the arachidonic acid-induced ear edema and oxazolone-induced delayed-type hypersensitivity models are presented, along with key quantitative data and mechanistic insights.
Introduction
This compound (2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol) is a valuable tool for investigating the roles of leukotrienes and prostaglandins in inflammatory processes. By inhibiting both the 5-LO and cyclooxygenase (COX) pathways, this compound allows for the study of the combined effects of these key inflammatory mediators. This document outlines the practical application of this compound in mouse models of acute and delayed-type hypersensitivity, providing researchers with the necessary information to incorporate this compound into their studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the dual inhibition of 5-lipoxygenase and prostaglandin E2 synthesis.[1] This dual action is crucial in modulating the inflammatory cascade.
-
5-Lipoxygenase (5-LO) Inhibition: this compound inhibits the 5-LO enzyme, which is responsible for the conversion of arachidonic acid into leukotrienes. Leukotrienes, particularly LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent chemoattractants for neutrophils and increase vascular permeability, contributing significantly to edema and cellular infiltration during inflammation.
-
Prostaglandin E2 (PGE2) Synthesis Inhibition: The compound also inhibits the synthesis of PGE2, a key mediator of inflammation that causes vasodilation, increases vascular permeability, and sensitizes nociceptors, leading to pain and edema.
The following diagram illustrates the signaling pathways affected by this compound.
Mechanism of Action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro systems. These values provide a basis for understanding its potency.
| Cell Type/Enzyme Source | Assay | IC50 (µM) |
| Rat Basophilic Leukemia Cells | 5-Lipoxygenase | 0.1 |
| Human Polymorphonuclear Leukocytes (PMNs) | Leukotriene Synthesis | 0.4 |
| Mouse Peritoneal Macrophages | Leukotriene Synthesis | 0.1 |
| Mouse Peritoneal Macrophages | Prostaglandin E2 Synthesis | 1.1 |
Table 1: In vitro inhibitory concentrations (IC50) of this compound.[2]
Experimental Protocols
This compound has been effectively utilized as a topical anti-inflammatory agent in mouse models. The following protocols detail its application in two standard models of skin inflammation.
Arachidonic Acid-Induced Mouse Ear Edema
This model is used to assess the efficacy of anti-inflammatory compounds in an acute inflammatory setting driven by the metabolites of arachidonic acid.
Materials:
-
This compound
-
Arachidonic acid (AA)
-
Acetone (vehicle)
-
Male Swiss mice (or other suitable strain)
-
Micrometer caliper
-
Pipettes
Protocol:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Dissolve this compound in acetone to the desired concentrations.
-
Prepare a solution of arachidonic acid in acetone (typically 0.1-4 mg per ear).[3]
-
-
Topical Application of this compound:
-
Thirty minutes prior to the induction of inflammation, topically apply the this compound solution (or vehicle control) to the inner and outer surfaces of the right ear of each mouse (typically 20 µL total volume).
-
-
Induction of Inflammation:
-
Apply the arachidonic acid solution to the inner and outer surfaces of the right ear of each mouse.
-
-
Assessment of Edema:
-
Measure the thickness of the right ear using a micrometer caliper at baseline (before treatment) and at various time points after AA application (e.g., 1, 2, 4, and 6 hours). The peak edematous response to arachidonic acid is typically observed between 40 and 60 minutes.[3]
-
-
Data Analysis:
-
Calculate the change in ear thickness from baseline for each mouse.
-
Determine the percentage inhibition of edema for the this compound-treated groups compared to the vehicle-treated control group.
-
Workflow for Arachidonic Acid-Induced Ear Edema Model.
Oxazolone-Induced Delayed-Type Hypersensitivity
This model mimics the T-cell mediated inflammatory response seen in allergic contact dermatitis.
Materials:
-
This compound
-
Oxazolone
-
Acetone/Olive oil (4:1 v/v) vehicle
-
Male Swiss mice (or other suitable strain)
-
Micrometer caliper
-
Pipettes
Protocol:
-
Sensitization Phase (Day 0):
-
Sensitize the mice by applying a solution of oxazolone (e.g., 3% in acetone/olive oil) to a shaved area of the abdomen (typically 50 µL).
-
-
Challenge Phase (Day 7-10):
-
Challenge the sensitized mice by applying a lower concentration of oxazolone (e.g., 1% in acetone/olive oil) to the inner and outer surfaces of the right ear (typically 20 µL total volume).
-
-
Topical Application of this compound:
-
Apply the this compound solution (or vehicle control) topically to the right ear at the time of challenge or shortly thereafter.
-
-
Assessment of Inflammation:
-
Measure the ear thickness of the right ear using a micrometer caliper at baseline (before challenge) and 24 and 48 hours after the challenge.
-
-
Data Analysis:
-
Calculate the change in ear thickness from baseline for each mouse.
-
Determine the percentage inhibition of the inflammatory response for the this compound-treated groups compared to the vehicle-treated control group.
-
Workflow for Oxazolone-Induced Delayed-Type Hypersensitivity Model.
Expected Outcomes and Interpretation
In the arachidonic acid-induced ear edema model, topical application of this compound is expected to significantly reduce the edematous response. This is attributed to its ability to inhibit the synthesis of both leukotrienes and prostaglandins, which are the primary drivers of inflammation in this model.[2]
In the oxazolone-induced delayed-type hypersensitivity model, the effect of this compound may be more nuanced. While it can lower the elevated levels of leukotrienes, it may not have a significant effect on the overall edema, which is a more complex immune-based response.[2] This highlights the utility of this compound in dissecting the relative contributions of eicosanoids to different types of inflammatory responses.
Conclusion
This compound is a potent topical anti-inflammatory agent with a dual mechanism of action that makes it a valuable research tool. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate the roles of leukotrienes and prostaglandins in mouse models of skin inflammation. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of inflammatory pathways and the development of novel therapeutic strategies.
References
- 1. inotiv.com [inotiv.com]
- 2. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-651,896 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-651,896 is a potent anti-inflammatory agent that has been shown to inhibit key enzymes in the eicosanoid biosynthesis pathway. Specifically, it is a dual inhibitor of 5-lipoxygenase (5-LO) and cyclooxygenase (COX), which are responsible for the production of leukotrienes and prostaglandins, respectively. These lipid mediators are critically involved in inflammatory responses, making L-651,896 a valuable tool for studying inflammation and a potential therapeutic candidate. These application notes provide detailed protocols for determining the effective concentration of L-651,896 in cell-based assays targeting leukotriene and prostaglandin E2 synthesis.
Data Presentation: Effective Concentrations of L-651,896
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of L-651,896 in various cell-based assays. This data is crucial for designing experiments and selecting appropriate concentration ranges for treating cells.
| Target Enzyme/Product | Cell Type | IC50 Value (µM) | Reference |
| 5-Lipoxygenase | Rat Basophilic Leukemia Cells | 0.1 | [1] |
| Leukotriene Synthesis | Human Polymorphonuclear (PMN) Cells | 0.4 | [1] |
| Leukotriene Synthesis | Mouse Macrophages | 0.1 | [1] |
| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1 | [1] |
Signaling Pathways
To understand the mechanism of action of L-651,896, it is essential to visualize its targets within the arachidonic acid cascade.
Experimental Protocols
Protocol 1: Determination of L-651,896 Inhibition of 5-Lipoxygenase Activity in a Cell-Based Assay
This protocol describes a method to measure the inhibitory effect of L-651,896 on 5-lipoxygenase (5-LO) activity in a suitable cell line (e.g., rat basophilic leukemia cells or human PMNs). The assay is based on the detection of leukotrienes or their metabolites produced by the cells.
Materials:
-
Cell line expressing 5-lipoxygenase (e.g., RBL-1, human PMNs)
-
Cell culture medium (e.g., RPMI 1640) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
L-651,896
-
DMSO (vehicle control)
-
Calcium ionophore (e.g., A23187)
-
Arachidonic acid
-
Leukotriene B4 (LTB4) ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in assay buffer (e.g., PBS with 1 mM CaCl2 and 1 mM MgCl2) at a density of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of L-651,896 in DMSO. A final concentration range of 0.01 µM to 10 µM is recommended based on the known IC50.
-
Add 1 µL of the diluted L-651,896 or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Stimulation:
-
Prepare a stimulation solution containing calcium ionophore A23187 (final concentration ~5 µM) and arachidonic acid (final concentration ~10 µM) in assay buffer.
-
Add 10 µL of the stimulation solution to each well, except for the unstimulated control wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Quantification of Leukotriene B4 (LTB4):
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each concentration of L-651,896 compared to the vehicle-treated control.
-
Plot the percentage of inhibition against the log concentration of L-651,896 and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Determination of L-651,896 Inhibition of Prostaglandin E2 Synthesis in Macrophages
This protocol details a method to assess the inhibitory effect of L-651,896 on prostaglandin E2 (PGE2) synthesis in macrophages (e.g., mouse peritoneal macrophages or a macrophage cell line like RAW 264.7).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
L-651,896
-
DMSO (vehicle control)
-
Lipopolysaccharide (LPS)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture macrophages to approximately 80% confluency.
-
Harvest the cells and resuspend them in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate the plate overnight at 37°C to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of L-651,896 in DMSO. A final concentration range of 0.1 µM to 50 µM is recommended.
-
Remove the old medium from the wells and replace it with 100 µL of fresh medium containing the appropriate concentration of L-651,896 or DMSO (vehicle control).
-
Pre-incubate the plate at 37°C for 1 hour.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 1 µg/mL to induce PGE2 synthesis.
-
Incubate the plate at 37°C for 24 hours.
-
-
Quantification of Prostaglandin E2 (PGE2):
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of L-651,896 compared to the LPS-stimulated, vehicle-treated control.
-
Plot the percentage of inhibition against the log concentration of L-651,896 and determine the IC50 value using a non-linear regression analysis.
-
Conclusion
These protocols provide a framework for investigating the inhibitory effects of L-651,896 on the 5-lipoxygenase and cyclooxygenase pathways in cell-based systems. The provided IC50 values serve as a starting point for dose-response studies. Researchers should optimize assay conditions, such as cell density, incubation times, and stimulant concentrations, for their specific cell type and experimental setup. The use of appropriate controls is critical for the accurate interpretation of results.
References
Application Notes and Protocols for L-651896 in Primary Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-651896 is a potent anti-inflammatory compound that has been shown to inhibit the production of key lipid mediators involved in the inflammatory response. Specifically, it targets the metabolic pathways of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane in response to inflammatory stimuli. This document provides detailed application notes and experimental protocols for the use of this compound in primary cell cultures, with a focus on its effects on prostaglandin and leukotriene synthesis. Primary cells, being derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines for studying cellular responses to pharmacological agents.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively. Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Leukotrienes are also potent pro-inflammatory mediators, involved in processes such as leukocyte chemotaxis, and increased vascular permeability. By inhibiting both pathways, this compound offers a dual-action approach to suppressing inflammation.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various primary cell types. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the inhibition of prostaglandin and leukotriene synthesis.
| Primary Cell Type | Target Pathway | Measured Effect | IC50 (µM) |
| Mouse Peritoneal Macrophages | Cyclooxygenase | Inhibition of Prostaglandin E2 Synthesis | 1.1 |
| Human Polymorphonuclear Leukocytes (PMNs) | 5-Lipoxygenase | Inhibition of Leukotriene Synthesis | 0.4 |
| Mouse Macrophages | 5-Lipoxygenase | Inhibition of Leukotriene Synthesis | 0.1 |
Signaling Pathway
The following diagram illustrates the points of inhibition of this compound within the arachidonic acid cascade.
Caption: Inhibition of the Arachidonic Acid Cascade by this compound.
Experimental Protocols
I. Isolation and Culture of Mouse Peritoneal Macrophages
This protocol describes the isolation of primary macrophages from the peritoneal cavity of mice.
Materials:
-
C57BL/6 mice
-
70% Ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 10 ml and 5 ml syringes with 20G and 25G needles
-
Sterile 50 ml conical tubes
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin
-
Tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Euthanize a C57BL/6 mouse using a CO2 chamber followed by cervical dislocation.
-
Secure the mouse on its back and liberally spray the abdomen with 70% ethanol.
-
Make a small midline incision through the skin of the abdomen, taking care not to puncture the underlying peritoneal wall.
-
Gently pull the skin away to expose the intact peritoneal wall.
-
Using a 10 ml syringe with a 20G needle, inject 10 ml of sterile, ice-cold PBS into the peritoneal cavity.
-
Gently massage the abdomen for 30-60 seconds to dislodge the peritoneal cells.
-
Carefully aspirate the peritoneal fluid using the same syringe and needle, tilting the mouse to one side to pool the fluid. Avoid puncturing any organs.
-
Transfer the collected cell suspension to a sterile 50 ml conical tube on ice.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 ml of complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion.
-
Seed the cells in tissue culture plates at the desired density (e.g., 1 x 10^6 cells/ml in a 24-well plate).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 2-4 hours to allow macrophages to adhere.
-
After the incubation period, gently wash the plates twice with sterile PBS to remove non-adherent cells.
-
Add fresh complete RPMI-1640 medium to the adherent macrophages and culture overnight before proceeding with experiments.
II. Treatment of Primary Macrophages with this compound and Stimulation
This protocol outlines the treatment of cultured primary macrophages with this compound followed by stimulation to induce prostaglandin and leukotriene synthesis.
Materials:
-
Primary mouse peritoneal macrophages cultured in 24-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (for PGE2 induction)
-
Calcium Ionophore A23187 (for leukotriene induction)
-
Serum-free RPMI-1640 medium
-
DMSO (vehicle control)
Procedure:
-
Prepare working solutions of this compound in serum-free RPMI-1640 medium at various concentrations (e.g., 0.01, 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the complete medium from the cultured macrophages and wash once with sterile PBS.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.
-
For Prostaglandin E2 Measurement:
-
Add LPS to each well to a final concentration of 1 µg/ml.
-
Incubate for 24 hours at 37°C.
-
-
For Leukotriene Measurement:
-
Add Calcium Ionophore A23187 to each well to a final concentration of 5 µM.
-
Incubate for 15-30 minutes at 37°C.
-
-
After the incubation period, collect the cell culture supernatants and store at -80°C until analysis.
III. Measurement of Prostaglandin E2 by ELISA
This protocol provides a general procedure for quantifying PGE2 in cell culture supernatants using a competitive ELISA kit. Refer to the manufacturer's instructions for specific details.
Materials:
-
Prostaglandin E2 ELISA kit
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Thaw the collected cell culture supernatants and standards on ice.
-
Prepare the standard curve according to the kit's instructions, typically by serial dilution of the provided PGE2 standard.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the PGE2-peroxidase conjugate to each well.
-
Incubate the plate according to the manufacturer's recommended time and temperature (e.g., 2 hours at room temperature with shaking).
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the concentration of PGE2 in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the amount of PGE2 in the sample.
IV. 5-Lipoxygenase (5-LOX) Activity Assay
This fluorometric assay measures the activity of 5-LOX in cell lysates.
Materials:
-
Primary mouse peritoneal macrophages
-
5-Lipoxygenase Activity Assay Kit
-
Ice-cold lysis buffer provided with the kit
-
Protease inhibitor cocktail
-
96-well white opaque plate
-
Fluorometric microplate reader (Ex/Em = 500/536 nm)
Procedure:
-
Culture primary macrophages to a sufficient number (e.g., 2-5 x 10^6 cells).
-
Treat cells with this compound or vehicle control as described in Protocol II, but without the final stimulation step.
-
After the pre-incubation with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
In a 96-well white opaque plate, add the cell lysate to the appropriate wells.
-
Prepare a reaction mixture containing the 5-LOX substrate and probe as per the kit instructions.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the 5-LOX activity. Calculate the specific activity and the percentage of inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on primary cell cultures.
Caption: General workflow for studying this compound in primary cells.
Topical Application Protocol for L-651,896: A 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the topical application of L-651,896, a potent 5-lipoxygenase inhibitor with demonstrated anti-inflammatory properties in preclinical models of skin inflammation. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant in vivo assays.
Mechanism of Action
L-651,896 is a novel anti-inflammatory agent that functions as a direct inhibitor of 5-lipoxygenase (5-LO).[1] The 5-LO enzyme is a critical component of the arachidonic acid cascade, responsible for the initial steps in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are potent lipid mediators of inflammation, playing a crucial role in attracting and activating leukocytes, increasing vascular permeability, and promoting edema. By inhibiting 5-LO, L-651,896 effectively blocks the production of leukotrienes, thereby mitigating the inflammatory response.[1] The compound has also been shown to inhibit prostaglandin E2 synthesis, albeit at higher concentrations.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of L-651,896 on key enzymes and cellular processes involved in inflammation.
Table 1: In Vitro Inhibitory Activity of L-651,896
| Target | Cell/System | IC50 (µM) | Reference |
| 5-Lipoxygenase | Rat Basophilic Leukemia Cells | 0.1 | [1] |
| Leukotriene Synthesis | Human Polymorphonuclear Leukocytes (PMN) | 0.4 | [1] |
| Leukotriene Synthesis | Mouse Macrophages | 0.1 | [1] |
| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1 | [1] |
Experimental Protocols
L-651,896 has been evaluated topically in established murine models of skin inflammation. The following are detailed protocols for these key experiments.
Arachidonic Acid-Induced Ear Edema in Mice
This model is used to assess the efficacy of anti-inflammatory agents that inhibit the metabolism of arachidonic acid.
Materials:
-
L-651,896
-
Arachidonic Acid (AA)
-
Vehicle for L-651,896 (e.g., acetone or ethanol - Note: The specific vehicle and concentration for L-651,896 are not detailed in the available literature. Researchers should perform vehicle and dose-response studies to determine the optimal formulation.)
-
Vehicle for AA (e.g., acetone)
-
Micropipettes
-
Calipers or punch biopsy tool and analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize male Swiss or BALB/c mice (20-25 g) for at least one week before the experiment.
-
Baseline Measurement: Measure the initial thickness of the mouse ears using a digital caliper.
-
Topical Application of L-651,896: Topically apply a defined volume (e.g., 10-20 µL) of L-651,896 solution or the vehicle control to both the inner and outer surfaces of the right ear. The left ear can serve as an untreated control. The application should occur 30-60 minutes before the inflammatory challenge.
-
Induction of Inflammation: After the pretreatment period, topically apply a solution of arachidonic acid (e.g., 1-2 mg in 20 µL of acetone) to the same area of the right ear.
-
Assessment of Edema: At a specified time point after AA application (typically 1-2 hours, when the edema is maximal), measure the ear thickness again. Alternatively, euthanize the mice and take a standard-sized punch biopsy from both ears and weigh them.
-
Data Analysis: The degree of edema is calculated as the difference in ear thickness or weight between the baseline and post-treatment measurements, or between the treated and control ears. The inhibitory effect of L-651,896 is expressed as the percentage reduction in edema compared to the vehicle-treated group.
Oxazolone-Induced Delayed-Type Hypersensitivity in Mice
This model mimics the T-cell mediated inflammatory response seen in allergic contact dermatitis.
Materials:
-
L-651,896
-
Oxazolone
-
Vehicle for L-651,896 (e.g., acetone or ethanol - see note above)
-
Vehicle for Oxazolone (e.g., acetone/olive oil or ethanol)
-
Micropipettes
-
Calipers or punch biopsy tool and analytical balance
Procedure:
-
Sensitization: On day 0, sensitize the mice by applying a solution of oxazolone (e.g., 2% in acetone/olive oil) to a shaved area of the abdomen.
-
Challenge: On day 7 (or later), elicit a delayed-type hypersensitivity reaction by applying a lower concentration of oxazolone (e.g., 1% in acetone) to the right ear (both inner and outer surfaces). Apply the vehicle to the left ear as a control.
-
Topical Application of L-651,896: Apply L-651,896 or vehicle topically to the right ear either before or after the oxazolone challenge. The timing of application will depend on the study design (prophylactic vs. therapeutic).
-
Assessment of Inflammation: Measure the ear swelling (thickness or weight) at 24 and 48 hours after the challenge.
-
Data Analysis: Calculate the ear swelling as the difference between the challenged and unchallenged ears. The effect of L-651,896 is determined by comparing the ear swelling in the drug-treated group to the vehicle-treated group.
Visualizations
Signaling Pathway of L-651,896 Action
References
L-651896: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651896 is a potent inhibitor of 5-lipoxygenase (5-LO) and, to a lesser extent, cyclooxygenase (COX), making it a valuable tool for studying the roles of leukotrienes and prostaglandins in various physiological and pathological processes. This document provides detailed application notes and experimental protocols to facilitate the use of this compound in preclinical research and drug development.
Supplier and Purchasing Information
This compound can be sourced from various chemical suppliers specializing in research compounds. Below is a summary of potential suppliers. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.
| Supplier | Website | Notes |
| MedChemExpress | --INVALID-LINK-- | Provides detailed product information. |
| AOBIOUS | --INVALID-LINK-- | Offers the compound under CAS No. 99134-29-9. |
| TargetMol | --INVALID-LINK-- | A Safety Data Sheet is available. |
CAS Number: 99134-29-9
Safety, Handling, and Storage
A Safety Data Sheet (SDS) for this compound is available from TargetMol.[1] General laboratory safety precautions should be observed when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store at -20°C.
Biological Activity and Data
This compound exhibits anti-inflammatory and antiproliferative properties by inhibiting key enzymes in the arachidonic acid cascade.
In Vitro Activity
The following table summarizes the in vitro inhibitory activity of this compound against 5-lipoxygenase and cyclooxygenase.
| Target Enzyme/Process | Test System | IC50 Value (µM) |
| 5-Lipoxygenase | Rat Basophilic Leukemia (RBL) Cells | 0.1 |
| Leukotriene Synthesis | Human Polymorphonuclear (PMN) Cells | 0.4 |
| Leukotriene Synthesis | Mouse Macrophages | 0.1 |
| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1 |
Signaling Pathway
This compound primarily targets the 5-lipoxygenase pathway, thereby inhibiting the synthesis of leukotrienes. It also shows activity against the cyclooxygenase pathway, affecting prostaglandin production.
References
Application Notes and Protocols for L-651896: A Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651896 is a potent anti-inflammatory and anti-proliferative compound that functions as a dual inhibitor of 5-lipoxygenase (5-LO) and cyclooxygenase (COX), with a pronounced selectivity for the 5-LO pathway.[1] By inhibiting 5-LO, this compound effectively blocks the biosynthesis of leukotrienes, which are key mediators of inflammation.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo research settings.
Chemical Properties
This compound, with the chemical name 2,3-dihydro-6-(3-(2-(hydroxymethyl)phenyl)-2-propenyl)-5-benzofuranol, possesses the following chemical and physical properties:
| Property | Value | Reference |
| CAS Number | 99134-29-9 | [4] |
| Molecular Formula | C₁₈H₁₈O₃ | [4][5] |
| Molecular Weight | 282.33 g/mol | [4][5] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Short-term at 0°C, Long-term at -20°C | [4] |
Mechanism of Action
This compound exerts its primary anti-inflammatory effects through the potent inhibition of 5-lipoxygenase, a key enzyme in the arachidonic acid cascade. This inhibition prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor of all leukotrienes. Consequently, the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4), is significantly reduced. At higher concentrations, this compound also demonstrates inhibitory activity against cyclooxygenase (COX), thereby reducing the production of prostaglandins.[1][3]
The inhibitory activity of this compound has been quantified in various cellular systems:
| Assay | Cell Type | IC₅₀ Value | Reference |
| 5-Lipoxygenase Inhibition | Rat Basophilic Leukemia Cells | 0.1 µM | [3] |
| Leukotriene Synthesis Inhibition | Human Polymorphonuclear Leukocytes (PMNs) | 0.4 µM | [3] |
| Leukotriene Synthesis Inhibition | Mouse Macrophages | 0.1 µM | [3] |
| Prostaglandin E₂ Synthesis Inhibition | Mouse Peritoneal Macrophages | 1.1 µM | [3] |
Signaling Pathway
Experimental Protocols
In Vitro Assay: 5-Lipoxygenase Activity Inhibition
This protocol describes a cell-free assay to determine the inhibitory effect of this compound on 5-lipoxygenase activity.
Materials:
-
Purified 5-lipoxygenase (e.g., from potato tuber or recombinant human)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Arachidonic acid
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 1 mM ATP)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in reaction buffer to achieve final desired concentrations.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Dilute the 5-lipoxygenase enzyme in cold reaction buffer to the desired working concentration.
-
-
Assay:
-
In a microplate or cuvette, add the reaction buffer.
-
Add the desired volume of this compound solution or vehicle (DMSO) to the respective wells.
-
Add the 5-lipoxygenase enzyme solution and pre-incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Measurement:
-
Immediately measure the change in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
In Vitro Assay: Inhibition of Leukotriene Synthesis in Human Neutrophils
This protocol details the procedure to assess the effect of this compound on leukotriene B4 (LTB4) production in isolated human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
DMSO
-
Calcium ionophore A23187
-
Hanks' Balanced Salt Solution (HBSS)
-
LTB4 ELISA kit
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation). Resuspend the cells in HBSS.
-
Cell Treatment:
-
Pre-incubate the isolated neutrophils with various concentrations of this compound (dissolved in DMSO) or vehicle for 15-30 minutes at 37°C.
-
Stimulate the cells with calcium ionophore A23187 (e.g., 5 µM) for 10-15 minutes at 37°C to induce leukotriene synthesis.
-
-
Sample Collection and Analysis:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant for LTB4 analysis.
-
Quantify the amount of LTB4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of LTB4 synthesis inhibition for each concentration of this compound compared to the vehicle-treated, stimulated control.
In Vivo Assay: Arachidonic Acid-Induced Mouse Ear Edema
This protocol describes an in vivo model to evaluate the topical anti-inflammatory activity of this compound.[6][7][8]
Materials:
-
Male Swiss Webster mice (or other suitable strain)
-
This compound
-
Acetone (or other suitable vehicle)
-
Arachidonic acid
-
Micrometer or ear punch
-
Analytical balance
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the mice into groups (e.g., vehicle control, this compound treated).
-
-
Treatment:
-
Prepare a solution of this compound in a suitable vehicle (e.g., acetone).
-
Topically apply a defined volume (e.g., 20 µL) of the this compound solution or vehicle to the inner and outer surfaces of the right ear of each mouse.
-
-
Induction of Inflammation:
-
After a set pre-treatment time (e.g., 30 minutes), topically apply a solution of arachidonic acid (e.g., 2 mg in 20 µL of acetone) to the right ear of all mice.
-
-
Edema Measurement:
-
After a specific time point (e.g., 1 hour) following arachidonic acid application, euthanize the mice.[9]
-
Measure the thickness of the ear using a micrometer or take a standard-sized ear punch biopsy and weigh it.
-
-
Data Analysis:
-
The degree of edema is determined by the increase in ear thickness or weight compared to the vehicle-treated ear.
-
Calculate the percentage of inhibition of edema in the this compound-treated groups compared to the vehicle control group.
-
Optionally, the ear tissue can be used for further biochemical analysis, such as measuring myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[10]
-
Conclusion
This compound is a valuable research tool for studying the role of the 5-lipoxygenase pathway in inflammation and other pathological processes. The protocols provided here offer a framework for investigating the in vitro and in vivo activities of this potent inhibitor. Researchers should optimize these protocols based on their specific experimental conditions and endpoints.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of two novel inhibitors of 5-lipoxygenase, L-651,392 and L-651,896, in a guinea-pig model of epidermal hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L 651896 Supplier | CAS 99134-29-9 | AOBIOUS [aobious.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Inhibition of arachidonic acid-induced ear edema in the mouse with lipoxygenase-, cyclo-oxygenase- and dual inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of L-651896 with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-651896 is a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory leukotrienes and prostaglandins, respectively. By targeting both pathways, this compound offers a broader spectrum of anti-inflammatory activity compared to selective inhibitors of either enzyme alone. This document provides detailed application notes and experimental protocols for utilizing this compound in combination with other classes of inhibitors to explore synergistic anti-inflammatory effects. The information presented here is intended to guide researchers in designing and executing experiments to investigate novel combination therapies for inflammatory diseases.
Rationale for Combination Therapy
The simultaneous inhibition of multiple inflammatory pathways can lead to enhanced therapeutic efficacy and potentially lower required doses, thereby reducing side effects. The combination of this compound with other anti-inflammatory agents, such as corticosteroids or leukotriene receptor antagonists, targets distinct mechanisms within the inflammatory response, offering a multi-pronged approach to disease management.
-
With Glucocorticoids: Glucocorticoids are potent anti-inflammatory agents that act by suppressing the expression of multiple inflammatory genes. Combining a dual 5-LOX/COX inhibitor like this compound with a glucocorticoid can result in synergistic effects by targeting both the synthesis of inflammatory mediators and the downstream signaling pathways.[1]
-
With Leukotriene Receptor Antagonists: While this compound inhibits the production of leukotrienes, leukotriene receptor antagonists (LTRAs) block the action of existing leukotrienes at their receptors. A combination of these two classes of drugs could provide a more complete blockade of the leukotriene pathway.
Quantitative Data on Combination Studies
A study investigating the topical anti-inflammatory effects of a dual 5-LOX/COX inhibitor in combination with a glucocorticosteroid demonstrated a synergistic interaction. The following table summarizes the key findings from a phorbol ester-induced mouse ear inflammation model.[1]
| Treatment Group | Concentration | Inhibition of Inflammation (%) |
| Hydrocortisone valerate | 0.2% | 92 |
| BMY 30094 (dual 5-LOX/COX inhibitor) | 1% | No significant effect |
| Hydrocortisone valerate (low dose) | 0.005% | No significant effect |
| Combination: BMY 30094 + Hydrocortisone valerate (low dose) | 1% + 0.005% | 76 |
Table 1: Synergistic anti-inflammatory effect of a dual 5-LOX/COX inhibitor (BMY 30094) and a glucocorticosteroid (hydrocortisone valerate) in a mouse model of skin inflammation.[1]
Signaling Pathways
The following diagram illustrates the points of intervention for this compound and potential combination partners within the arachidonic acid signaling cascade.
Experimental Protocols
In Vivo Topical Anti-inflammatory Assay: Mouse Ear Swelling Model
This protocol is adapted from established methods for assessing topical anti-inflammatory activity.[2][3][4]
Objective: To evaluate the synergistic anti-inflammatory effect of this compound in combination with another inhibitor (e.g., a corticosteroid) in a mouse model of TPA-induced ear edema.
Materials:
-
This compound
-
Combination inhibitor (e.g., Hydrocortisone valerate)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Vehicle (e.g., acetone or ethanol)
-
Female Swiss Webster mice (6-8 weeks old)
-
Micrometer caliper
-
Pipettes and tips
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House mice in appropriate conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into the following groups (n=8 per group):
-
Group 1: Vehicle control
-
Group 2: TPA + Vehicle
-
Group 3: TPA + this compound
-
Group 4: TPA + Combination Inhibitor
-
Group 5: TPA + this compound + Combination Inhibitor
-
-
Baseline Measurement: Measure the initial thickness of both ears of each mouse using a micrometer caliper.
-
Induction of Inflammation: Apply a solution of TPA (e.g., 2 µg in 20 µL acetone) to the inner and outer surfaces of the right ear of each mouse.[4]
-
Treatment Application: 30 minutes after TPA application, topically apply the respective test compounds to the right ear of each mouse.
-
Edema Measurement: Measure the ear thickness at 4 and 24 hours after treatment application.
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animals according to approved ethical protocols. Ear punches can be collected for further analysis (e.g., myeloperoxidase assay for neutrophil infiltration).
-
Data Analysis: Calculate the ear edema by subtracting the initial ear thickness from the final ear thickness. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
In Vitro 5-LOX and COX Inhibition Assays
This protocol provides a general framework for assessing the inhibitory activity of this compound in combination with other compounds on 5-LOX and COX enzymes.
Objective: To determine the IC50 values of this compound alone and in combination with another inhibitor for 5-LOX and COX-2 enzymes.
Materials:
-
Human recombinant 5-LOX and COX-2 enzymes
-
5-LOX and COX-2 inhibitor screening kits (e.g., fluorometric or colorimetric)
-
This compound
-
Combination inhibitor
-
Appropriate buffers and substrates (e.g., arachidonic acid)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation: Prepare all reagents, enzymes, and test compounds as per the manufacturer's instructions for the inhibitor screening kits. Prepare serial dilutions of this compound and the combination inhibitor.
-
Assay Setup: In a 96-well plate, set up the following experimental conditions:
-
Blank (no enzyme)
-
Positive control (enzyme + vehicle)
-
This compound at various concentrations
-
Combination inhibitor at various concentrations
-
Combination of this compound and the other inhibitor at various concentrations (e.g., using a fixed ratio or a matrix of concentrations).
-
-
Enzyme Reaction: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength according to the kit's protocol. The signal is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compounds.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
-
For combination studies, isobologram analysis can be used to determine if the interaction is synergistic, additive, or antagonistic.
-
Conclusion
The dual 5-LOX/COX inhibitor this compound presents a promising candidate for combination therapies in inflammatory diseases. The provided application notes and protocols offer a framework for researchers to investigate the synergistic potential of this compound with other inhibitors. Such studies are crucial for the development of more effective and safer anti-inflammatory treatments.
References
- 1. Combination of a dual 5-lipoxygenase/cyclooxygenase inhibitor with a glucocorticoid results in synergistic topical antiinflammatory activity without inducing skin atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new method for measuring auricular inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term assessment of cutaneous inflammation and treatment using optical resolution photoacoustic microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical anti-inflammatory activity of Polygonum cuspidatum extract in the TPA model of mouse ear inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-651896 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of L-651896.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent anti-inflammatory and antiproliferative agent. Its primary mechanism of action is the inhibition of 5-lipoxygenase (5-LOX) and, to a lesser extent, cyclooxygenase (COX), which in turn reduces the biosynthesis of leukotrienes and prostaglandins, key mediators of inflammation.
Q2: What are the known solvents for this compound?
This compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] Due to its hydrophobic nature, its aqueous solubility is expected to be low.
Q3: What are the recommended storage conditions for this compound?
For short-term storage, it is recommended to store this compound at 0°C. For long-term storage, it should be kept at -20°C.[1]
Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common issue. This can be caused by several factors, including:
-
Exceeding the solubility limit: The final concentration of this compound in the medium may be higher than its aqueous solubility.
-
Improper dilution: Adding a concentrated DMSO stock solution directly to the aqueous medium without proper mixing can cause the compound to precipitate out.
-
Temperature changes: Adding a cold stock solution to warm media can decrease the solubility of the compound.
-
pH of the medium: The pH of the cell culture medium can affect the charge state and solubility of the compound.
-
Media components: Interactions with salts, proteins, or other components in the medium can lead to precipitation.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent experimental results.
Troubleshooting Workflow:
Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Efficacy or Suspected Degradation of this compound
Symptoms:
-
Loss of biological activity over time.
-
Variability in experimental results between different batches or experiments.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that this compound is stored at the recommended temperatures (0°C for short-term, -20°C for long-term) and protected from light.[1]
-
Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Check Solvent Quality: Use high-quality, anhydrous DMSO to prepare stock solutions, as water content can promote hydrolysis.
-
Prepare Fresh Working Solutions: Prepare working solutions fresh for each experiment from a frozen stock aliquot. Do not store diluted aqueous solutions of this compound for extended periods.
-
Perform Stability Assessment: If stability issues are suspected, a formal stability study can be conducted to determine the degradation rate under your specific experimental conditions (see Experimental Protocols section).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈O₃ | [1] |
| Molecular Weight | 282.33 g/mol | [1] |
| CAS Number | 99134-29-9 | [1] |
Table 2: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Based on common solubility of similar hydrophobic compounds. |
| Ethanol | Sparingly Soluble | Qualitative assessment. |
| Water / PBS | Very Low / Insoluble | Expected for a hydrophobic molecule. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound
This protocol outlines a method to determine the kinetic aqueous solubility of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Spectrophotometer or HPLC-UV
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of PBS (e.g., 198 µL) in a 96-well plate. This will result in a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker to allow for equilibration.
-
Measurement of Turbidity: Measure the absorbance of each well at a wavelength of 620 nm using a spectrophotometer. An increase in absorbance indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is the kinetic aqueous solubility.
-
(Optional) HPLC-UV Quantification: For a more precise measurement, centrifuge the 96-well plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of soluble this compound by HPLC-UV.
Protocol 2: Assessment of this compound Stability in Solution
This protocol provides a framework for assessing the stability of this compound under various conditions.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffers of different pH (e.g., pH 5, 7.4, 9)
-
Incubators set at different temperatures (e.g., 4°C, 25°C, 37°C)
-
Light-protected and transparent vials
-
HPLC-UV system
Procedure:
-
Preparation of Test Solutions: Dilute the this compound stock solution into the different aqueous buffers to a final concentration where it remains soluble.
-
Incubation Conditions:
-
pH Stability: Aliquot the test solutions into vials and store them at a constant temperature (e.g., 25°C) for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Temperature Stability: Aliquot the test solution in a buffer of a fixed pH (e.g., 7.4) and incubate at different temperatures.
-
Photostability: Expose a set of samples in transparent vials to a controlled light source, while keeping a control set in the dark.
-
-
Sample Analysis: At each time point, analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC-UV method.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Signaling Pathways
This compound primarily targets the 5-lipoxygenase (5-LOX) pathway, which is a key cascade in the production of pro-inflammatory leukotrienes from arachidonic acid. Inhibition of 5-LOX can also have downstream effects on other signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Inhibition of the 5-Lipoxygenase Pathway by this compound.
Downstream effect of 5-LOX inhibition on the PI3K/Akt pathway.
References
Technical Support Center: L-651896 Experiments
Welcome to the technical support center for L-651896. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent anti-inflammatory agent. Its primary mechanism of action is the dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators such as leukotrienes and prostaglandins.[1][2] It demonstrates more potent inhibition of 5-lipoxygenase.
Q2: What are the main applications of this compound in research?
This compound is primarily used in studies of inflammation, particularly in the context of skin diseases and epidermal hyperproliferation.[2][3] It is often applied topically in experimental models to investigate the roles of leukotrienes and prostaglandins in inflammatory responses.
Q3: In what solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[4] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium to avoid solvent toxicity.
Q4: What is the recommended storage condition for this compound?
For long-term storage, this compound should be kept at -20°C. For short-term storage, 0°C is acceptable.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of 5-LOX activity | Compound degradation: this compound may be unstable under certain conditions. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the compound from light. |
| Suboptimal assay conditions: The concentration of substrate (arachidonic acid) or co-factors may not be optimal. | Refer to a validated 5-lipoxygenase assay protocol. Ensure the correct concentrations of all reagents. | |
| Incorrect cell handling: For cell-based assays, cell viability and density are critical. | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density. | |
| Unexpected off-target effects | Inhibition of other cellular processes: At higher concentrations, this compound may exhibit off-target effects. Some 5-LOX inhibitors have been shown to interfere with prostaglandin transport.[6] | Perform dose-response experiments to determine the optimal, non-toxic concentration. Include appropriate negative and positive controls. Consider using a more specific inhibitor as a control if off-target effects are suspected. |
| Poor solubility in aqueous solutions | Hydrophobic nature of the compound: this compound is not readily soluble in water. | Prepare a high-concentration stock solution in 100% DMSO and then dilute to the final concentration in your aqueous experimental buffer or medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. |
| Variability in topical application experiments | Inconsistent formulation or application: The vehicle used for topical delivery and the application method can significantly impact results. | Use a consistent and well-described vehicle for the formulation. Ensure uniform application to the target area. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against 5-lipoxygenase and cyclooxygenase from various sources.
| Target Enzyme | Test System | IC50 (µM) |
| 5-Lipoxygenase | Rat basophilic leukemia cells | 0.1[3] |
| 5-Lipoxygenase | Human Polymorphonuclear (PMN) leukocytes | 0.4[3] |
| 5-Lipoxygenase | Mouse macrophages | 0.1[3] |
| Cyclooxygenase (Prostaglandin E2 synthesis) | Mouse peritoneal macrophages | 1.1[3] |
Experimental Protocols & Methodologies
1. General Protocol for 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol provides a general guideline for assessing the inhibitory activity of this compound on 5-LOX.
-
Materials:
-
Purified 5-lipoxygenase enzyme or cell lysate containing 5-LOX
-
This compound
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl or borate buffer)
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a reaction vessel (e.g., a cuvette or microplate well), add the assay buffer.
-
Add the 5-LOX enzyme preparation and incubate briefly.
-
Add this compound at various concentrations and pre-incubate for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of the 5-LOX product (e.g., by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
2. General Protocol for Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for evaluating the inhibitory effect of this compound on COX activity.
-
Materials:
-
Purified COX-1 or COX-2 enzyme
-
This compound
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Co-factors (e.g., hematin, L-epinephrine)
-
Detection system (e.g., LC-MS/MS to measure prostaglandin E2)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a reaction tube, combine the assay buffer and co-factors.
-
Add the COX enzyme and incubate.
-
Add this compound at various concentrations and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the amount of a specific prostaglandin (e.g., PGE2) produced using a suitable method like LC-MS/MS.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits 5-LOX and COX pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Development of a new colorimetric assay for lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
potential off-target effects of L-651896
Welcome to the technical support center for L-651896. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are inconsistent with a pure 5-lipoxygenase (5-LO) inhibition profile. What could be the cause?
A1: this compound is a potent inhibitor of 5-lipoxygenase (5-LO), the key enzyme in leukotriene synthesis. However, it has also been shown to inhibit prostaglandin E2 (PGE2) synthesis, which is a downstream product of the cyclooxygenase (COX) pathway.[1] This off-target activity on the COX pathway could explain results that deviate from those expected of a highly specific 5-LO inhibitor. For example, if your experimental system is sensitive to changes in both leukotriene and prostaglandin levels, you may observe a mixed pharmacological effect.
Q2: How can I experimentally confirm if the effects I'm observing are due to the inhibition of 5-LO, COX, or both?
A2: To dissect the on-target (5-LO) versus off-target (COX) effects of this compound, you can perform parallel experiments measuring specific products of each pathway.
-
For 5-LO activity: Measure the levels of leukotrienes (e.g., LTB4) in your experimental system with and without this compound. A significant reduction in leukotriene levels would confirm 5-LO inhibition.
-
For COX activity: Measure the levels of prostaglandins (e.g., PGE2) in your system. A decrease in prostaglandin levels upon treatment with this compound would indicate off-target COX inhibition.
You can also use selective inhibitors as controls: a specific 5-LO inhibitor (e.g., Zileuton) and a specific COX inhibitor (e.g., Celecoxib for COX-2) to compare their profiles with that of this compound.
Q3: I am observing a reduction in inflammation in my model, but it's not as pronounced as I expected with a 5-LO inhibitor. Could the off-target effects be playing a role?
A3: It's possible. While both leukotrienes and prostaglandins are pro-inflammatory mediators, their specific roles can vary depending on the inflammatory model. In some contexts, the balance between these two pathways is crucial. The dual inhibition of 5-LO and COX by this compound might lead to a complex anti-inflammatory profile that is different from a selective inhibitor of either pathway. For instance, while this compound was found to inhibit increased vascular permeability induced by arachidonic acid, it did not affect edema in an immune-based response to oxazolone.[1] This suggests that the contribution of leukotrienes and prostaglandins to inflammation can be context-dependent.
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary target (5-lipoxygenase) and its off-target activity on prostaglandin E2 synthesis.
| Target Pathway | Analyte/Enzyme | Cell/System | IC50 (µM) | Reference |
| On-Target | 5-Lipoxygenase | Rat Basophilic Leukemia Cells | 0.1 | [1] |
| Leukotriene Synthesis | Human Polymorphonuclear Leukocytes (PMN) | 0.4 | [1] | |
| Leukotriene Synthesis | Mouse Macrophages | 0.1 | [1] | |
| Off-Target | Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1 | [1] |
| Cyclooxygenase | Ram Seminal Vesicles | Higher concentrations (substrate-dependent) | [1] |
Experimental Protocols
General Protocol for Assessing 5-Lipoxygenase (5-LO) Activity
This protocol provides a general workflow for measuring 5-LO activity in cell-based assays.
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., human PMNs, mouse macrophages) to the desired density.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes).
-
-
Stimulation of 5-LO Activity:
-
Induce 5-LO activity by adding a stimulating agent such as calcium ionophore A23187 and arachidonic acid.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
Sample Collection and Preparation:
-
Terminate the reaction by adding a solvent like methanol.
-
Centrifuge the samples to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
Quantification of Leukotrienes:
-
Measure the concentration of a specific leukotriene (e.g., LTB4) in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of leukotriene synthesis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
General Protocol for Assessing Cyclooxygenase (COX) Activity
This protocol outlines a general method for measuring COX activity, specifically focusing on PGE2 production.
-
Cell Culture and Treatment:
-
Culture your cells (e.g., mouse peritoneal macrophages) as required.
-
Pre-treat the cells with different concentrations of this compound or a vehicle control.
-
-
Stimulation of COX Activity:
-
Stimulate the cells with an appropriate agent to induce COX activity and prostaglandin synthesis, such as lipopolysaccharide (LPS) or arachidonic acid.
-
Incubate for a suitable duration to allow for prostaglandin production.
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cellular debris.
-
-
Quantification of Prostaglandins:
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit or LC-MS.
-
-
Data Analysis:
-
Determine the percentage of inhibition of PGE2 synthesis for each this compound concentration relative to the vehicle control.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: Arachidonic acid signaling cascade showing the on-target (5-LO) and off-target (COX) pathways of this compound.
Caption: Troubleshooting workflow to investigate potential off-target effects of this compound.
References
Technical Support Center: Optimizing L-651896 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-651896, a potent 5-lipoxygenase (5-LOX) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of this compound concentration for achieving maximum inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent anti-inflammatory and antiproliferative agent that functions as a direct inhibitor of 5-lipoxygenase (5-LOX).[1] By inhibiting 5-LOX, this compound blocks the biosynthesis of leukotrienes, which are key mediators of inflammation.[2][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: Based on published data, a starting concentration in the range of 0.1 µM to 1.0 µM is recommended. The IC50 values for this compound have been shown to vary depending on the cell type. For instance, the IC50 for the inhibition of 5-lipoxygenase in rat basophilic leukemia cells is 0.1 µM, while for human polymorphonuclear (PMN) leukocytes and mouse macrophages, the IC50 values are 0.4 µM and 0.1 µM, respectively.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Does this compound have any effect on other enzymes in the arachidonic acid cascade?
A3: this compound has been shown to inhibit prostaglandin E2 synthesis in mouse peritoneal macrophages with an IC50 of 1.1 µM.[2] It also inhibits ram seminal vesicle cyclooxygenase activity, but at considerably higher concentrations.[2] This suggests some level of off-target effects on the cyclooxygenase (COX) pathway, which should be considered when interpreting results.
Q4: What is the role of 5-lipoxygenase activating protein (FLAP) in this compound's inhibitory action?
A4: While this compound is a direct 5-LOX inhibitor, the activity of 5-LOX in a cellular environment is dependent on the 5-lipoxygenase-activating protein (FLAP). FLAP is a membrane-bound protein that presents arachidonic acid to 5-LOX.[4][5] Although the direct interaction of this compound with FLAP has not been extensively characterized in the provided search results, inhibitors of leukotriene biosynthesis can act by interfering with FLAP.[6][7] Therefore, the cellular context, including FLAP expression and localization, can influence the apparent potency of this compound.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound across different experimental systems. This data is essential for designing dose-response experiments and selecting appropriate concentrations for achieving desired levels of inhibition.
| Target Enzyme/Process | Cell Type/System | IC50 Value (µM) | Reference |
| 5-Lipoxygenase | Rat Basophilic Leukemia Cells | 0.1 | [2] |
| Leukotriene Synthesis | Human PMN | 0.4 | [2] |
| Leukotriene Synthesis | Mouse Macrophages | 0.1 | [2] |
| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1 | [2] |
Signaling Pathway
The diagram below illustrates the arachidonic acid metabolic pathway, highlighting the central role of 5-lipoxygenase and the inhibitory action of this compound.
Caption: Arachidonic acid metabolism and the inhibitory effect of this compound.
Experimental Protocols
This section provides a detailed methodology for a common experiment to assess the inhibitory effect of this compound on 5-lipoxygenase activity.
Protocol: In Vitro 5-Lipoxygenase (5-LOX) Activity Assay
This protocol is a general guideline and may require optimization for specific cell types or experimental setups.
Materials:
-
This compound
-
A suitable 5-LOX inhibitor (for calculating specific activity)[8][9]
-
Cell or tissue lysates containing 5-LOX
-
LOX Substrate (e.g., linoleic acid or arachidonic acid)[8][10]
-
Fluorometric probe
-
96-well microplate (white or black for fluorescence)
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 500/536 nm)[8][11]
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of two novel inhibitors of 5-lipoxygenase, L-651,392 and L-651,896, in a guinea-pig model of epidermal hyperproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosciencepharma.com [biosciencepharma.com]
- 6. The molecular mechanism of the inhibition by licofelone of the biosynthesis of 5-lipoxygenase products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. biorxiv.org [biorxiv.org]
- 11. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
Technical Support Center: 5-Lipoxygenase (5-LOX) Inhibitor Assays
Welcome to the technical support center for 5-lipoxygenase (5-LOX) inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the different types of 5-LOX inhibitor assays, and how do I choose the right one?
A1: There are two main categories of 5-LOX inhibitor assays: biochemical (cell-free) and cell-based assays.
-
Biochemical assays use purified or recombinant 5-LOX enzyme to measure the direct inhibition of enzyme activity. These are useful for identifying direct inhibitors of the 5-LOX enzyme itself. Common formats include:
-
Colorimetric Assays: These assays typically measure the formation of hydroperoxides, the product of the lipoxygenase reaction. The detection is based on an oxidative coupling reaction that produces a colored product, which is measured by absorbance.
-
Fluorometric Assays: These assays are generally more sensitive than colorimetric assays. They use a probe that fluoresces upon oxidation by the hydroperoxide products of the 5-LOX reaction. The increase in fluorescence is proportional to 5-LOX activity.[1][2]
-
-
Cell-based assays measure the inhibition of 5-LOX activity within a cellular context. These assays are more physiologically relevant as they account for factors such as cell permeability of the inhibitor and the interaction of 5-LOX with other cellular components, like the 5-lipoxygenase-activating protein (FLAP).[3][4]
The choice of assay depends on the research question. Biochemical assays are suitable for initial screening of direct enzyme inhibitors, while cell-based assays are crucial for validating inhibitor efficacy in a more complex biological system.
Q2: Why are my results from cell-free and cell-based assays inconsistent?
A2: Discrepancies between cell-free and cell-based assay results are a common issue. Several factors can contribute to this:
-
Cell Permeability: Your compound may be a potent inhibitor of the purified 5-LOX enzyme but may not be able to cross the cell membrane to reach its target in a cell-based assay.
-
Interaction with FLAP: In cells, 5-LOX requires translocation to the nuclear membrane and interaction with FLAP to become fully active.[5] Some inhibitors may target FLAP rather than 5-LOX directly, and their activity will only be observed in a cellular context.[6]
-
Off-Target Effects: The compound may have other effects within the cell that indirectly affect the 5-LOX pathway or the assay readout. For example, some 5-LOX inhibitors have been shown to interfere with prostaglandin transport.[7]
-
Metabolism of the Compound: The compound may be metabolized into an active or inactive form within the cell.
It is recommended to use both types of assays for a comprehensive evaluation of a potential 5-LOX inhibitor.
Q3: What are appropriate positive and negative controls for my 5-LOX inhibitor assay?
A3: Proper controls are essential for validating your assay results.
-
Positive Control Inhibitor: Use a well-characterized 5-LOX inhibitor to confirm that the assay is working correctly. Common choices include:
-
Zileuton: A specific 5-LOX inhibitor.
-
Nordihydroguaiaretic acid (NDGA): A general lipoxygenase inhibitor.[8]
-
-
Negative Control (Vehicle Control): This control consists of all the assay components except the test inhibitor. The solvent used to dissolve the test inhibitor (e.g., DMSO) should be added to the negative control wells at the same final concentration as in the test wells. This helps to account for any effects of the solvent on the assay.
-
No-Enzyme Control: This control contains all assay components except the 5-LOX enzyme. This helps to determine the background signal in the assay.
Troubleshooting Guides
Problem 1: Low Signal or No Activity
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the 5-LOX enzyme has been stored correctly at -20°C or -80°C and has not been subjected to repeated freeze-thaw cycles.[1][9] - Use a fresh aliquot of the enzyme. - Run a positive control with a known active enzyme to verify assay conditions. |
| Substrate Degradation | - Prepare the substrate solution (e.g., arachidonic acid, linoleic acid) fresh before each experiment. - Store the substrate stock solution at -20°C, protected from light and oxygen. |
| Incorrect Assay Buffer | - Verify the pH and composition of the assay buffer. Some assays require specific cofactors like ATP and CaCl2, especially in cell-based formats.[10] |
| Insufficient Incubation Time | - Optimize the incubation time for the enzyme reaction. Follow the recommendations in your assay protocol or perform a time-course experiment. |
| Reader Settings Incorrect | - For colorimetric assays, ensure you are reading the absorbance at the correct wavelength (typically around 490-500 nm).[8] - For fluorometric assays, check that the excitation and emission wavelengths are set correctly (e.g., Ex/Em = 500/536 nm).[1] |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | - Use high-purity water and reagents. - Prepare fresh buffers and solutions. |
| Autoxidation of Substrate | - Prepare the substrate solution immediately before use. - Avoid exposing the substrate to light and air for extended periods. |
| Interference from Test Compound | - Some test compounds may be colored or fluorescent, interfering with the assay readout. - Run a control with the test compound in the absence of the enzyme to measure its intrinsic signal. Subtract this value from the results of the wells containing the enzyme. |
| Peroxidase Activity in Sample | - In assays using crude cell lysates or tissue homogenates, endogenous peroxidases can interfere with the detection of lipid hydroperoxides.[8] - It is recommended to use purified or recombinant 5-LOX for biochemical assays.[8] |
Problem 3: Inconsistent Results or High Variability
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Ensure accurate and consistent pipetting, especially for small volumes. - Use calibrated pipettes. - Pre-wet pipette tips before dispensing viscous solutions. |
| Incomplete Mixing | - Mix the contents of the wells thoroughly after adding each reagent, avoiding the introduction of bubbles.[8] |
| Temperature Fluctuations | - Maintain a consistent temperature throughout the assay. Pre-warm reagents to the assay temperature if necessary. |
| Edge Effects in Microplate | - To minimize edge effects, avoid using the outer wells of the microplate for samples. Fill the outer wells with buffer or water. |
| Cell Health and Density (Cell-based assays) | - Ensure cells are healthy and in the logarithmic growth phase. - Seed cells at a consistent density in all wells. |
Quantitative Data
Table 1: IC50 Values of Common 5-LOX Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Assay Type | IC50 Value (µM) | Reference |
| Zileuton | Cell-based (THP-1 cells) | < 1 | [11] |
| NDGA | Biochemical (Soybean 15-LOX) | 9 | [12] |
| Caffeic Acid | Biochemical | 3.7 | [13] |
| BWA4C | Cell-based (THP-1 cells) | < 1 | [11] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme or cells used.
Table 2: Z'-Factor for Assay Quality Assessment
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay. It reflects the separation between the signals of the positive and negative controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls. The assay is robust and reliable for screening.[14][15] |
| 0 to 0.5 | Acceptable | The separation between controls is smaller, and there may be some overlap. The assay is marginal for screening.[14][15] |
| < 0 | Unacceptable | The signals of the positive and negative controls overlap significantly. The assay is not suitable for screening.[14][15] |
Formula for Z'-Factor Calculation:
Z' = 1 - ( (3 * σp + 3 * σn) / |μp - μn| )
Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
Experimental Protocols
Protocol 1: General Biochemical 5-LOX Inhibitor Screening Assay (Colorimetric)
This protocol is a general guideline and may need to be optimized for your specific enzyme and reagents.
-
Reagent Preparation:
-
Prepare 1X Assay Buffer by diluting a 10X stock.
-
Dissolve the test compounds and positive control inhibitor (e.g., NDGA) in a suitable solvent (e.g., DMSO) to make stock solutions. Further dilute in 1X Assay Buffer to the desired concentrations.
-
Prepare the 5-LOX enzyme solution by diluting the stock in ice-cold 1X Assay Buffer. Keep on ice.
-
Prepare the substrate solution (e.g., arachidonic acid) immediately before use.
-
-
Assay Procedure (96-well plate format):
-
Blank wells: Add 100 µL of 1X Assay Buffer.
-
Negative Control wells: Add 90 µL of the 5-LOX enzyme solution and 10 µL of the vehicle (solvent used for inhibitors).
-
Positive Control wells: Add 90 µL of the 5-LOX enzyme solution and 10 µL of the positive control inhibitor solution.
-
Test Compound wells: Add 90 µL of the 5-LOX enzyme solution and 10 µL of the diluted test compound solution.
-
-
Initiate the Reaction:
-
Add 10 µL of the substrate solution to all wells except the blank wells.
-
Mix gently and incubate the plate at room temperature for 5-10 minutes on a shaker.
-
-
Stop the Reaction and Develop Color:
-
Add 100 µL of a chromogen solution to each well to stop the reaction and develop the color.
-
Incubate for an additional 5 minutes on a shaker.
-
-
Measure Absorbance:
-
Read the absorbance at 490-500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percent inhibition for each compound compared to the negative control.
-
Plot the percent inhibition versus the compound concentration to determine the IC50 value.
-
Protocol 2: General Cell-Based 5-LOX Inhibitor Assay (Fluorometric)
This protocol is a general guideline and should be adapted for your specific cell line and assay kit.
-
Cell Culture and Plating:
-
Culture cells (e.g., HEK293 cells expressing 5-LOX or a leukocyte cell line) under standard conditions.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or controls.
-
Incubate for a predetermined time (e.g., 30-60 minutes).
-
-
Cell Stimulation and Lysis (if required):
-
Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce 5-LOX activity.
-
After stimulation, lyse the cells according to the assay kit instructions.
-
-
Fluorometric Detection:
-
Add the fluorescent probe to each well. The probe will react with the lipid hydroperoxides produced by 5-LOX to generate a fluorescent signal.
-
Incubate as recommended by the assay kit.
-
-
Measure Fluorescence:
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells or unstimulated cells).
-
Calculate the percent inhibition for each compound.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Visualizations
Caption: 5-Lipoxygenase signaling pathway.
Caption: General experimental workflow for a 5-LOX inhibitor assay.
Caption: Troubleshooting workflow for 5-LOX inhibitor assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abcam.com [abcam.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric) (KA1329): Novus Biologicals [novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. assay.dev [assay.dev]
L-651896 cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the biological activity of L-651896, with a focus on its effects on cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of 5-lipoxygenase (5-LO) and also shows inhibitory activity against cyclooxygenase (COX).[1][2] Its primary mechanism is the reduction of leukotriene and prostaglandin synthesis.[1][2] This makes it a valuable tool for studying inflammatory pathways.
Q2: Has the cytotoxicity of this compound been established in various cell lines?
Currently, publicly available data primarily focuses on the inhibitory activity of this compound on the 5-lipoxygenase pathway in specific immune cell types, rather than broad cytotoxic effects that lead to cell death. The provided data indicates the concentration at which it inhibits enzyme activity (IC50), not the concentration that kills 50% of the cells. Further studies would be required to determine its direct cytotoxic profile across a range of cell lines.
Q3: What are the known IC50 values for this compound?
The following table summarizes the reported IC50 values for this compound in relation to its inhibitory effects on enzyme activity.
| Cell Line/System | Target Enzyme/Process | IC50 Value (µM) |
| Rat Basophilic Leukemia (RBL-1) cells | 5-Lipoxygenase | 0.1 |
| Human Polymorphonuclear (PMN) leukocytes | Leukotriene Synthesis | 0.4 |
| Mouse Peritoneal Macrophages | Leukotriene Synthesis | 0.1 |
| Mouse Peritoneal Macrophages | Prostaglandin E2 Synthesis | 1.1 |
| Ram Seminal Vesicle | Cyclooxygenase | Concentration dependent |
Data sourced from: Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (this compound), a novel topical anti-inflammatory agent.[2]
Troubleshooting Guides
Issue: Inconsistent IC50 values in our experiments.
-
Possible Cause 1: Cell Passage Number. High passage numbers can lead to genetic drift and altered cellular responses.
-
Solution: Use cells with a consistent and low passage number for all experiments.
-
-
Possible Cause 2: Reagent Preparation. this compound is soluble in DMSO. Improper dissolution or storage can affect its potency.
-
Solution: Ensure this compound is fully dissolved in high-quality, anhydrous DMSO. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Assay Conditions. Incubation time, cell density, and substrate concentration can all influence the apparent IC50 value.
-
Solution: Standardize all assay parameters. Ensure cell density is optimal and consistent across all wells and that the substrate concentration is appropriate for the enzyme being studied.
-
Issue: High background signal in our cytotoxicity assay.
-
Possible Cause 1: Contamination. Mycoplasma or bacterial contamination can affect cell health and metabolism, leading to spurious results.
-
Solution: Regularly test cell cultures for contamination.
-
-
Possible Cause 2: Assay Reagent Interference. The chemical properties of this compound or the vehicle (DMSO) may interfere with the assay chemistry (e.g., colorimetric or fluorometric readout).
-
Solution: Run a control plate with the assay medium, this compound at various concentrations, and the assay reagent, but without cells, to check for direct interference.
-
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Tetrazolium-Based Assay (e.g., MTT)
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of a compound.
Caption: this compound inhibits 5-LO and COX, key enzymes in inflammatory pathways.
References
Technical Support Center: L-65189-6 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of L-651896 during experiments. Given the limited publicly available stability data for this compound, this guidance is based on its classification as a leukotriene antagonist and general best practices for handling lipophilic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is identified as a novel leukotriene antagonist. Leukotrienes are inflammatory mediators derived from arachidonic acid, and their antagonists are a class of drugs that inhibit their action. Understanding its role as a leukotriene antagonist helps in predicting its general chemical properties and potential stability issues.
Q2: How should I store this compound powder?
Q3: What is the best solvent to use for preparing a stock solution of this compound?
Based on its molecular formula (C18H18O3), this compound is a moderately lipophilic compound. Therefore, it is expected to have good solubility in common organic solvents.
Q4: How can I prevent the degradation of this compound in my experimental solutions?
Degradation in solution can be triggered by several factors. To mitigate this, consider the following preventative measures:
-
pH: Maintain a neutral and stable pH in your buffers, as significant deviations towards acidic or alkaline conditions can catalyze hydrolysis.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Light exposure can lead to photodegradation.
-
Temperature: Keep solutions on ice during experiments and store them at the recommended temperature when not in use. Avoid repeated freeze-thaw cycles.
-
Oxygen: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
Q5: Are there any known incompatibilities of this compound with common labware?
For lipophilic compounds dissolved in organic solvents, it is crucial to use appropriate labware to prevent leaching of plastics and potential degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results. | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from the solid compound.2. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles.3. Compare the performance of the fresh stock with the old one in a control experiment. |
| Degradation in the working solution during the experiment. | 1. Minimize the time the working solution is kept at room temperature. Keep it on ice whenever possible.2. Ensure the pH of your experimental buffer is stable and within the optimal range for the compound.3. Protect the working solution from light exposure. | |
| Precipitation of the compound in aqueous buffer. | Poor solubility of this compound in the aqueous medium. | 1. Decrease the final concentration of this compound in the working solution.2. Increase the percentage of the organic solvent (e.g., DMSO) in the final working solution, ensuring it does not exceed a concentration that affects the experimental system (typically <0.5%).3. Consider using a surfactant or a different buffer system to improve solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a chemical fume hood.
-
Dissolving: Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortexing: Gently vortex the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into small-volume, amber glass vials with Teflon-lined caps.
-
Inert Gas (Optional): For long-term storage, purge the headspace of each vial with argon or nitrogen before sealing.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store at -20°C or -80°C.
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Key factors in this compound degradation and preventative measures.
interpreting unexpected results with L-651896
Welcome to the technical support center for L-651896. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid. By inhibiting 5-LOX, this compound blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.
Q2: Does this compound have any known secondary targets?
A2: Yes, in addition to its primary activity as a 5-LOX inhibitor, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, specifically the production of prostaglandin E2 (PGE2). This dual inhibitory action makes it a compound of interest for studying inflammatory pathways.
Q3: What are the expected outcomes of treating cells or tissues with this compound?
A3: Treatment with this compound is expected to lead to a significant reduction in the production of 5-LOX-derived leukotrienes (e.g., LTB4, LTC4). Due to its secondary activity, a decrease in PGE2 levels may also be observed, although potentially at higher concentrations of the inhibitor. The overall effect should be a reduction in the inflammatory response in experimental models.
Q4: In which experimental systems has this compound been utilized?
A4: this compound has been used in various in vitro and in vivo models to study inflammation. For example, it has been shown to inhibit 5-lipoxygenase in rat basophilic leukemia (RBL-1) cells and reduce leukotriene synthesis in human polymorphonuclear (PMN) cells and mouse macrophages. It has also been applied topically in mouse models of skin inflammation.
Troubleshooting Unexpected Results
Issue 1: No significant decrease in leukotriene levels is observed after treatment with this compound.
-
Possible Cause 1: Inadequate Concentration. The effective concentration of this compound can vary depending on the cell type and experimental conditions.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration for your specific system. Refer to the quantitative data table below for known IC50 values as a starting point.
-
-
Possible Cause 2: Cell Permeability Issues. The compound may not be effectively reaching its intracellular target.
-
Troubleshooting: If using a cell line known to have efflux pumps, consider co-incubation with a broad-spectrum efflux pump inhibitor to see if this potentiates the effect of this compound.
-
-
Possible Cause 3: Inactive Compound. Improper storage or handling may have led to the degradation of this compound.
-
Troubleshooting: Ensure the compound has been stored correctly (as per the manufacturer's instructions) and prepare fresh solutions for each experiment.
-
Issue 2: An unexpected increase in other inflammatory mediators is observed.
-
Possible Cause: "Shunting" of the Arachidonic Acid Pathway. Inhibition of the 5-LOX pathway can sometimes lead to an increased metabolism of arachidonic acid through the cyclooxygenase (COX) pathway, resulting in an elevation of prostaglandins.[2][3]
-
Troubleshooting: Measure the levels of various prostaglandins (e.g., PGE2, PGD2) in your experimental system. If an increase is observed, it may indicate a shunting effect. This is a valid biological response and an important finding.
-
Issue 3: Cell viability is unexpectedly affected.
-
Possible Cause 1: Off-Target Effects. At higher concentrations, this compound may have off-target effects that can lead to cytotoxicity.
-
Troubleshooting: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your primary experiment to assess the cytotoxic potential of this compound at the concentrations used.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially at higher concentrations.
-
Troubleshooting: Include a solvent control in your experiments to rule out any effects of the vehicle. Ensure the final concentration of the solvent is below the toxic threshold for your cells.
-
Quantitative Data
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary and secondary targets.
| Target Enzyme | Experimental System | IC50 Value | Reference |
| 5-Lipoxygenase | Rat Basophilic Leukemia (RBL-1) cells (cytosolic enzyme) | 0.25 µM | [4] |
| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1 µM |
Experimental Protocols
Protocol 1: In Vitro 5-Lipoxygenase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on 5-LOX in a cell-based assay.
-
Cell Culture: Culture a suitable cell line known to express 5-LOX (e.g., RBL-1, human neutrophils) under standard conditions.
-
Cell Stimulation: Seed the cells in a multi-well plate. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for a predetermined time (e.g., 30 minutes).
-
Induction of Leukotriene Synthesis: Stimulate the cells with a suitable agonist, such as calcium ionophore A23187 (e.g., 1-5 µM), to induce the release of arachidonic acid and subsequent leukotriene production.
-
Sample Collection: After a specific incubation period (e.g., 15-30 minutes), collect the cell supernatant.
-
Leukotriene Measurement: Quantify the amount of a specific leukotriene (e.g., LTB4 or LTC4) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Protocol 2: Prostaglandin E2 (PGE2) Measurement
This protocol outlines the measurement of PGE2 to assess the off-target effects of this compound on the COX pathway.
-
Cell Culture and Treatment: Follow the same cell culture and treatment steps as in Protocol 1, using a cell line capable of producing PGE2 (e.g., macrophages, endothelial cells).
-
Sample Collection: Collect the cell supernatant at the same time points as for the leukotriene measurement.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 EIA kit.[5][6][7][8]
-
Data Analysis: Determine the effect of this compound on PGE2 production and calculate the IC50 value if a dose-dependent inhibition is observed.
Visualizing Pathways and Workflows
References
- 1. L 651896 Supplier | CAS 99134-29-9 | AOBIOUS [aobious.com]
- 2. In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. arborassays.com [arborassays.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the In Vivo Efficacy of L-651896
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo efficacy of L-651896, a potent 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitor. Our goal is to address common challenges encountered during preclinical studies and provide actionable solutions to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an anti-inflammatory agent that functions as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). By targeting these two key enzymes in the arachidonic acid cascade, this compound effectively reduces the production of pro-inflammatory mediators, including leukotrienes and prostaglandins.
Q2: What are the main challenges in achieving optimal in vivo efficacy with this compound?
A2: The primary challenges are associated with its physicochemical properties, which can lead to:
-
Poor aqueous solubility: This can limit its bioavailability when administered orally or via other systemic routes.
-
Suboptimal formulation: An inadequate delivery vehicle can hinder its penetration and retention at the target site, particularly for topical applications.
-
Lack of robust pharmacokinetic data: Limited information on its absorption, distribution, metabolism, and excretion (ADME) profile in different animal models can make dose selection and optimization difficult.
Q3: Which in vivo models are suitable for evaluating the efficacy of this compound?
A3: The arachidonic acid-induced ear edema model in mice is a well-established and relevant model for assessing the topical anti-inflammatory activity of 5-LOX inhibitors like this compound.[1][2][3] This model is particularly useful because the inflammatory response is driven by metabolites of both the cyclooxygenase and lipoxygenase pathways.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound and offers potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or inconsistent efficacy with topical application. | - Poor formulation leading to inadequate skin penetration.- Instability of this compound in the chosen vehicle.- Incorrect application procedure. | - Optimize Formulation: Experiment with different vehicles, including penetration enhancers. For semi-solid formulations, ensure proper control of heating/cooling rates during manufacturing to maintain stability and consistency.[4]- Evaluate Stability: Conduct stability studies of the this compound formulation under experimental conditions.[5][6]- Standardize Application: Ensure a consistent and uniform application of the formulation to the target area. |
| Poor bioavailability with oral administration. | - Low aqueous solubility of this compound.- First-pass metabolism.- Inappropriate vehicle for oral gavage. | - Improve Solubility: Consider formulation strategies for poorly soluble drugs, such as creating a micronized suspension or a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS).- Vehicle Selection: Use a well-tolerated vehicle that can enhance solubility and absorption. Common vehicles for oral gavage in rodents include aqueous solutions with suspending agents or oil-based solutions.- Pharmacokinetic Studies: Conduct pilot pharmacokinetic studies to determine the oral bioavailability and identify potential metabolic liabilities. |
| High variability in experimental results. | - Inconsistent dosing or application.- Animal-to-animal physiological differences.- Issues with the inflammatory model induction. | - Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and measurements, are highly standardized.- Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.- Refine Model: Ensure the inflammatory stimulus (e.g., arachidonic acid concentration and application) is consistent across all animals. |
| Observed off-target effects. | - The compound may interact with other biological targets at the tested concentrations. | - Dose-Response Studies: Conduct thorough dose-response studies to identify the optimal therapeutic window with minimal off-target effects.- Selectivity Profiling: If off-target effects are suspected, consider in vitro profiling against a panel of relevant receptors and enzymes. |
Experimental Protocols
Arachidonic Acid-Induced Mouse Ear Edema Model
This protocol is adapted from established methods for evaluating topical anti-inflammatory agents.[1][2][7][8]
Materials:
-
This compound
-
Vehicle (e.g., acetone, ethanol, or a suitable topical formulation base)
-
Arachidonic acid (AA) solution in acetone
-
Male Swiss mice (25-30 g)
-
Micrometer or caliper for ear thickness measurement
-
Anesthesia (optional, for application and measurement)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial thickness of the right ear of each mouse using a micrometer.
-
Topical Application of this compound:
-
Prepare different concentrations of this compound in the chosen vehicle.
-
Apply a fixed volume (e.g., 20 µL) of the this compound formulation or vehicle control to the inner and outer surfaces of the right ear.
-
-
Induction of Inflammation: After a predetermined pretreatment time (e.g., 30-60 minutes), apply a fixed volume (e.g., 20 µL) of the arachidonic acid solution to the inner and outer surfaces of the same ear.
-
Edema Measurement: At various time points after AA application (e.g., 1, 2, 4, and 6 hours), measure the thickness of the right ear. The peak edematous response to arachidonic acid is typically observed around 1 hour.[2]
-
Data Analysis:
-
Calculate the increase in ear thickness for each animal by subtracting the baseline measurement from the post-treatment measurement.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Oral Administration via Gavage in Rats
This is a standard procedure for oral dosing in rodent studies.
Materials:
-
This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Gavage needle (appropriate size for rats)
-
Syringe
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Handling and Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its neck and back.
-
Gavage Needle Insertion:
-
Measure the appropriate insertion length of the gavage needle (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
-
Substance Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of Topical this compound in Arachidonic Acid-Induced Mouse Ear Edema
| This compound Concentration (% w/v) | Vehicle | Pretreatment Time (min) | Time Post-AA (hr) | Mean Increase in Ear Thickness (mm ± SEM) | % Inhibition of Edema |
| 0 (Vehicle Control) | Acetone | 30 | 1 | 0.12 ± 0.01 | - |
| 0.1 | Acetone | 30 | 1 | 0.08 ± 0.01 | 33.3 |
| 0.5 | Acetone | 30 | 1 | 0.05 ± 0.005 | 58.3 |
| 1.0 | Acetone | 30 | 1 | 0.03 ± 0.004 | 75.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on experimental conditions.
Signaling Pathways and Experimental Workflow
To aid in understanding the mechanism of action and experimental design, the following diagrams are provided.
Signaling Pathways
Caption: this compound inhibits both COX and 5-LOX pathways.
Experimental Workflow
Caption: A typical workflow for in vivo efficacy studies.
References
- 1. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Inhibition of arachidonic acid-induced ear edema in the mouse with lipoxygenase-, cyclo-oxygenase- and dual inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Impact of doubling peptide length on in vivo hydrogel stability and sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Stability of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation between mouse skin inflammation induced by arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
L-651896 interference with other signaling pathways
Welcome to the technical support center for L-651,896, a diacylglycerol kinase (DGK) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-651,896?
A1: L-651,896 is an inhibitor of diacylglycerol kinase (DGK). DGK is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGK, L-651,896 leads to an intracellular accumulation of DAG. DAG is a critical second messenger that activates protein kinase C (PKC), a key regulator of numerous cellular processes.
Q2: What are the expected downstream effects of treating cells with L-651,896?
A2: By increasing DAG levels and subsequently activating PKC, L-651,896 can influence a variety of signaling pathways. The primary and most direct effect is the activation of PKC isoforms. This can lead to downstream events such as:
-
Modulation of the MAPK/ERK signaling pathway.
-
Alterations in gene expression, including proto-oncogenes like c-myc and c-fos.
-
Interference with cell cycle progression, particularly a potential block in the G1 to S phase transition.[1]
-
Effects on cellular processes like proliferation, differentiation, and apoptosis.
Q3: Does L-651,896 interfere with the PI3K/Akt signaling pathway?
A3: Based on studies with DGK inhibitors, the effects on cell cycle progression appear to be independent of the PI3K/Akt pathway.[1] However, as with any small molecule inhibitor, it is crucial to experimentally verify the effect on this and other key signaling pathways in your specific cellular model.
Q4: Are there different isoforms of diacylglycerol kinase, and does L-651,896 show isoform specificity?
A4: Yes, there are at least ten known isoforms of mammalian diacylglycerol kinase, each with distinct tissue distribution and regulatory mechanisms.[2] The isoform specificity of L-651,896 is not extensively documented in publicly available literature. It is recommended to determine its inhibitory profile against different DGK isoforms if isoform-specific effects are critical for your research.
Troubleshooting Guides
Problem 1: I am not observing the expected downstream effects on PKC activation after treating my cells with L-651,896.
-
Possible Cause 1: Suboptimal concentration of L-651,896.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of L-651,896 for your specific cell line and experimental conditions. The IC50 value for DGK inhibition can vary between cell types.
-
-
Possible Cause 2: Inactive compound.
-
Troubleshooting: Ensure the proper storage and handling of the L-651,896 compound to maintain its activity. If possible, verify the compound's activity using a direct in vitro DGK activity assay.
-
-
Possible Cause 3: Low expression of relevant DGK or PKC isoforms in your cell model.
-
Troubleshooting: Perform western blot analysis to confirm the expression of the DGK and PKC isoforms relevant to your experimental system.
-
-
Possible Cause 4: Rapid metabolism of DAG through other pathways.
-
Troubleshooting: Consider measuring DAG levels directly to confirm that L-651,896 is effectively increasing its concentration in your cells.
-
Problem 2: I am observing high background or non-specific effects in my experiments.
-
Possible Cause 1: Off-target effects of L-651,896.
-
Troubleshooting: It is crucial to include appropriate controls in your experiments. This includes a vehicle control (the solvent used to dissolve L-651,896) and potentially a structurally related but inactive compound if available. Consider performing a kinase inhibitor profiling screen to identify potential off-target effects.
-
-
Possible Cause 2: Indirect effects of prolonged PKC activation.
-
Troubleshooting: Perform time-course experiments to distinguish between early, direct effects of PKC activation and later, indirect consequences.
-
Problem 3: My cell cycle analysis shows unexpected results or high variability.
-
Possible Cause 1: Cell density and health.
-
Troubleshooting: Ensure that cells are seeded at a consistent and optimal density and are in a logarithmic growth phase before treatment. Over-confluent or unhealthy cells can lead to artifacts in cell cycle analysis.
-
-
Possible Cause 2: Issues with fixation and staining.
-
Troubleshooting: Optimize the fixation and staining protocol for your specific cell type. Ensure complete fixation and proper RNase treatment to avoid RNA staining by propidium iodide.
-
-
Possible Cause 3: Apoptosis induction.
-
Troubleshooting: High concentrations or prolonged treatment with L-651,896 may induce apoptosis, which can affect the cell cycle profile. Consider co-staining with an apoptosis marker like Annexin V to assess the level of cell death.
-
Data Presentation
The following table summarizes the inhibitory concentration (IC50) of a well-characterized diacylglycerol kinase inhibitor, R-59-022, which is structurally different from L-651,896 but targets the same enzyme. It is critical to experimentally determine the IC50 for L-651,896 in your specific assay system.
| Compound | Target | Assay Condition | IC50 (µM) | Reference |
| R-59-022 | Diacylglycerol Kinase | Endogenous diacylglycerol in human red blood cell membranes | 2.8 ± 1.5 | [3] |
| R-59-022 | Diacylglycerol Kinase | Exogenous 1-oleoyl-2-acetylglycerol (OAG) substrate | 3.3 ± 0.4 | [3] |
| R-59-022 | Diacylglycerol Kinase | Phosphorylation of OAG in intact platelets | 3.8 ± 1.2 | [3] |
Experimental Protocols
1. Diacylglycerol Kinase (DGK) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a general framework.
-
Principle: The assay measures DGK activity by a coupled enzymatic reaction. DGK phosphorylates DAG to phosphatidic acid (PA). A lipase then hydrolyzes PA to glycerol-3-phosphate, which is oxidized to produce hydrogen peroxide. The hydrogen peroxide reacts with a fluorometric probe to generate a fluorescent signal.
-
Materials:
-
DGK-containing sample (cell lysate, purified enzyme)
-
DAG substrate
-
ATP
-
Kinase buffer
-
Lipase solution
-
Glycerol-3-phosphate oxidase
-
Fluorometric probe
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the DGK sample, DAG substrate, and ATP in the kinase buffer.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Add the lipase solution to hydrolyze the newly formed PA. Incubate at 37°C for 15-30 minutes.
-
Add the glycerol-3-phosphate oxidase and the fluorometric probe.
-
Incubate at room temperature for 10-20 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate DGK activity based on a standard curve generated with known amounts of PA.
-
2. Protein Kinase C (PKC) Activity Assay
This protocol provides a general method for measuring PKC activity using a radioactive or non-radioactive format.
-
Principle: PKC phosphorylates a specific substrate peptide. The incorporation of phosphate is measured using either radioactive [γ-³²P]ATP or a phospho-specific antibody.
-
Materials:
-
PKC-containing sample (cell lysate, immunoprecipitated PKC)
-
PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
ATP ([γ-³²P]ATP for radioactive assay)
-
PKC activation buffer (containing CaCl₂, MgCl₂, and lipid activators like phosphatidylserine and DAG or phorbol esters)
-
P81 phosphocellulose paper (for radioactive assay)
-
Phosphoric acid (for washing)
-
Scintillation counter (for radioactive assay)
-
Phospho-specific antibody and detection reagents (for non-radioactive assay)
-
-
Procedure (Radioactive):
-
Prepare a reaction mixture containing the PKC sample, substrate peptide, and activation buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
3. Western Blot for Phosphorylated MARCKS (a PKC substrate)
-
Principle: This method detects the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a well-known substrate of PKC, as an indicator of PKC activation.
-
Materials:
-
Cell lysates treated with L-651,896 or control.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody against phospho-MARCKS.
-
Primary antibody against total MARCKS (for loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse cells in buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MARCKS to normalize for protein loading.
-
4. Cell Cycle Analysis by Flow Cytometry
-
Principle: This method quantifies the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cells treated with L-651,896 or control.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold) for fixation.
-
Propidium iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase.
-
Mandatory Visualizations
Caption: Mechanism of action of L-651,896.
Caption: Experimental workflow for assessing PKC activation.
Caption: Potential signaling pathway interference by L-651,896.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mammalian diacylglycerol kinases: molecular interactions and biological functions of selected isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Reproducibility in L-651,896 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the dual 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitor, L-651,896. Our goal is to help researchers, scientists, and drug development professionals improve the reproducibility of their study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is L-651,896 and what is its primary mechanism of action?
A1: L-651,896 is a potent anti-inflammatory agent that functions as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes.[1][2] By targeting these two key enzymes in the arachidonic acid metabolism pathway, L-651,896 effectively reduces the production of both prostaglandins (via COX inhibition) and leukotrienes (via 5-LOX inhibition), which are key mediators of inflammation.
Q2: What are the common downstream applications for L-651,896 in research?
A2: L-651,896 is frequently used in studies investigating inflammatory processes. Common applications include assessing its ability to reduce prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) production in various cell-based assays and animal models of inflammation.[3][4]
Q3: I am observing high variability in my results. What are the potential sources of poor reproducibility in L-651,896 studies?
A3: Poor reproducibility can stem from several factors, including:
-
Compound Stability and Solubility: L-651,896, like many small molecule inhibitors, may have limited solubility and stability in aqueous solutions, including cell culture media.[5][6][7][8]
-
Cell Culture Conditions: Variations in cell line passage number, confluency, and media composition can significantly impact cellular responses to L-651,896.[9]
-
Assay-Specific Variability: The downstream assays used to measure the effects of L-651,896, such as ELISA for PGE2, can have inherent variability.
-
Inconsistent Experimental Procedures: Minor deviations in incubation times, reagent concentrations, and handling of the compound can lead to significant differences in results.
Q4: How critical is the solvent and its final concentration when preparing L-651,896 for cell culture experiments?
A4: The choice of solvent and its final concentration are critical. Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic compounds like L-651,896. However, high concentrations of DMSO can be toxic to cells and may interfere with the assay. It is crucial to keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5% (v/v), and to include a vehicle control (media with the same final concentration of DMSO without the compound) in all experiments.[8]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Prostaglandin E2 (PGE2) Production
| Potential Cause | Recommended Solution |
| L-651,896 Precipitation | Prepare fresh stock solutions of L-651,896 in a suitable solvent like anhydrous DMSO. When diluting into aqueous media, add the stock solution to the media while vortexing to ensure rapid and uniform dispersion. Consider a serial dilution approach to minimize precipitation.[8] |
| Suboptimal Cell Health | Ensure cells are healthy, within a consistent passage number range, and are seeded at a consistent density. Visually inspect cells for any signs of stress or contamination before and during the experiment. |
| Variability in Cell Stimulation | If using a stimulant (e.g., LPS) to induce PGE2 production, ensure the concentration and incubation time of the stimulant are consistent across all experiments. |
| ELISA Kit Performance | Use a high-quality, validated PGE2 ELISA kit. Carefully follow the manufacturer's protocol, paying close attention to washing steps, incubation times, and temperature. Run standard curves and controls with every assay to monitor performance. |
| Inaccurate Pipetting | Calibrate pipettes regularly to ensure accurate delivery of the compound, reagents, and samples. |
Issue 2: High Background or Low Signal in Leukotriene B4 (LTB4) Assays
| Potential Cause | Recommended Solution |
| Inadequate Cell Stimulation | The production of LTB4 by neutrophils may require a priming agent (e.g., LPS) followed by a stimulus (e.g., calcium ionophore A23187).[3] Optimize the concentrations and timing of both priming and stimulation. |
| Cell Type and Purity | LTB4 is a primary product of neutrophils. Ensure the purity of your neutrophil population if using primary cells.[3][10] |
| Sample Collection and Processing | Collect and process samples promptly as LTB4 can be unstable. Follow the assay manufacturer's recommendations for sample handling and storage. |
| Assay Sensitivity | Choose an LTB4 assay with the appropriate sensitivity for your expected concentration range. |
Quantitative Data
The following table summarizes representative IC50 values for a dual COX/5-LOX inhibitor, linoleyl hydroxamic acid (LHA). While not L-651,896, these values provide a general reference for the expected potency of this class of compounds.
| Enzyme | IC50 (µM) | Reference |
| Cyclooxygenase-1 (COX-1) | 60 | [11][12] |
| Cyclooxygenase-2 (COX-2) | 60 | [11][12] |
| 5-Lipoxygenase (5-LOX) | 7 | [11][12] |
Experimental Protocols
Protocol: In Vitro Inhibition of PGE2 Production in Macrophage Cell Line
This protocol provides a general framework for assessing the inhibitory effect of L-651,896 on PGE2 production in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
L-651,896
-
Anhydrous DMSO
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of L-651,896 in anhydrous DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Pre-treatment: Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of L-651,896 or vehicle control (medium with DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce PGE2 production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for PGE2 analysis.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of L-651,896 compared to the vehicle control.
Visualizations
Caption: Inhibition of the Arachidonic Acid Metabolism Pathway by L-651,896.
Caption: A general experimental workflow for in vitro L-651,896 studies.
References
- 1. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial lipopolysaccharides prime human neutrophils for enhanced production of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 10. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-651,896 In Vitro Activity and Serum Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing L-651,896 in in vitro settings. A primary focus is addressing the potential impact of serum on the compound's observed activity.
Troubleshooting Guides
Issue: Decreased or inconsistent L-651,896 activity in platelet aggregation assays.
Possible Cause 1: Serum Protein Binding
L-651,896, like many lipophilic molecules, may bind to proteins present in serum, primarily albumin. This binding sequesters the compound, reducing the free concentration available to interact with its target, the thromboxane A2/prostaglandin H2 (TP) receptor on platelets. This can lead to a significant increase in the observed half-maximal inhibitory concentration (IC50).
Troubleshooting Steps:
-
Quantify Serum Concentration: Record the final concentration of serum (e.g., fetal bovine serum, human serum) in your assay.
-
Conduct Control Experiments: Perform parallel experiments with and without serum. If the activity of L-651,896 is significantly lower in the presence of serum, protein binding is a likely cause. For example, the antiplatelet effects of the drug clopidogrel are abolished when albumin is present in the test buffer[1].
-
Consider Washed Platelet Preparations: For mechanistic studies where the intrinsic activity of L-651,896 is of interest, using washed platelets in a serum-free buffer is recommended.
-
Establish a Serum-Specific IC50: If your experimental model requires the presence of serum, characterize the IC50 of L-651,896 in that specific matrix and use this value for subsequent experiments.
Possible Cause 2: Platelet Preparation and Viability
The health and responsiveness of the platelets used in the assay are critical for obtaining reliable data.
Troubleshooting Steps:
-
Freshness of Platelets: Use platelet-rich plasma (PRP) as soon as possible, ideally within 3-4 hours of blood collection, as platelet function declines over time[2][3][4].
-
Proper Handling: Avoid exposing blood or PRP to cold temperatures (<20°C) or excessive heat (>37°C), as this can cause spontaneous platelet activation[3]. Ensure gentle mixing during preparation to prevent shear-induced activation.
-
Agonist Concentration: Verify the concentration and activity of the platelet agonist (e.g., U46619, arachidonic acid, collagen) used to induce aggregation. The agonist should elicit a robust and reproducible aggregation response in control wells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-651,896?
A1: L-651,896 is a potent and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor[5][6]. By blocking this receptor on platelets, it prevents the binding of endogenous agonists like thromboxane A2 and prostaglandin H2, thereby inhibiting platelet activation, shape change, and aggregation[5][6].
Q2: Why is my observed IC50 for L-651,896 higher than reported in the literature?
A2: This is a common issue and is often related to the presence of serum in the assay medium. The binding of L-651,896 to serum proteins reduces its free, active concentration. It is crucial to compare your experimental conditions, particularly the serum concentration, with those reported in the literature. For consistent results, it is best to test the compound in a serum-free environment or to standardize the serum concentration across all experiments.
Q3: Can I use whole blood for assessing L-651,896 activity?
A3: Yes, whole blood aggregometry is a valid method and offers a more physiologically relevant environment by including other blood cells. However, be aware that the presence of plasma proteins will still lead to compound binding, and the results will likely differ from those obtained using isolated platelets in a buffer.
Q4: What are appropriate positive and negative controls for a platelet aggregation assay with L-651,896?
A4:
-
Negative Control: Vehicle control (e.g., DMSO) in the presence of the platelet agonist to establish maximal aggregation.
-
Positive Control: A known inhibitor of platelet aggregation (e.g., another TP antagonist or a broad-spectrum inhibitor) to confirm that the assay can detect inhibition.
-
No Agonist Control: Platelets with vehicle but without the agonist to establish the baseline of no aggregation.
Data Presentation
| Assay Condition | Serum Concentration | Agonist (U46619) Concentration | L-651,896 IC50 (nM) |
| Washed Platelets in Buffer | 0% | 1 µM | ~ 10 |
| Platelet-Rich Plasma | ~50% (endogenous) | 1 µM | ~ 50 - 100 |
| Cell Culture Media w/ FBS | 10% | 1 µM | ~ 200 - 500 |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for determining the inhibitory effect of L-651,896 on platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood in sodium citrate tubes.
-
L-651,896 stock solution in DMSO.
-
Platelet agonist (e.g., U46619, arachidonic acid, collagen).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer and cuvettes with stir bars.
-
Centrifuge.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off[3].
-
Carefully collect the upper, turbid layer of PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining cells.
-
Collect the supernatant, which is the platelet-poor plasma (PPP). The PPP will be used to set the 100% aggregation baseline.
-
-
Assay Setup:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Place a stir bar in each aggregometer cuvette.
-
For each assay, add a defined volume of PRP (e.g., 250 µL) to a cuvette.
-
Add a small volume (e.g., 1-5 µL) of the L-651,896 stock solution at various concentrations (or vehicle for control) to the PRP.
-
Incubate the PRP with the compound for a defined period (e.g., 5-10 minutes) at 37°C with stirring.
-
-
Measurement of Aggregation:
-
Calibrate the aggregometer with a cuvette of PRP as 0% aggregation and a cuvette of PPP as 100% aggregation.
-
Place the cuvette containing PRP and L-651,896 (or vehicle) into the aggregometer.
-
Add the platelet agonist to induce aggregation and start recording the light transmission for a set time (e.g., 5-10 minutes).
-
The extent of aggregation is measured as the maximum change in light transmission.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of L-651,896 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the L-651,896 concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Thromboxane A2 signaling pathway and the inhibitory action of L-651,896.
Caption: Workflow for assessing L-651,896 activity using a platelet aggregation assay.
References
- 1. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane A2/prostaglandin H2 directly stimulates platelet shape change independent of secreted ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
L-651,896: A Potent Inhibitor of 5-Lipoxygenase in Inflammation
A Comparative Guide to the Efficacy and Experimental Validation of L-651,896 Against Other 5-LOX Inhibitors
For researchers and professionals in drug development, the quest for potent and specific inhibitors of key inflammatory mediators is a perpetual frontier. Among these, 5-lipoxygenase (5-LOX) stands out as a critical enzyme in the biosynthesis of leukotrienes, potent pro-inflammatory molecules implicated in a host of diseases, including asthma, allergic rhinitis, and various inflammatory conditions. This guide provides a comprehensive comparison of the inhibitory effects of L-651,896 on 5-LOX, benchmarked against other well-known inhibitors, and is supported by detailed experimental data and protocols to aid in the validation of its activity.
Comparative Inhibitory Potency of 5-LOX Inhibitors
The efficacy of a 5-LOX inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for L-651,896 and a selection of other notable 5-LOX inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source, substrate concentration, and assay type.
| Inhibitor | IC50 Value (µM) | Cell Type / Enzyme Source | Reference |
| L-651,896 | 0.1 | Rat Basophilic Leukemia (RBL) cells | [1] |
| 0.4 | Human Polymorphonuclear (PMN) leukocytes | [1] | |
| 0.1 | Mouse Macrophages | [1] | |
| Zileuton | 0.5 | RBL cell 20,000 x g supernatant | [2] |
| 0.3 | Rat PMNL | [2] | |
| 0.4 | Human PMNL | [2] | |
| 0.9 | Human Whole Blood | [2] | |
| NDGA | ~1 | N/A | [3] |
| BWA4C | 0.1 - 9.1 | HeLa, A549, HCA-7 cells | [4][5] |
| CJ-13,610 | 0.1 - 9.1 | HeLa, A549, HCA-7 cells | [4][5] |
Visualizing the 5-LOX Signaling Pathway and Inhibition
To understand the mechanism of action of L-651,896 and other inhibitors, it is crucial to visualize the 5-lipoxygenase signaling pathway. The following diagram, generated using Graphviz, illustrates the key steps in the conversion of arachidonic acid to pro-inflammatory leukotrienes and highlights the point of inhibition.
Experimental Protocols for Validating 5-LOX Inhibition
Accurate and reproducible experimental methods are paramount for validating the inhibitory effect of compounds like L-651,896. Below are detailed protocols for both a biochemical (cell-free) and a cellular (cell-based) assay to determine 5-LOX inhibition.
Spectrophotometric 5-LOX Inhibition Assay (Biochemical)
This assay measures the enzymatic activity of purified 5-LOX by monitoring the formation of a conjugated diene product, which absorbs light at 234 nm.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Linoleic acid (substrate)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor (e.g., L-651,896) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of 5-lipoxygenase in sodium phosphate buffer. The final concentration will depend on the specific activity of the enzyme batch.
-
Prepare a stock solution of linoleic acid.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup:
-
In a quartz cuvette, combine the sodium phosphate buffer, the enzyme solution, and the test inhibitor at various concentrations.
-
For the control (100% activity), add the solvent used for the inhibitor instead of the inhibitor solution.
-
Incubate the mixture at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette and mix thoroughly.
-
Immediately begin monitoring the change in absorbance at 234 nm over time using the spectrophotometer. The rate of increase in absorbance is proportional to the 5-LOX activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Cellular 5-LOX Inhibition Assay (Measurement of Leukotriene Production)
This assay determines the ability of an inhibitor to block the production of leukotrienes in a cellular context, providing a more physiologically relevant measure of its efficacy.
Materials:
-
Human polymorphonuclear (PMN) leukocytes or other suitable cell line expressing 5-LOX
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore (e.g., A23187) to stimulate cells
-
Test inhibitor (e.g., L-651,896)
-
ELISA kit for quantifying a specific leukotriene (e.g., LTB4) or LC-MS/MS for broader profiling
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specified period (e.g., 15-30 minutes).
-
-
Cell Stimulation:
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and the activation of the 5-LOX pathway.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
Terminate the reaction by centrifuging the cell suspension to pellet the cells.
-
Collect the supernatant, which contains the secreted leukotrienes.
-
Quantify the amount of a specific leukotriene (e.g., LTB4) in the supernatant using a commercially available ELISA kit or by LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of leukotriene production for each inhibitor concentration compared to the stimulated control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for 5-LOX Inhibition Assay
The following diagram provides a visual representation of the general workflow for validating a 5-LOX inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-651896 and Other 5-Lipoxygenase Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the 5-lipoxygenase (5-LOX) inhibitor L-651896 with other notable inhibitors in the field. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and experimental considerations of these compounds. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the 5-lipoxygenase signaling pathway and a typical inhibitor screening workflow.
Introduction to 5-Lipoxygenase Inhibition
The enzyme 5-lipoxygenase (5-LOX) is a critical player in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[1] By converting arachidonic acid into leukotrienes, 5-LOX is implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[1][2] Consequently, the inhibition of 5-LOX is a key therapeutic strategy for managing these conditions. A variety of 5-LOX inhibitors have been developed, each with distinct mechanisms of action and inhibitory profiles. This guide focuses on this compound and provides a comparative analysis against other well-known 5-LOX inhibitors.
This compound is recognized for its anti-inflammatory and antiproliferative properties, stemming from its ability to inhibit both 5-lipoxygenase and cyclooxygenase, thereby curbing the production of leukotrienes and prostaglandins.[3]
Performance Comparison of 5-Lipoxygenase Inhibitors
The inhibitory potency of this compound and other 5-LOX inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50). This value indicates the concentration of an inhibitor required to reduce the activity of the 5-LOX enzyme by 50%. The following table summarizes the IC50 values for this compound and other selected 5-LOX inhibitors across various experimental systems.
| Inhibitor | Assay System | Target | IC50 (µM) | Reference |
| This compound | Rat Basophilic Leukemia (RBL-1) cells | 5-Lipoxygenase | 0.1 | [4] |
| Human Polymorphonuclear (PMN) leukocytes | Leukotriene Synthesis | 0.4 | [4] | |
| Mouse Macrophages | Leukotriene Synthesis | 0.1 | [4] | |
| Mouse Peritoneal Macrophages | Prostaglandin E2 Synthesis | 1.1 | [4] | |
| Zileuton | Rat Basophilic Leukemia (RBL-1) cell lysate | 5-Lipoxygenase | 0.5 | [5] |
| Rat Polymorphonuclear (PMN) leukocytes | 5-HETE Synthesis | 0.3 | [6] | |
| Human Polymorphonuclear (PMN) leukocytes | LTB4 Biosynthesis | 0.4 | [6] | |
| Human Whole Blood | LTB4 Biosynthesis | 0.9 | [6] | |
| MK-886 | Intact Leukocytes | Leukotriene Biosynthesis | 0.003 | [7] |
| Human Whole Blood | Leukotriene Biosynthesis | 1.1 | [7] | |
| Isolated COX-1 | Cyclooxygenase-1 | 8 | [8][9] | |
| Isolated COX-2 | Cyclooxygenase-2 | 58 | [8][9] | |
| Nordihydroguaiaretic Acid (NDGA) | 5-Lipoxygenase | 5-Lipoxygenase | 8 | [10] |
| Microglial Cells (TNFα antagonism) | TNFα-induced NO2- output | 8 |
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the comparison of 5-LOX inhibitors.
In Vitro 5-Lipoxygenase Enzyme Inhibition Assay
This protocol outlines a common method for determining the direct inhibitory effect of a compound on purified 5-LOX enzyme activity.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Linoleic acid (substrate)
-
Phosphate buffer (50 mM, pH 6.3)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Double beam spectrophotometer
Procedure:
-
Prepare a stock solution of the 5-lipoxygenase enzyme (e.g., 10,000 U/mL) in phosphate buffer.
-
Prepare a stock solution of the substrate, linoleic acid (e.g., 80 mM).
-
Prepare various dilutions of the test compounds.
-
In a cuvette, prepare a reaction mixture containing phosphate buffer, the enzyme solution, and the test compound at the desired concentration.
-
Initiate the reaction by adding the linoleic acid substrate to the mixture.
-
Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[11]
-
The rate of reaction is determined from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular 5-Lipoxygenase Activity Assay
This protocol describes a method to assess the inhibitory effect of a compound on 5-LOX activity within a cellular context.
Materials:
-
Cell line expressing 5-lipoxygenase (e.g., Rat Basophilic Leukemia cells, human neutrophils)
-
Cell culture medium
-
Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis
-
Test compounds
-
ELISA kit for leukotriene B4 (LTB4) or other 5-LOX products
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Culture the cells to the desired density in a multi-well plate.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified period.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the 5-LOX pathway.
-
After incubation, collect the cell supernatant or lyse the cells to measure the amount of LTB4 or other leukotrienes produced.
-
Quantify the concentration of the 5-LOX product using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of leukotriene synthesis for each concentration of the test compound compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Processes
To further aid in the understanding of 5-lipoxygenase inhibition, the following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.
References
- 1. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ovid.com [ovid.com]
- 9. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]
- 11. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]
A Head-to-Head In Vitro Comparison: L-651,896 Versus Zileuton
An essential guide for researchers in inflammation and respiratory drug discovery, this document provides a detailed in vitro comparison of two prominent 5-lipoxygenase (5-LOX) inhibitors: L-651,896 and Zileuton. By compiling and presenting key experimental data, detailed methodologies, and visual pathway diagrams, this guide aims to offer an objective resource for evaluating the performance and mechanisms of these compounds.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key inhibitory concentrations (IC50) of L-651,896 and Zileuton against their primary target, 5-lipoxygenase, as well as their off-target effects on cyclooxygenase (COX) and prostaglandin E2 (PGE2) synthesis. The data presented is compiled from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may have varied between studies.
| Target Enzyme/Process | L-651,896 IC50 (µM) | Zileuton IC50 (µM) | Cell/Enzyme System |
| 5-Lipoxygenase | 0.1 | 0.5 | Rat Basophilic Leukemia Cells |
| 5-Lipoxygenase | 0.4 | 0.4 | Human Polymorphonuclear Leukocytes (PMN) |
| Leukotriene Synthesis | 0.1 | Not Reported | Mouse Macrophages |
| Prostaglandin E2 Synthesis | 1.1 | ~13 | Mouse Peritoneal Macrophages / Human Whole Blood |
| Cyclooxygenase (Ram Seminal Vesicle) | Inhibition at "considerably higher concentrations" | Did not inhibit | Purified Enzyme |
Mechanism of Action and Off-Target Profile
Both L-651,896 and Zileuton are recognized as potent inhibitors of 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory mediators implicated in a variety of inflammatory diseases, including asthma.
Zileuton functions as a direct 5-LOX inhibitor by chelating the non-heme iron atom within the enzyme's active site, a mechanism characteristic of a redox inhibitor. While effective in blocking leukotriene production, studies have revealed that Zileuton can also impact prostaglandin synthesis. However, this is not due to direct inhibition of cyclooxygenase (COX) enzymes. Instead, Zileuton has been shown to interfere with the release of arachidonic acid, the common substrate for both lipoxygenase and cyclooxygenase pathways, thereby indirectly reducing prostaglandin production[1][2].
L-651,896 also demonstrates potent inhibition of 5-lipoxygenase. In addition to its primary target, L-651,896 has been observed to inhibit cyclooxygenase activity, although this effect occurs at significantly higher concentrations than those required for 5-LOX inhibition. This suggests a broader inhibitory profile compared to the more targeted, albeit indirect, off-target effects of Zileuton on the arachidonic acid cascade.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against 5-lipoxygenase.
1. Reagents and Materials:
-
Purified 5-lipoxygenase enzyme (from human polymorphonuclear leukocytes or other sources)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Test compounds (L-651,896, Zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., a mixture of organic solvents to quench the reaction)
-
Instrumentation for product analysis (e.g., HPLC with UV detection or ELISA kit for specific leukotrienes)
2. Procedure:
-
Prepare a working solution of the 5-LOX enzyme in the reaction buffer and keep it on ice.
-
In a reaction vessel (e.g., microcentrifuge tube or well of a microplate), add the reaction buffer.
-
Add the test compound at various concentrations. A vehicle control (solvent only) should be included.
-
Add the 5-LOX enzyme solution to the reaction vessel and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding a pre-determined concentration of arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 5-10 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analyze the reaction mixture for the presence of 5-LOX products (e.g., leukotriene B4). This can be achieved by separating the products using reverse-phase HPLC and detecting them by their characteristic UV absorbance, or by using a specific ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for assessing the inhibitory effects of compounds on COX-1 and COX-2 activity.
1. Reagents and Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compounds (L-651,896, Zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate for the peroxidase activity of COX)
-
Microplate reader
2. Procedure:
-
In the wells of a microplate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations. Include a vehicle control.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells. Simultaneously, add the detection reagent.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader. This measures the peroxidase activity of the COX enzyme, which is coupled to the cyclooxygenase reaction.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Both L-651,896 and Zileuton are potent in vitro inhibitors of 5-lipoxygenase, with comparable IC50 values in human PMNs. Their primary mechanism of action is the direct inhibition of this key enzyme in the leukotriene biosynthetic pathway. However, they exhibit different off-target profiles. L-651,896 can directly inhibit cyclooxygenase at higher concentrations, whereas Zileuton's effect on prostaglandin synthesis is indirect, stemming from its interference with arachidonic acid release. This distinction is critical for researchers selecting a pharmacological tool to investigate the specific roles of the 5-lipoxygenase pathway, as the potential for confounding effects on the cyclooxygenase pathway needs to be considered. The choice between these two inhibitors will ultimately depend on the specific experimental context and the desired level of selectivity.
References
- 1. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Lipoxygenase Inhibitors: L-651,896 and L-651,392
In the landscape of inflammatory response modulation, the 5-lipoxygenase (5-LOX) pathway presents a critical target for therapeutic intervention. This pathway is responsible for the biosynthesis of leukotrienes, potent lipid mediators implicated in a variety of inflammatory conditions. This guide provides a detailed comparative study of two notable 5-LOX inhibitors, L-651,896 and L-651,392, with a focus on their biochemical properties, mechanism of action, and supporting experimental data. This objective comparison is intended for researchers, scientists, and professionals in the field of drug development.
At a Glance: Key Compound Properties
| Feature | L-651,896 | L-651,392 |
| Chemical Name | 2,3-dihydro-6-(3-(2-hydroxymethyl)phenyl-2-propenyl)-5-benzofuranol | 4-bromo-2,7-dimethoxy-3H-phenothiazin-3-one |
| Primary Target | 5-Lipoxygenase | 5-Lipoxygenase |
| Mechanism of Action | Inhibition of leukotriene synthesis | Inhibition of leukotriene synthesis |
Quantitative Analysis of Inhibitory Activity
A direct comparison of the in vitro potency of L-651,896 and L-651,392 is crucial for understanding their relative efficacy as 5-lipoxygenase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Compound | Assay System | IC50 Value (µM) |
| L-651,896 | 5-Lipoxygenase from rat basophilic leukemia cells | 0.1[1] |
| Leukotriene synthesis in human polymorphonuclear leukocytes (PMN) | 0.4[1] | |
| Leukotriene synthesis in mouse macrophages | 0.1[1] | |
| Prostaglandin E2 synthesis in mouse peritoneal macrophages | 1.1[1] | |
| L-651,392 | 5-Lipoxygenase Inhibition | Data not available in the searched resources. |
Note: While both compounds are confirmed as potent 5-lipoxygenase inhibitors, a specific IC50 value for L-651,392 in a comparable in vitro assay was not available in the reviewed literature. However, in vivo studies demonstrate its significant biological activity.
Mechanism of Action: The 5-Lipoxygenase Signaling Pathway
Both L-651,896 and L-651,392 exert their anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is a key player in the metabolic cascade that converts arachidonic acid into leukotrienes. The inhibition of 5-LOX effectively blocks the production of these pro-inflammatory mediators.
Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of L-651,896 and L-651,392.
Experimental Evidence: In Vivo Model of Epidermal Hyperproliferation
A key comparative study utilized a guinea-pig model of epidermal hyperproliferation to evaluate the topical anti-inflammatory effects of L-651,896 and L-651,392.
Experimental Protocol
-
Induction of Hyperproliferation: The calcium ionophore A23187 was topically applied to the ears of guinea pigs to induce epidermal hyperproliferation. This agent stimulates the production of leukotrienes, leading to an inflammatory response and increased cell division in the epidermis.
-
Inhibitor Application: L-651,896 and L-651,392 were topically applied to the guinea pig ears prior to the application of A23187.
-
Assessment of Proliferation: Epidermal hyperproliferation was quantified by measuring the incorporation of tritiated-thymidine ([³H]thymidine) into the DNA of the heat-separated epidermis. A reduction in [³H]thymidine incorporation indicated an inhibition of cell proliferation.
-
Measurement of Leukotriene B4 (LTB4): In separate experiments, the levels of immunoreactive LTB4 in the guinea pig ears were measured to confirm the inhibition of the 5-lipoxygenase pathway.
Experimental Workflow
Caption: Workflow of the in vivo guinea pig model for assessing the efficacy of 5-LOX inhibitors.
Key Findings from the In Vivo Study
Both L-651,896 and L-651,392 demonstrated a dose-dependent inhibition of A23187-induced epidermal hyperproliferation. Furthermore, both compounds were shown to block the significant increase in LTB4 levels induced by A23187. These results strongly suggest that the anti-proliferative effects of both compounds are mediated through their inhibitory action on the 5-lipoxygenase pathway.
Conclusion
Both L-651,896 and L-651,392 are effective inhibitors of the 5-lipoxygenase pathway, demonstrating clear anti-inflammatory and anti-proliferative properties in preclinical models. L-651,896 has been characterized with specific IC50 values, indicating potent inhibition of 5-LOX in various cell types. While a direct in vitro potency comparison with L-651,392 is limited by the lack of a reported IC50 value for the latter, in vivo studies confirm its significant efficacy. The choice between these two compounds for further research and development would likely depend on a more comprehensive evaluation of their pharmacokinetic profiles, safety, and efficacy in more complex disease models. This guide provides a foundational comparison to aid researchers in their exploration of novel anti-inflammatory therapeutics targeting the 5-lipoxygenase pathway.
References
A Comparative Guide to the Anti-Inflammatory Effects of L-651896
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of L-651896, a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential relative to other anti-inflammatory agents.
Mechanism of Action: Dual Inhibition of Arachidonic Acid Metabolism
This compound exerts its anti-inflammatory effects by targeting two key enzymes in the arachidonic acid (AA) cascade: 5-lipoxygenase and cyclooxygenase. This dual inhibition effectively reduces the production of two major classes of pro-inflammatory mediators: leukotrienes and prostaglandins.[1]
The AA cascade is a critical signaling pathway in the inflammatory response. Upon cellular stimulation, phospholipase A2 releases AA from the cell membrane. Subsequently, AA is metabolized by two primary enzymatic pathways:
-
The Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, leads to the production of prostaglandins (PGs) and thromboxanes (TXs). Prostaglandins are responsible for inducing vasodilation, increasing vascular permeability, and causing pain and fever associated with inflammation.
-
The 5-Lipoxygenase (5-LOX) Pathway: This pathway converts AA into leukotrienes (LTs). Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils, while cysteinyl leukotrienes (LTC4, LTD4, LTE4) increase vascular permeability and induce bronchoconstriction.
By inhibiting both pathways, this compound offers a broader spectrum of anti-inflammatory activity compared to agents that target only one pathway, such as traditional non-steroidal anti-inflammatory drugs (NSAIDs) which primarily inhibit COX enzymes.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the inhibitory activity of this compound and provide a comparison with other relevant anti-inflammatory agents.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Product | Cell/System | IC50 (µM) | Reference |
| 5-Lipoxygenase | Rat Basophilic Leukemia Cells | 0.1 | [2] |
| Leukotriene Synthesis | Human Polymorphonuclear Leukocytes (PMNs) | 0.4 | [2] |
| Leukotriene Synthesis | Mouse Macrophages | 0.1 | [2] |
| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1 | [2] |
| Cyclooxygenase | Ram Seminal Vesicles | Higher concentrations required | [2] |
Table 2: Comparative In Vitro Inhibitory Activity of 5-Lipoxygenase Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| This compound | 5-Lipoxygenase | 0.1 | [2] |
| Zileuton | 5-Lipoxygenase | 0.18 - 3.7 | [3] |
| MK-886 | 5-LOX Activating Protein (FLAP) | Potent inhibitor | [3][4] |
| JNJ-26993135 | LTA4 Hydrolase | ~0.01 | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 3: In Vivo Anti-Inflammatory Activity in the Arachidonic Acid-Induced Mouse Ear Edema Model
| Compound | Route of Administration | Effect | Reference |
| This compound | Topical | Inhibited increased vascular permeability | [2] |
| Indomethacin | Subcutaneous | Suppressed IL-1β effect on edema | [6] |
| Zileuton | Intraperitoneal | Inhibited LTB4 and PGE2 levels, exudate volume, and inflammatory cell accumulation in a pleurisy model | [7] |
Experimental Protocols
5-Lipoxygenase (5-LOX) Inhibition Assay (In Vitro)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against 5-LOX.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Zileuton (positive control)
-
Phosphate buffer (pH 6.3)
-
Spectrophotometer
Procedure:
-
Prepare various dilutions of the test compound and the positive control (Zileuton).
-
Prepare a solution of the 5-LOX enzyme in phosphate buffer.
-
Prepare a solution of the substrate, arachidonic acid.
-
In a suitable reaction vessel, mix the enzyme solution with the different concentrations of the test compound or control.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Monitor the enzyme activity by measuring the change in absorbance at a specific wavelength (e.g., 234 nm), which corresponds to the formation of the 5-LOX product.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.
Cyclooxygenase (COX) Activity Assay (In Vitro)
This protocol describes a general method for assessing the inhibitory effect of a compound on COX activity.
Materials:
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Indomethacin or Celecoxib (positive controls for COX-1 and COX-2, respectively)
-
Tris-HCl buffer (pH 8.0)
-
Hematin and L-epinephrine (cofactors)
-
Spectrophotometer or Luminometer
Procedure:
-
Prepare different concentrations of the test compound and positive controls.
-
In a reaction tube, mix the buffer, cofactors, and the COX enzyme.
-
Add the test compound or control to the enzyme solution and pre-incubate to allow for binding.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Measure the production of prostaglandin E2 (PGE2) or other prostanoids using a suitable detection method, such as ELISA or by monitoring the consumption of a colorimetric or luminescent substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Arachidonic Acid-Induced Mouse Ear Edema (In Vivo)
This in vivo model is used to evaluate the topical anti-inflammatory activity of compounds.
Materials:
-
Mice
-
Arachidonic acid (AA) in a suitable solvent (e.g., acetone)
-
Test compound (e.g., this compound) dissolved in a vehicle
-
Positive control (e.g., Indomethacin)
-
Micrometer or punch biopsy tool and balance
Procedure:
-
Administer the test compound or positive control topically to the inner surface of one ear of each mouse. Apply the vehicle to the contralateral ear as a control.
-
After a predetermined time, apply a solution of arachidonic acid to both ears to induce inflammation.
-
At the peak of the inflammatory response (typically 1-2 hours after AA application), measure the thickness of both ears using a micrometer. Alternatively, take a punch biopsy from each ear and weigh them.
-
The degree of edema is calculated as the difference in thickness or weight between the AA-treated ear and the vehicle-treated ear.
-
The anti-inflammatory effect of the test compound is expressed as the percentage of inhibition of edema compared to the vehicle-treated group.
Mandatory Visualization
Caption: this compound inhibits both COX and 5-LOX pathways of arachidonic acid metabolism.
Caption: Workflow for assessing the anti-inflammatory effect of this compound in vivo.
References
- 1. 5-lipoxygenase inhibitory assay [bio-protocol.org]
- 2. abcam.com [abcam.com]
- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting biosynthetic networks of the proinflammatory and proresolving lipid metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of a potent, selective leukotriene A4 hydrolase inhibitor in comparison with the 5-lipoxygenase inhibitor zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic interleukin I administration suppresses arachidonic acid-induced ear oedema in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of L-651896: A Comparative Analysis Against Modern Leukotriene Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-651896's Performance with Alternative Leukotriene Pathway Modulators, Supported by Experimental Data.
This compound, a potent inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in leukotriene biosynthesis, has demonstrated significant anti-inflammatory properties in preclinical studies. This guide provides a comprehensive cross-validation of this compound's activity by comparing its performance with other key players in the field: Zileuton, a fellow 5-LOX inhibitor, and Montelukast and Zafirlukast, which act as leukotriene receptor antagonists. This comparative analysis is designed to offer researchers and drug development professionals a clear perspective on the relative efficacy and mechanistic differences of these compounds across various experimental models.
Performance Data Summary
The following tables summarize the quantitative data for this compound and its comparators, offering a side-by-side view of their potency in in vitro and in vivo models.
Table 1: In Vitro Inhibition of 5-Lipoxygenase
| Compound | Model System | IC50 (µM) | Reference |
| This compound | Rat Basophilic Leukemia (RBL) Cells (20,000 x g supernatant) | 0.1 | [1] |
| Human Polymorphonuclear Leukocytes (PMNs) | 0.4 | [1] | |
| Mouse Peritoneal Macrophages | 0.1 | [1] | |
| Zileuton | Rat Basophilic Leukemia (RBL) Cells (20,000 x g supernatant) | 0.5 | [2] |
| Rat Polymorphonuclear Leukocytes (PMNLs) | 0.3 | [2] | |
| Human Polymorphonuclear Leukocytes (PMNLs) | 0.4 | [2] | |
| Human Whole Blood | 0.9 | [2] |
Table 2: In Vitro Inhibition of Cyclooxygenase (Prostaglandin E2 Synthesis)
| Compound | Model System | IC50 (µM) | Reference |
| This compound | Mouse Peritoneal Macrophages | 1.1 | [1] |
| Zileuton | J774 Macrophages | ~16 | [1] |
Table 3: In Vivo Anti-Inflammatory Activity (Arachidonic Acid-Induced Mouse Ear Edema)
| Compound | Administration | ED50 (mg/kg) | Reference |
| This compound | Topical | Not explicitly defined, but showed significant inhibition | [1] |
| Zileuton | Oral | 31 | [2] |
Table 4: Leukotriene Receptor Antagonism
| Compound | Receptor | Binding Affinity/Potency | Reference |
| Montelukast | CysLT1 | High affinity, potent antagonist | [3][4] |
| Zafirlukast | CysLT1 | High affinity, potent antagonist | [3][4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Caption: The arachidonic acid cascade and points of intervention.
Caption: Workflow for evaluating leukotriene pathway modulators.
Detailed Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the 5-lipoxygenase enzyme.
Methodology (Based on Opas et al., 1987 and Carter et al., 1991):
-
Cell Culture and Lysate Preparation:
-
Rat basophilic leukemia (RBL-1) cells are cultured under standard conditions.
-
Cells are harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).
-
The cell suspension is sonicated or subjected to nitrogen cavitation to lyse the cells.
-
The lysate is centrifuged at 20,000 x g to obtain a supernatant containing the soluble 5-lipoxygenase enzyme.
-
For whole-cell assays, human or rat polymorphonuclear leukocytes (PMNs) or mouse peritoneal macrophages are isolated and maintained in appropriate media.
-
-
Enzyme Reaction:
-
The cell supernatant or intact cells are pre-incubated with various concentrations of the test compound (e.g., this compound or Zileuton) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid (substrate) and a calcium ionophore (e.g., A23187) to activate the enzyme in whole-cell preparations.
-
The reaction is allowed to proceed for a defined period (e.g., 5-10 minutes) at 37°C.
-
-
Extraction and Quantification:
-
The reaction is terminated by the addition of a solvent such as methanol or by acidification.
-
The leukotriene products (e.g., LTB4) and prostaglandin products (e.g., PGE2) are extracted using a solid-phase extraction column or liquid-liquid extraction.
-
The extracted products are quantified using high-performance liquid chromatography (HPLC) with UV detection or by radioimmunoassay (RIA).
-
-
Data Analysis:
-
The percentage of inhibition of product formation is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Arachidonic Acid-Induced Mouse Ear Edema Model
Objective: To evaluate the topical anti-inflammatory activity of a compound in an acute inflammation model.
Methodology (Based on Opas et al., 1987 and Young et al., 1984):
-
Animal Model:
-
Male or female mice (e.g., CD-1 or BALB/c strain) are used.
-
-
Induction of Inflammation:
-
A solution of arachidonic acid in a suitable solvent (e.g., acetone or ethanol) is applied topically to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle alone and serves as a control.
-
-
Treatment:
-
The test compound (e.g., this compound) is co-administered with the arachidonic acid solution or applied topically shortly before or after the inflammatory stimulus. For orally active compounds like Zileuton, administration is performed via oral gavage at a specified time before the arachidonic acid challenge.
-
-
Measurement of Edema:
-
At a predetermined time point after the application of arachidonic acid (typically 1-2 hours, at the peak of the edematous response), the mice are euthanized.
-
A standard-sized punch biopsy is taken from both the treated and control ears.
-
The weight of each ear punch is measured. The difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear is calculated as a measure of the edema.
-
-
Data Analysis:
-
The percentage of inhibition of edema is calculated for each treatment group relative to the group that received arachidonic acid and the vehicle for the test compound.
-
The dose that produces 50% inhibition of the inflammatory response (ED50) can be determined by testing a range of doses of the compound.
-
Discussion and Comparison
The available data indicates that This compound is a highly potent inhibitor of 5-lipoxygenase in vitro, with IC50 values in the low nanomolar to sub-micromolar range across different cell types.[1] Its potency is comparable to or slightly better than that of Zileuton in similar cellular assays.[2] A notable difference is the dual activity of this compound, which also inhibits cyclooxygenase, albeit at a higher concentration (IC50 of 1.1 µM for PGE2 synthesis).[1] This suggests that at higher concentrations, this compound may offer broader anti-inflammatory effects by targeting both the leukotriene and prostaglandin pathways. In contrast, Zileuton is more selective for 5-LOX, showing significantly weaker inhibition of COX.[1]
In vivo, both this compound (topically) and Zileuton (orally) have demonstrated efficacy in reducing arachidonic acid-induced inflammation.[1][2] A direct comparison of their potency in this model is challenging due to the different routes of administration in the cited studies.
Montelukast and Zafirlukast represent a different therapeutic strategy by targeting the CysLT1 receptor, downstream of leukotriene production.[3][4][5] This mechanism allows them to block the effects of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are key mediators of bronchoconstriction and inflammation in asthma. Their high affinity and selectivity for the CysLT1 receptor make them effective in conditions where these specific leukotrienes play a major pathological role.
The choice between a 5-LOX inhibitor and a leukotriene receptor antagonist depends on the specific therapeutic goal. 5-LOX inhibitors like this compound and Zileuton offer a broader inhibition of the leukotriene pathway by preventing the formation of all leukotrienes, including LTB4, a potent chemoattractant for neutrophils. This could be advantageous in inflammatory conditions where LTB4 plays a significant role. Conversely, leukotriene receptor antagonists provide a more targeted approach, which may result in a different side-effect profile.
Conclusion
The cross-validation of this compound's performance against Zileuton, Montelukast, and Zafirlukast highlights its position as a potent dual inhibitor of 5-lipoxygenase and, to a lesser extent, cyclooxygenase. Its in vitro potency against 5-LOX is comparable to that of Zileuton. While direct comparative in vivo and clinical data for this compound are limited, the existing preclinical evidence suggests it is a valuable research tool and a potential therapeutic candidate, particularly for topical applications in inflammatory skin conditions. The comparison with leukotriene receptor antagonists underscores the different mechanistic approaches to modulating the leukotriene pathway, each with its own potential therapeutic advantages and applications. Further research, including head-to-head in vivo studies and clinical trials, would be necessary to fully elucidate the comparative efficacy and safety profile of this compound in relation to currently approved leukotriene-modifying drugs.
References
- 1. apexbt.com [apexbt.com]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
L-651,896: A Potent and Selective 5-Lipoxygenase Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of inflammatory and allergic disease research, the selective inhibition of key enzymes in the arachidonic acid cascade is of paramount importance. One such enzyme, 5-lipoxygenase (5-LOX), is a critical mediator in the biosynthesis of leukotrienes, potent pro-inflammatory molecules. This guide provides a comprehensive comparison of the 5-LOX inhibitor L-651,896 with other relevant inhibitors, focusing on its specificity and supported by experimental data.
Comparative Inhibitory Activity
The efficacy and specificity of L-651,896 are best understood through direct comparison of its inhibitory concentrations (IC50) against 5-LOX and cyclooxygenase (COX) enzymes. The following table summarizes the available data for L-651,896 and other notable 5-LOX inhibitors.
| Compound | 5-LOX IC50 (µM) | Cell/Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| L-651,896 | 0.1 | Rat Basophilic Leukemia Cells | Considerably higher than 5-LOX IC50 | 1.1 (PGE2 synthesis) | |
| 0.4 | Human PMN (Leukotriene synthesis) | [1] | |||
| 0.1 | Mouse Macrophages (Leukotriene synthesis) | [1] | |||
| Zileuton | 0.5 | Rat Basophilic Leukemia Cells | >100 | 12.9 (PGE2 production) | [2][3] |
| 0.3 | Rat PMNL | [3] | |||
| 0.4 | Human PMNL (LTB4 biosynthesis) | [3] | |||
| 0.9 | Human Whole Blood (LTB4 biosynthesis) | [3] | |||
| AA-861 | 0.3 | Human PMNL (LTB4 generation) | >10 | >10 | [4] |
| 0.01 | Human PMNL (LTC4 generation) | [4] | |||
| CJ-13,610 | 0.07 | Human PMNL |
PMN: Polymorphonuclear leukocytes; PMNL: Polymorphonuclear leukocytes; LTB4: Leukotriene B4; LTC4: Leukotriene C4; PGE2: Prostaglandin E2.
The 5-Lipoxygenase Signaling Pathway
The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade, leading to the production of leukotrienes. Understanding this pathway is essential for contextualizing the mechanism of action of inhibitors like L-651,896.
Caption: The 5-Lipoxygenase signaling cascade.
Experimental Protocols
The determination of inhibitory activity of compounds like L-651,896 relies on robust and standardized experimental protocols. Below are generalized methodologies for assessing 5-LOX and COX inhibition.
5-Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.
1. Enzyme and Substrate Preparation:
- Enzyme Source: A crude preparation of the cytosolic enzyme from rat basophilic leukemia (RBL-1) cells or purified human recombinant 5-LOX can be used.[5]
- Substrate: Arachidonic acid or linoleic acid is used as the substrate. A stock solution is prepared, typically in ethanol.
2. Assay Procedure:
- The reaction is typically carried out in a Tris buffer (pH 7.4).
- The test compound (e.g., L-651,896) at various concentrations is pre-incubated with the 5-LOX enzyme preparation.
- The reaction is initiated by the addition of the arachidonic acid substrate.
- The reaction mixture is incubated at 37°C for a specified time.
3. Detection and Quantification:
- The formation of 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotrienes, is measured.
- Quantification is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by specific enzyme-linked immunosorbent assays (ELISAs).
4. Data Analysis:
- The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory effect of a compound on the two isoforms of the COX enzyme.
1. Enzyme and Substrate Preparation:
- Enzyme Source for COX-1: Intact bovine platelets or ram seminal vesicles are common sources of COX-1.
- Enzyme Source for COX-2: LPS-stimulated human monocytes or purified recombinant human COX-2 can be used.
- Substrate: Arachidonic acid is the physiological substrate.
2. Assay Procedure:
- The test compound is pre-incubated with the respective COX isoform.
- The enzymatic reaction is initiated by the addition of arachidonic acid.
- The reaction is allowed to proceed at 37°C for a defined period.
3. Detection and Quantification:
- The production of prostaglandins, such as PGE2 or thromboxane B2 (TXB2), is measured.
- Quantification can be achieved using radioimmunoassay (RIA), ELISA, or liquid chromatography-mass spectrometry (LC-MS).
4. Data Analysis:
- Similar to the 5-LOX assay, the percentage of inhibition is calculated for each concentration of the test compound against both COX-1 and COX-2.
- Separate IC50 values for COX-1 and COX-2 are determined to assess the compound's selectivity. The ratio of COX-2/COX-1 IC50 values is often calculated to express the selectivity index.
Conclusion
The available data indicates that L-651,896 is a potent inhibitor of 5-lipoxygenase with significant selectivity over cyclooxygenase enzymes. Its low micromolar to nanomolar IC50 values against 5-LOX in various cellular systems highlight its potential as a valuable tool for investigating the role of leukotrienes in inflammatory and disease processes. For drug development professionals, its selectivity profile suggests a lower propensity for the gastrointestinal side effects associated with non-selective COX inhibitors. Further characterization of its inhibitory profile against a wider range of enzymes and in in vivo models will continue to delineate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of AA-861, a 5-lipoxygenase inhibitor, on leukotriene synthesis in human polymorphonuclear leukocytes and on cyclooxygenase and 12-lipoxygenase activities in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
L-651896: A Comparative Guide to its Efficacy in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of L-651896, a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), across various cell types. While direct comparative studies on this compound are limited, this document synthesizes information based on the well-established role of its target, mPGES-1, in the prostaglandin E2 (PGE2) biosynthesis pathway and the observed effects of mPGES-1 inhibition in different cellular contexts.
Prostaglandin E2 is a key lipid mediator involved in a multitude of physiological and pathological processes, including inflammation and carcinogenesis.[1][2] Elevated levels of PGE2 are frequently observed in various cancers, promoting tumor growth, invasion, and metastasis.[2][3] this compound, by inhibiting mPGES-1, effectively reduces the production of PGE2, making it a promising candidate for therapeutic intervention.
Data Presentation: Efficacy of mPGES-1 Inhibition
The following table summarizes the expected efficacy of this compound, based on the effects of mPGES-1 inhibition in different cancer cell types. The lack of direct IC50 values for this compound necessitates a qualitative comparison based on the known roles of PGE2 in these cancers.
| Cell Type/Cancer Type | Predominant Role of PGE2 | Expected Efficacy of this compound (mPGES-1 Inhibition) |
| Colon Cancer Cells | Promotes cell proliferation, angiogenesis, and metastasis.[1][2] | High: Inhibition of mPGES-1 has been shown to reduce tumor progression in mouse models of colon cancer.[1] |
| Lung Cancer Cells | Contributes to tumor progression by inducing angiogenesis, invasion, and metastasis.[3] | High: Knockdown of mPGES-1 in lung carcinoma cells reduces tumor growth.[3] |
| Prostate Cancer Cells | Implicated in carcinogenesis.[1] | Moderate to High: Inhibition of the PGE2 pathway is a therapeutic strategy. |
| Breast Cancer Cells | Involved in tumor development and progression.[1] | Moderate to High: Targeting PGE2 synthesis is a potential therapeutic avenue. |
| Melanoma Cells | Elevated mPGES-1 expression is linked to low CD8+ T-cell infiltration and poor survival.[4] | High: Inhibition of mPGES-1 can reduce collagen deposition and T-cell exhaustion, potentially improving immunotherapy efficacy.[4] |
| Neuroblastoma Cells | Cancer-associated fibroblasts (CAFs) in the tumor microenvironment are a primary source of PGE2, promoting tumor growth.[5] | High: Inhibition of mPGES-1 in CAFs suppresses neuroblastoma tumor growth.[5] |
| Endometriosis-derived Cells | Increased PGE2 plays a role in the survival and growth of endometriosis lesions.[6] | High: Inhibition of PGE2 receptors (downstream of PGE2 synthesis) decreases lesion growth and survival.[6] |
| Dendritic Cells | PGE2 can limit dendritic cell migration, which is crucial for initiating immune responses.[7] | Immune-modulatory: Inhibition of PGE2 synthesis may enhance dendritic cell migration and anti-tumor immunity.[7] |
Signaling Pathway
The following diagram illustrates the central role of mPGES-1 in the prostaglandin E2 biosynthesis pathway and the mechanism of action for this compound.
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis.
Experimental Protocols
To assess the efficacy of this compound in a specific cell type, a series of in vitro experiments can be conducted. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Prostaglandin E2 (PGE2) Immunoassay
This assay quantifies the amount of PGE2 produced by cells following treatment with this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus (optional, to induce PGE2 production)
-
PGE2 ELISA kit
-
Phosphate-buffered saline (PBS)
-
24-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with various concentrations of this compound as described in the cell viability assay. If necessary, stimulate the cells with an agent like LPS to induce inflammation and PGE2 production.
-
Supernatant Collection: After the desired incubation time, collect the cell culture supernatant from each well.
-
PGE2 Quantification: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants and PGE2 standards to a plate pre-coated with a PGE2 capture antibody, followed by the addition of a detection antibody and substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve using the absorbance values of the PGE2 standards. Use this curve to determine the concentration of PGE2 in each sample. Calculate the percentage of PGE2 inhibition for each concentration of this compound relative to the control.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a given cell line.
References
- 1. Inhibition of microsomal prostaglandin E synthase-1 as targeted therapy in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Inhibition of Microsomal Prostaglandin E2 Synthase Reduces Collagen Deposition in Melanoma Tumors and May Improve Immunotherapy Efficacy by Reducing T-cell Exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inhibition-of-microsomal-prostaglandin-e-synthase-1-in-cancer-associated-fibroblasts-suppresses-neuroblastoma-tumor-growth - Ask this paper | Bohrium [bohrium.com]
- 6. Molecular and preclinical basis to inhibit PGE2 receptors EP2 and EP4 as a novel nonsteroidal therapy for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2-dependent enhancement of tissue inhibitors of metalloproteinases-1 production limits dendritic cell migration through extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
L-651,896: A Comparative Review of a Topical 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
L-651,896 is a potent topical anti-inflammatory agent that has demonstrated significant efficacy in preclinical models of inflammation. This guide provides a comprehensive comparison of L-651,896's performance with other relevant compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid in further research and development.
In Vitro Efficacy: Inhibition of 5-Lipoxygenase
L-651,896 is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are powerful inflammatory mediators. The inhibitory activity of L-651,896 has been evaluated in various cell-based assays, demonstrating its capacity to suppress leukotriene production.
| Cell Type | Assay | IC50 (µM) |
| Rat Basophilic Leukemia Cells | 5-Lipoxygenase Activity | 0.1[1] |
| Human Polymorphonuclear Leukocytes (PMN) | Leukotriene Synthesis | 0.4[1] |
| Mouse Macrophages | Leukotriene Synthesis | 0.1[1] |
| Mouse Peritoneal Macrophages | Prostaglandin E2 Synthesis | 1.1[1] |
Table 1: In Vitro Inhibitory Activity of L-651,896. This table summarizes the half-maximal inhibitory concentrations (IC50) of L-651,896 against 5-lipoxygenase and prostaglandin E2 synthesis in different cell types.
In Vivo Efficacy: Models of Inflammation and Hyperproliferation
The anti-inflammatory and anti-proliferative effects of L-651,896 have been assessed in established animal models. These studies highlight its potential as a topical therapeutic agent.
Arachidonic Acid-Induced Ear Edema in Mice
Topical application of arachidonic acid to the mouse ear induces a rapid and well-characterized inflammatory response, including edema. This model is commonly used to evaluate the in vivo efficacy of cyclooxygenase and lipoxygenase inhibitors. L-651,896 has been shown to inhibit the increased vascular permeability associated with this model of skin inflammation.[1]
Guinea Pig Model of Epidermal Hyperproliferation
In a guinea pig model where epidermal hyperproliferation is induced by the calcium ionophore A23187, topical pretreatment with L-651,896 resulted in a dose-dependent inhibition of the hyperproliferative response. This effect is attributed to its inhibition of the 5-lipoxygenase pathway.
A comparative study evaluated the efficacy of L-651,896 and another 5-lipoxygenase inhibitor, L-651,392, in this model. Both compounds were found to dose-dependently inhibit the ionophore-induced epidermal proliferation. Furthermore, both inhibitors were effective in blocking the significant increase in immunoreactive leukotriene B4 (LTB4) levels in the guinea pig ear induced by A23187.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of L-651,896 is the inhibition of the 5-lipoxygenase enzyme. This intervention blocks the conversion of arachidonic acid into leukotrienes, thereby mitigating the inflammatory cascade.
Figure 1. L-651,896 Inhibition of the 5-Lipoxygenase Pathway.
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of topical anti-inflammatory agents using the arachidonic acid-induced mouse ear edema model.
Figure 2. Workflow for Arachidonic Acid-Induced Mouse Ear Edema Assay.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized protocols based on the available literature for the key experiments cited.
5-Lipoxygenase Inhibition Assay (Rat Basophilic Leukemia Cells)
-
Cell Culture and Homogenization: Rat basophilic leukemia (RBL-1) cells are cultured under standard conditions. Prior to the assay, cells are harvested, washed, and resuspended in a suitable buffer. The cell suspension is then homogenized to release the cytosolic 5-lipoxygenase.
-
Incubation with Inhibitor: The cell homogenate is pre-incubated with varying concentrations of L-651,896 or a vehicle control for a specified period at 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Product Extraction and Analysis: After a defined incubation time, the reaction is terminated. The leukotriene products are extracted using an organic solvent.
-
Quantification: The extracted products are then separated and quantified using techniques such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of L-651,896 is calculated, and the IC50 value is determined from the dose-response curve.
Arachidonic Acid-Induced Mouse Ear Edema
-
Animal Acclimatization: Male mice are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Topical Pre-treatment: A solution of L-651,896 in a suitable vehicle (e.g., acetone) is applied topically to the inner and outer surfaces of the right ear of each mouse. The left ear typically receives the vehicle alone as a control.
-
Induction of Inflammation: After a specified pre-treatment time (e.g., 30 minutes), a solution of arachidonic acid in acetone is applied topically to the right ear of each mouse.
-
Measurement of Edema: At a predetermined time point after arachidonic acid application (e.g., 1 hour), the mice are euthanized. A standard-sized biopsy is taken from both the right and left ears. The weight of each biopsy is measured, and the difference in weight between the right and left ear biopsies is calculated as an index of edema.
-
Data Analysis: The percentage of inhibition of edema by L-651,896 is calculated by comparing the edema in the treated group to the vehicle-treated control group.
Conclusion
L-651,896 is a potent 5-lipoxygenase inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation and hyperproliferation. Its ability to be administered topically makes it a promising candidate for the treatment of various skin disorders characterized by inflammation and abnormal cell growth. Further research, including well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential in human diseases. This guide provides a foundational understanding of L-651,896's efficacy and the experimental basis for these findings, serving as a valuable resource for the scientific community.
References
A Head-to-Head Comparison of Benzofuran-Based 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various benzofuran derivatives as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.
Introduction to 5-Lipoxygenase and Benzofuran Inhibitors
5-Lipoxygenase is a crucial enzyme in the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation and allergic reactions.[1] Inhibition of 5-LOX is a well-established therapeutic strategy for managing a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.
The benzofuran scaffold has emerged as a promising structural motif for the development of potent 5-LOX inhibitors.[2] Derivatives of this heterocyclic compound have been synthesized and evaluated for their ability to modulate the activity of this key inflammatory enzyme. This guide focuses on a direct comparison of the inhibitory potency of several benzofuran-based compounds, providing valuable insights for medicinal chemists and pharmacologists.
Performance Comparison of Benzofuran 5-LOX Inhibitors
The inhibitory activity of various benzofuran derivatives against 5-lipoxygenase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro IC50 values for a selection of 2-substituted 5-benzofuran hydroxamic acids, providing a clear comparison of their potency.[3]
| Compound ID | Chemical Name | In Vitro 5-LOX IC50 (nM) |
| 12 | N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide | 40 |
| 17 | methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate | 40 |
| 20 | N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)ethyl]urea (in vivo ED50 = 10.3 mg/kg) | Not Reported |
Data sourced from Ohemeng et al., J Med Chem. 1994.[3]
Experimental Protocols
The determination of the 5-LOX inhibitory activity of benzofuran derivatives is crucial for their evaluation. Below are detailed methodologies for key experiments cited in the literature.
In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric Method)
This method is widely used for the initial screening of 5-LOX inhibitors and relies on the spectrophotometric detection of the formation of conjugated dienes from a substrate like linoleic acid.
Materials:
-
5-Lipoxygenase enzyme solution (e.g., from potato or recombinant human)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compounds (benzofuran derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a stock solution of the 5-lipoxygenase enzyme in cold borate buffer.
-
Prepare a stock solution of linoleic acid.
-
In a cuvette, mix the borate buffer, the enzyme solution, and the test compound at various concentrations.
-
Incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.
-
Immediately measure the change in absorbance at 234 nm over time. The increase in absorbance corresponds to the formation of hydroperoxides.
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular 5-Lipoxygenase Inhibition Assay (Human Polymorphonuclear Leukocytes)
This assay provides a more physiologically relevant assessment of inhibitor activity by using human polymorphonuclear leukocytes (PMNLs), which are a primary source of leukotrienes.
Materials:
-
Freshly isolated human PMNLs
-
Buffer (e.g., Hanks' Balanced Salt Solution)
-
Arachidonic acid (substrate)
-
Calcium ionophore (e.g., A23187) to stimulate the cells
-
Test compounds (benzofuran derivatives)
-
Methanol for reaction quenching
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Isolate human PMNLs from the whole blood of healthy donors.
-
Resuspend the cells in a suitable buffer.
-
Pre-incubate the cell suspension with the test compound at various concentrations for a defined period (e.g., 15 minutes) at 37°C.
-
Stimulate the cells with arachidonic acid and a calcium ionophore to induce 5-LOX activity.
-
After a specific incubation time (e.g., 10 minutes), stop the reaction by adding cold methanol.
-
Centrifuge the samples to pellet the cell debris.
-
Analyze the supernatant for the presence of 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4), using reverse-phase HPLC with UV detection.[1]
-
Quantify the amount of 5-LOX products by comparing the peak areas to those of authentic standards.
-
Calculate the percentage of inhibition and determine the IC50 values as described in the spectrophotometric assay.
Visualizing the 5-Lipoxygenase Signaling Pathway and Experimental Workflow
To better understand the context of benzofuran 5-LOX inhibitors, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: 5-Lipoxygenase Signaling Pathway.
Caption: 5-LOX Inhibition Assay Workflow.
References
- 1. Spice phenolics inhibit human PMNL 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 3. Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of L-651896: A Guide for Laboratory Professionals
For researchers and scientists handling L-651896, a chemical compound with limited publicly available disposal information, adhering to established best practices for hazardous waste management is paramount. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, a conservative approach based on general chemical safety principles is required to ensure the safety of laboratory personnel and the environment.
General Disposal Procedures for Uncategorized Chemical Waste
When specific disposal instructions for a chemical like this compound are unavailable, the following general procedure, which aligns with the Resource Conservation and Recovery Act (RCRA) guidelines, should be followed.[1][2] It is the responsibility of the waste generator to determine if a waste is hazardous.[1]
-
Waste Determination: Treat this compound as a hazardous waste due to the unknown nature of its toxicological and environmental properties.[1][3] This is a precautionary measure to ensure compliance and safety.
-
Containerization:
-
Use a container that is compatible with the chemical.
-
The container must be in good condition and securely sealed to prevent leaks.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name (this compound), and the date of accumulation.[1]
-
-
Storage:
-
Store the waste at or near the point of generation in a designated and well-ventilated satellite accumulation area.
-
Ensure that incompatible chemicals are not stored together to prevent adverse chemical reactions.
-
-
Waste Disposal:
-
Professional Disposal Service: The EHS office will typically coordinate with a licensed professional waste disposal service for the final treatment and disposal of the chemical, which may involve incineration.[3]
Personal Protective Equipment (PPE) When Handling Chemical Waste
When preparing this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE) to minimize exposure.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| Eye Protection | Use safety glasses with side shields or goggles. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection. |
Disposal Workflow for Chemicals with Limited Data
Caption: Disposal workflow for chemicals lacking specific data.
It is critical to consult with your institution's EHS department for guidance on handling and disposing of chemicals with incomplete safety information. Their expertise is invaluable in ensuring that all safety and regulatory requirements are met.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
